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1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- Documentation Hub

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Core Science & Biosynthesis

Foundational

6-iodo-4-methyl-7-azaindole molecular weight and formula

This guide provides a comprehensive technical analysis of 6-iodo-4-methyl-7-azaindole , a critical heterocyclic building block in modern medicinal chemistry. Core Identity & Physicochemical Profile[1][2][3][4] 6-iodo-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 6-iodo-4-methyl-7-azaindole , a critical heterocyclic building block in modern medicinal chemistry.

Core Identity & Physicochemical Profile[1][2][3][4]

6-iodo-4-methyl-7-azaindole (Systematic Name: 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine) is a bifunctionalized 7-azaindole scaffold. It is distinguished by the presence of a methyl group at the C4 position and an iodine atom at the C6 position. This specific substitution pattern renders it a "privileged structure" for the synthesis of kinase inhibitors, as the iodine serves as a reactive handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the azaindole core mimics the purine ring of ATP.

1. Chemical Specifications
PropertyData
CAS Number 90321-93-0
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Exact Mass 257.9654
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~13.5 (pyrrole NH), ~3.5 (pyridine N)
Melting Point 210–215 °C (decomposition often observed)
Synthetic Methodology

For research and scale-up, the synthesis of 6-iodo-4-methyl-7-azaindole is rarely performed de novo from acyclic precursors due to regioselectivity issues. The most authoritative and robust protocol involves the functionalization of the parent 4-methyl-7-azaindole via N-oxide activation. This method leverages the "Reissert-Henze" mechanism to introduce halogenation selectively at the electron-deficient C6 position.

Protocol: N-Oxide Activation Route

This pathway is preferred for its reliability and use of commercially available starting materials.

Step 1: N-Oxidation

  • Reagents: 4-methyl-7-azaindole, m-CPBA (meta-chloroperoxybenzoic acid), EtOAc.

  • Mechanism: Electrophilic oxidation of the pyridine nitrogen (N7).

  • Procedure: Dissolve 4-methyl-7-azaindole in ethyl acetate at 0°C. Add 1.2 eq of m-CPBA portion-wise. Stir at room temperature for 4 hours. The N-oxide usually precipitates or can be crystallized.

Step 2: Regioselective Chlorination (Reissert-Henze)

  • Reagents: POCl₃ (Phosphorus oxychloride), HMDS (optional additive), Toluene/CHCl₃.

  • Mechanism: The N-oxide oxygen attacks POCl₃, activating the ring. Chloride anion attacks the C6 position (alpha to nitrogen), followed by elimination of the phosphate group and re-aromatization.

  • Outcome: Yields 6-chloro-4-methyl-7-azaindole .

Step 3: Finkelstein Halogen Exchange

  • Reagents: NaI (Sodium Iodide), Acetyl Chloride (catalytic), Acetonitrile, Reflux.

  • Logic: The C6-chloride is activated for S_NAr displacement due to the adjacent pyridine nitrogen.

  • Procedure: Suspend the 6-chloro intermediate and 5.0 eq of NaI in dry acetonitrile. Add 0.5 eq of Acetyl Chloride (generates transient HI/active iodide species). Reflux for 24–48 hours.

  • Purification: Aqueous workup followed by silica gel chromatography (Hexane/EtOAc).

Visual Synthesis Workflow

SynthesisRoute Start 4-Methyl-7-azaindole (Commercial) NOxide Intermediate: 7-N-Oxide Start->NOxide m-CPBA, EtOAc (Oxidation) Chloro 6-Chloro-4-methyl- 7-azaindole NOxide->Chloro POCl3, 80°C (Reissert-Henze) Final TARGET: 6-Iodo-4-methyl- 7-azaindole Chloro->Final NaI, AcCl, MeCN (Halogen Exchange)

Figure 1: Step-wise synthetic pathway from commercial precursors to the 6-iodo target.

Applications in Drug Discovery

The 6-iodo-4-methyl-7-azaindole scaffold is a critical intermediate in the design of Type I and Type II Kinase Inhibitors .

  • ATP Mimetics: The 7-azaindole core forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., residues Glu/Leu) similar to adenine.

  • Vector Exploration:

    • C6-Iodine: Allows for the introduction of aryl/heteroaryl groups via Suzuki-Miyaura coupling to access the "solvent-exposed" or "hydrophobic back pocket" regions of the kinase.

    • C4-Methyl: Provides a steric handle that can induce selectivity by clashing with the "gatekeeper" residue in certain kinases (e.g., p38 MAP kinase, JAK family).

    • N1-H: Often protected (SEM, Boc, Tosyl) during synthesis but free in the final drug to H-bond with the protein backbone.

Key Reaction: Suzuki-Miyaura Coupling

The iodine at C6 is significantly more reactive than chlorides or bromides at other positions, allowing for chemoselective functionalization at room temperature.

Standard Protocol:

  • Substrates: 6-iodo-4-methyl-7-azaindole (1.0 eq), Aryl-Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Base: K₂CO₃ (2.0 M aq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 80°C, 2 hours, Inert Atmosphere (N₂).

Analytical Characterization

To ensure the integrity of the compound for biological screening, the following analytical signals must be verified.

NMR Spectroscopy (Predicted Shifts in DMSO-d₆)
  • ¹H NMR (500 MHz):

    • δ 11.80 ppm (br s, 1H): Indole N-H (Exchangeable).

    • δ 7.95 ppm (s, 1H): C5-H (Aromatic, singlet due to lack of adjacent protons).

    • δ 7.45 ppm (d, J = 3.5 Hz, 1H): C2-H.

    • δ 6.40 ppm (d, J = 3.5 Hz, 1H): C3-H.

    • δ 2.55 ppm (s, 3H): C4-Methyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: 258.97 (consistent with Iodine isotope pattern).

  • Fragmentation: Loss of Iodine (127 Da) is common at high collision energies.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90321-93-0, 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Song, J. J., et al. (2002).A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(11), 3924–3926.
  • Lécrevisse, Q., et al. (2011).Regioselective Synthesis of 6-Substituted 7-Azaindoles. Tetrahedron Letters, 52(39), 5036-5039. (Specifics on Halogen exchange protocols).
Exploratory

A Technical Guide to the Therapeutic Potential of 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Influenza A Virus Polymerase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have emerged as a highly promising series of antiviral agents. This technical guide provides an in-depth analysis of this specific chemical series, with a primary focus on its most prominent member, pimodivir (VX-787), a first-in-class inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. We will explore the mechanism of action, synthesis, structure-activity relationships, preclinical and clinical data, and the landscape of viral resistance. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of such compounds, offering a valuable resource for researchers in the field of antiviral drug discovery.

Introduction to 7-Azaindole Derivatives in Drug Discovery

The 7-azaindole scaffold is a bioisostere of indole and has been extensively utilized in the development of therapeutic agents across various disease areas. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for designing enzyme inhibitors, particularly kinase inhibitors.[1][2] The introduction of different substituents onto the 7-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the discovery of potent inhibitors for targets such as c-Met and phosphodiesterase 4B (PDE4B).[2][3] The exploration of this scaffold has also extended to the development of inhibitors for NADPH oxidase 2 and colchicine-binding site inhibitors for cancer therapy.[4][5]

The Emergence of 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Antiviral Agents

Within the broader class of 7-azaindole derivatives, the specific substitution pattern of a 6-iodo and 4-methyl group has proven to be critical for potent anti-influenza A activity. The discovery of this series was a significant step forward in the search for new influenza therapeutics, moving beyond the traditional targets of neuraminidase and the M2 ion channel. These derivatives were identified as potent inhibitors of the influenza A virus polymerase complex, a key enzyme essential for viral replication.[6][7] This novel mechanism of action offered the potential for activity against viral strains resistant to existing drugs.[8]

Case Study: Pimodivir (VX-787) – A Potent Influenza A Polymerase Inhibitor

Pimodivir (formerly VX-787 or JNJ-63623872) is the most clinically advanced derivative from this series and serves as an exemplary case study.[8] It is an orally bioavailable compound that specifically targets the PB2 subunit of the influenza A polymerase.[9]

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of pimodivir and related analogs typically involves the construction of the core 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine ring system, followed by the addition of side chains that are crucial for its interaction with the PB2 target.[10][11] Key structural features for potent antiviral activity include the 7-azaindole core, the 6-iodo substituent, and a carefully selected side chain at the 3-position that occupies a specific pocket in the PB2 protein. SAR studies have demonstrated that modifications to these key positions can significantly impact the compound's potency and pharmacokinetic profile.[10]

Mechanism of Action: Targeting the PB2 Subunit

The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of the PB1, PB2, and PA subunits.[8][12] This complex is responsible for both transcription and replication of the viral RNA genome. A critical step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap (a 7-methylguanosine, or m7G, structure) of host pre-mRNAs.[7][8] These capped fragments are then cleaved by the PA subunit's endonuclease activity and used as primers for the synthesis of viral mRNAs by the PB1 polymerase subunit.[12]

Pimodivir functions by binding to a highly conserved pocket within the cap-binding domain of the PB2 subunit.[6][8] This binding event physically obstructs the recognition and binding of the host mRNA cap, thereby inhibiting the cap-snatching process and halting viral transcription.[7][8] Due to structural differences in the PB2 cap-binding pocket between influenza A and B viruses, pimodivir's activity is specific to influenza A.[6][7]

cluster_0 Influenza A Viral Transcription Host_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit (Cap-Binding Domain) Host_mRNA->PB2 1. Cap Binding PA PA Subunit (Endonuclease) PB2->PA 2. Cleavage PB1 PB1 Subunit (Polymerase) PA->PB1 3. Priming Viral_mRNA Viral mRNA (Translation & Protein Synthesis) PB1->Viral_mRNA 4. Transcription Pimodivir Pimodivir Pimodivir->PB2 Inhibition

Caption: Mechanism of Action of Pimodivir.

Preclinical and Clinical Efficacy

Pimodivir has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including pandemic 2009 H1N1, avian H5N1, and strains resistant to neuraminidase inhibitors and M2 blockers.[8][9] In vivo studies in animal models showed that pimodivir treatment resulted in improved survival, reduced weight loss, and decreased lung viral titers.[9]

Parameter Value Virus Strain(s) Reference
In Vitro EC50 0.13 - 3.2 nMVarious Influenza A strains[9]
In Vitro EC50 8 nMA(H1N1)[9]
In Vitro EC50 12 nMA(H3N2)[9]
CC50 > 1 µMMacrophages[9]
Selectivity Index > 125A(H1N1)[9]
Selectivity Index > 83A(H3N2)[9]

Pimodivir progressed to Phase 3 clinical trials for the treatment of influenza A infection in both hospitalized and high-risk outpatient populations.[6][13][14] While some Phase 2 studies showed promising results, such as a numerical reduction in the time to symptom resolution when used in combination with oseltamivir, the Phase 3 trials were ultimately terminated.[8][15][16] The decision was based on a pre-planned interim analysis which indicated a lack of demonstrated benefit over the standard of care.[8][15]

Resistance Profile

As with any antiviral agent, the potential for the development of resistance is a key consideration. In vitro studies and clinical observations have identified several amino acid substitutions in the PB2 subunit that can confer reduced susceptibility to pimodivir.[7][17] These mutations are primarily located in or near the pimodivir binding site and can interfere with the drug's ability to bind effectively.[17][18][19] Some of the key resistance mutations identified include H357N, F404Y, and M431I.[19][20] Importantly, viruses carrying pimodivir-resistance mutations have been shown to retain susceptibility to other classes of antiviral drugs, such as neuraminidase inhibitors, suggesting that combination therapy could be a strategy to mitigate the emergence of resistance.[7][9]

Experimental Protocols for Evaluation

The evaluation of novel 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives requires a suite of specialized assays to determine their synthesis, antiviral activity, and mechanism of action.

Synthesis of a Representative Derivative

The synthesis of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivatives often starts from commercially available pyridines and involves a series of steps to construct the fused pyrrole ring and introduce the required substituents. Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are commonly employed to introduce aryl or amino groups.[1][21]

In Vitro Antiviral Assays (e.g., Cytopathic Effect Inhibition Assay)

A fundamental method for assessing the antiviral activity of a compound is the cytopathic effect (CPE) inhibition assay.[22][23] This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells) and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus Infection: Infect the cell monolayer with a predetermined titer of influenza A virus.

  • Compound Treatment: After a brief incubation period with the virus, remove the inoculum and add the diluted test compounds to the wells.

  • Incubation: Incubate the plate for a period sufficient to allow for viral replication and the development of CPE in the untreated control wells (typically 48-72 hours).

  • CPE Assessment: Assess the level of CPE in each well, either visually or using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.

A 1. Seed MDCK cells in 96-well plate C 3. Infect cells with Influenza A virus A->C B 2. Prepare serial dilutions of compound D 4. Add compound dilutions to cells B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Measure cell viability (CPE reduction) E->F G 7. Calculate EC50 F->G

Caption: Workflow for a CPE Inhibition Assay.

Polymerase Inhibition Assays (e.g., Minigenome Assay)

To confirm that a compound's antiviral activity is due to the inhibition of the viral polymerase, a minigenome assay can be employed. This assay reconstitutes the viral polymerase activity in cells by co-transfecting plasmids encoding the polymerase subunits (PB1, PB2, and PA), a nucleoprotein (NP), and a viral-like RNA that drives the expression of a reporter gene (e.g., luciferase).

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.

  • Plasmid Transfection: Co-transfect the cells with plasmids expressing PB1, PB2, PA, NP, and the minigenome reporter.

  • Compound Treatment: Add serial dilutions of the test compound to the transfected cells.

  • Incubation: Incubate the cells for a period sufficient for reporter gene expression (typically 24-48 hours).

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces reporter gene expression by 50%.

Future Perspectives and Therapeutic Potential Beyond Influenza

While the clinical development of pimodivir for influenza was halted, the 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine scaffold remains a valuable starting point for the design of new antiviral agents. The deep understanding of its interaction with the influenza PB2 subunit can inform the design of next-generation inhibitors with improved properties, such as a higher barrier to resistance or a broader spectrum of activity.

Furthermore, the versatility of the 7-azaindole core suggests that derivatives of this class could be explored for their therapeutic potential in other diseases. The known activity of various 7-azaindole derivatives against targets like kinases and other enzymes indicates that this scaffold is amenable to modification for a wide range of biological targets.[2][3][4]

Conclusion

The 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine series of compounds, exemplified by pimodivir, represents a significant achievement in the field of antiviral drug discovery. These first-in-class inhibitors of the influenza A virus PB2 subunit have provided a novel mechanism to combat influenza infections and have deepened our understanding of the viral replication process. Although pimodivir did not meet its clinical endpoints, the knowledge gained from its development provides a solid foundation for future research. The detailed mechanistic insights, established structure-activity relationships, and well-defined experimental protocols outlined in this guide offer valuable tools for scientists working to develop the next generation of antiviral therapeutics.

References

  • Ison, M. G. (2021). Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance. Clinical Microbiology Reviews, 34(4). Retrieved from [Link]

  • Dehghani-Ghahnaviyeh, S., & Govorkova, E. A. (2017). The Next Wave of Influenza Drugs. ACS Infectious Diseases, 3(10), 691–694. Retrieved from [Link]

  • Sleeman, K., et al. (2021). Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir. Viruses, 13(2), 299. Retrieved from [Link]

  • Dehghani-Ghahnaviyeh, S., et al. (2019). Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection. Journal of Medicinal Chemistry, 62(17), 7811–7826. Retrieved from [Link]

  • Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. Retrieved from [Link]

  • Dadonaite, B., et al. (2021). Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. Viruses, 13(6), 1196. Retrieved from [Link]

  • Creative Diagnostics. (2026, February 12). Screening and Evaluation of Anti-Influenza Virus Antivirals. Retrieved from [Link]

  • Frontiers. (2021, April 13). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Retrieved from [Link]

  • ClinicalTrials.gov. (2020, August 28). A Study to Evaluate the Efficacy and Safety of Pimodivir in Combination With the Standard-of-Care Treatment in Adolescent, Adult, and Elderly Hospitalized Participants With Influenza A Infection. Retrieved from [Link]

  • Dadonaite, B., et al. (2021, May 11). Comprehensive profiling of mutations to influenza virus PB2 that confer resistance to the cap-binding inhibitor pimodivir. bioRxiv. Retrieved from [Link]

  • Veeva. (2025, March 25). A Study to Evaluate the Efficacy and Safety of Pimodivir in Combination With the Standard-of-Care Treatment in Adolescent, Adult, and Elderly Non-Hospitalized Participants With Influenza A Infection Who Are at Risk of Developing Complications. Retrieved from [Link]

  • ClinicalTrials.gov. (2020, October 28). Pre-Approval Access to Pimodivir for the Treatment of Patients With H7N9 Influenza A Infection. Retrieved from [Link]

  • Sidwell, R. W., & Smee, D. F. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research, 48(1), 1–16. Retrieved from [Link]

  • PNAS. (2013). Small molecule inhibitors of influenza A and B viruses that act by disrupting subunit interactions of the viral polymerase. Retrieved from [Link]

  • Graef, K. M., et al. (2010). The PB2 Subunit of the Influenza Virus RNA Polymerase Affects Virulence by Interacting with the Mitochondrial Antiviral Signaling Protein and Inhibiting Expression of Beta Interferon. Journal of Virology, 84(17), 8433–8445. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study to Evaluate the Efficacy and Safety of Pimodivir in Combination With the Standard-of-Care Treatment in Adolescent, Adult, and Elderly Hospitalized Participants With Influenza A Infection. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. Retrieved from [Link]

  • MDPI. (2023, February 15). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are influenza virus polymerase inhibitors and how do they work?. Retrieved from [Link]

  • PubMed. (2022, August 12). A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study. Retrieved from [Link]

  • Kožíšek, M. (2021, February 14). Structural and thermodynamic analysis of the resistance development to pimodivir (VX-787). Retrieved from [Link]

  • Gregor, J., et al. (2021). Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase. Molecules, 26(4), 1007. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1937–1943. Retrieved from [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Tønder, J. E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3185. Retrieved from [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • University of Hyderabad. (n.d.). SYNTHESIS OF PYRROLO, PYRIDOCARBAZOLE DERIVATIVES AND ARSINDOLINE ALKALOIDS. Retrieved from [Link]

  • PubMed. (2018, February 10). Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

Sources

Foundational

Structural Analysis & Synthetic Architecture of the 4-Methyl-6-Iodo-7-Azaindole Scaffold

Executive Summary: The Molecular Rationale In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged bioisostere of indole and purine.[1] While the parent s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecular Rationale

In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a privileged bioisostere of indole and purine.[1] While the parent scaffold is ubiquitous in ATP-competitive inhibitors (e.g., Vemurafenib), the 4-methyl-6-iodo-7-azaindole derivative serves as a critical, high-value intermediate.

This specific substitution pattern offers two distinct advantages:

  • 4-Methyl Group (Steric/Lipophilic Handle): It occupies the hydrophobic pocket (often the gatekeeper region) of kinase active sites, improving selectivity and solubility compared to the unsubstituted core. Furthermore, it blocks the reactive C-4 position, forcing electrophilic or nucleophilic substitutions to occur at the C-6 or C-3 positions.

  • 6-Iodo Handle (Orthogonal Reactivity): Unlike the C-3 position (susceptible to electrophilic aromatic substitution), the C-6 iodine provides a "hard" handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) late in the synthetic sequence, allowing for the rapid generation of diverse libraries without disturbing the hinge-binding motif.

This guide details the structural characterization, synthetic logic, and functionalization protocols for this scaffold.

Structural Characterization & Spectroscopy

Understanding the electronic distribution of 4-methyl-6-iodo-7-azaindole is prerequisite to successful manipulation.

Electronic Architecture

The 7-azaindole ring system is electron-deficient in the pyridine ring (6-membered) and electron-rich in the pyrrole ring (5-membered).

  • N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (pKa ~ 4.6 for the conjugate acid).

  • N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor (pKa ~ 13.2).[2]

  • C-6 Position: The iodine atom at C-6 is activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent N7 and the inductive effect of the iodine itself.

NMR Assignment Strategy (Self-Validating Logic)

In a standard 1H NMR (DMSO-d6) spectrum, the 4-methyl-6-iodo substitution pattern creates a distinct signature that validates the structure.

PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Structural Logic
NH (H-1) 11.5 - 12.0Broad Singlet-Deshielded pyrrole NH; exchangeable with D₂O.
H-2 7.40 - 7.50Doublet (or dd)

Alpha to pyrrole nitrogen.
H-3 6.40 - 6.50Doublet (or dd)

Beta to pyrrole nitrogen; typically the most shielded aromatic proton.[2]
H-5 7.80 - 8.00Singlet -Critical Diagnostic: Because C-4 has a methyl and C-6 has an iodine, H-5 is isolated. The absence of ortho-coupling confirms the substitution pattern.
CH₃ (C-4) 2.50 - 2.60Singlet-Characteristic benzylic-like methyl signal.

Expert Insight: If you observe a doublet for the proton on the pyridine ring, your iodination likely occurred at C-5 or you failed to methylate C-4. The H-5 singlet is the "Go/No-Go" signal for purity.

Synthetic Architecture

The synthesis of 4-methyl-6-iodo-7-azaindole is non-trivial because direct iodination of 7-azaindole favors the C-3 position (electrophilic attack). Therefore, we must utilize N-oxide activation to direct functionalization to the pyridine ring.

Retrosynthetic Logic (Graphviz)[2]

Retrosynthesis cluster_logic Mechanistic Insight Target 4-Methyl-6-Iodo-7-Azaindole (Target) Precursor1 4-Methyl-6-Chloro-7-Azaindole Target->Precursor1 Finkelstein (Halex) (NaI, AcCl) Precursor2 4-Methyl-7-Azaindole N-Oxide Precursor1->Precursor2 Reissert-Henze (POCl3 or MsCl) Start 4-Methyl-7-Azaindole Precursor2->Start N-Oxidation (m-CPBA) Insight Direct iodination hits C-3. N-Oxide activates C-6.

Figure 1: Retrosynthetic strategy leveraging N-oxide activation to bypass the natural C-3 reactivity of the azaindole scaffold.[2][3][4]

Key Synthetic Challenges
  • Regioselectivity (C-6 vs C-4): In unsubstituted 7-azaindole N-oxides, chlorination can occur at C-4 or C-6. However, the 4-methyl group blocks the C-4 position , forcing the nucleophilic attack of the chloride ion (during the POCl3/MsCl step) to occur exclusively at C-6.

  • Iodine Installation: Direct 6-iodination is difficult. The industry standard is 6-chlorination followed by a Halogen Exchange (Halex) reaction using Sodium Iodide (NaI) and Acetyl Chloride (AcCl) in Acetonitrile.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-7-azaindole N-oxide

Prerequisite: Start with commercially available 4-methyl-7-azaindole.

  • Dissolution: Dissolve 4-methyl-7-azaindole (1.0 eq) in Ethyl Acetate (EtOAc) or DCM.

  • Oxidation: Cool to 0°C. Add m-CPBA (1.1 - 1.2 eq) portion-wise over 30 minutes.

    • Why: Controlling temperature prevents over-oxidation or ring opening.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (The N-oxide is significantly more polar/lower Rf than the starting material).

  • Workup: The product often precipitates as the m-chlorobenzoic acid salt. Filter the solid.[5]

  • Free Base Release: Suspend the solid in aqueous K₂CO₃ (sat.) and extract with CHCl₃/Isopropanol (3:1) if solubility is an issue, or standard EtOAc.

  • Yield: Expect >85% yield.

Protocol B: Regioselective Chlorination (The Reissert-Henze Step)
  • Setup: Dissolve the N-oxide (1.0 eq) in dry DMF (concentration ~0.5 M).

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.5 eq) dropwise at 0°C.

    • Mechanism:[2][6][7] MsCl sulfonates the N-oxide oxygen, creating a potent leaving group.

  • Heating: Heat the mixture to 70-80°C for 2-4 hours.

    • Note: Alternatively, POCl₃ can be used neat or in toluene at reflux, but MsCl/DMF is milder and often cleaner for methylated scaffolds.[2]

  • Quench: Pour into ice water. Neutralize with NaOH (1N) to pH ~8.

  • Isolation: Extract with EtOAc. The product is 4-methyl-6-chloro-7-azaindole .

Protocol C: Halogen Exchange (Cl I)

This is the critical step to generate the 6-iodo scaffold.

  • Reagents: Suspend 4-methyl-6-chloro-7-azaindole (1.0 eq) and Sodium Iodide (NaI) (5.0 - 10.0 eq) in dry Acetonitrile (MeCN).

  • Catalyst: Add Acetyl Chloride (AcCl) (1.5 eq) slowly.

  • Reflux: Heat to reflux (80-82°C) for 12-24 hours.

  • Monitoring: This reaction is an equilibrium. You may need to "push" it by adding more NaI/AcCl if conversion stalls.

  • Workup: Remove MeCN in vacuo. Dilute with water and EtOAc. Wash organic layer with Sodium Thiosulfate (Na₂S₂O₃) to remove free iodine (purple color).

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc).

Functionalization & Reactivity Profile

Once synthesized, the 4-methyl-6-iodo-7-azaindole is a versatile building block.

Reactivity Hierarchy (Graphviz)[2]

Reactivity cluster_order Suggested Order of Operations Core 4-Methyl-6-Iodo- 7-Azaindole N1 N1-H (Deprotonation) Core->N1 NaH/Base (Alkylation) C3 C-3 (Electrophilic Subst.) Core->C3 NIS/NBS (Halogenation) C6 C-6 Iodine (Cross-Coupling) Core->C6 Pd(0) (Suzuki/Sonogashira) Step1 1. N1-Protection (Optional) Step2 2. C-6 Coupling (Suzuki) Step1->Step2 Step3 3. C-3 Functionalization Step2->Step3

Figure 2: Reactivity map. The C-6 iodine is the primary handle for diversification, but N1 protection is often required first to prevent catalyst poisoning.

Suzuki-Miyaura Coupling Protocol (C-6 Selective)
  • Substrate: 4-methyl-6-iodo-7-azaindole.

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq).[2]

  • Catalyst: Pd(dppf)Cl₂[2][8]·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).[2]

  • Base: K₂CO₃ (2M aq) or Cs₂CO₃ (solid).[2]

  • Solvent: Dioxane/Water (4:[2]1) or DME.

  • Conditions: 90°C, 2-12 h.

  • Note: The 4-methyl group provides steric bulk. If coupling at C-6 is sluggish, switch to Buchwald precatalysts (e.g., XPhos Pd G3).[2]

References

  • Song, J. J., et al. "A practical synthesis of 6-substituted 7-azaindoles via the Reissert–Henze reaction."[2] The Journal of Organic Chemistry 67.11 (2002): 3924-3926. Link[2]

    • Grounding: Establishes the N-oxide activation and chlorination/methoxyl
  • Wang, T., et al. "Discovery of 4-methyl-7-azaindoles as potent and selective inhibitors of...[2] (Generic Kinase Context)." Bioorganic & Medicinal Chemistry Letters 20.1 (2010): 153-156. Link[2]

    • Grounding: Validates the utility of the 4-methyl substituent in kinase inhibitor design.
  • Lécrevisse, Q., et al. "Regioselective halogenation of 7-azaindoles."[2] Tetrahedron Letters 52.40 (2011): 5167-5170.

    • Grounding: Provides comparative protocols for C-3 vs C-6 halogenation str
  • BMS Patent Literature (e.g., WO2006096647). "Preparation of pyrrolopyridine derivatives as kinase inhibitors."[2]

    • Grounding: Industrial validation of the Halogen Exchange (Cl -> I) method using NaI/AcCl in acetonitrile for 7-azaindoles.

Sources

Exploratory

Strategic Utilization of 6-Iodo-4-Methyl-7-Azaindole in Kinase Inhibitor Research

Executive Summary: The Architecture of a Privileged Scaffold In the high-stakes arena of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has eclipsed the traditional indole core as a prem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Architecture of a Privileged Scaffold

In the high-stakes arena of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has eclipsed the traditional indole core as a premier bioisostere of purine. Its ability to form a bidentate hydrogen bond network with the kinase hinge region—mimicking the adenine ring of ATP—makes it a "privileged structure."[1]

However, the specific derivative 6-iodo-4-methyl-7-azaindole represents a highly strategic "advanced intermediate." It is not merely a passive scaffold but a programmed building block designed for Late-Stage Diversification (LSD) .

  • The 4-Methyl Group: Acts as a "selectivity filter," often introducing steric clashes with the gatekeeper residues of off-target kinases or inducing a conformational twist that favors specific binding modes (e.g., Type I vs. Type II).

  • The 6-Iodo Handle: Serves as a reactive vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing researchers to extend the molecule into the solvent-exposed region or hydrophobic pockets without disrupting the critical hinge-binding motif.

This guide details the synthetic utility, structural logic, and experimental protocols for leveraging this specific intermediate in drug discovery.

Structural Logic & SAR Implications

The efficacy of 6-iodo-4-methyl-7-azaindole stems from its precise substitution pattern. Below is a structural analysis of how these substituents influence kinase binding.

The Hinge Binding Motif (N1 & N7)

The 7-azaindole core binds to the kinase hinge region via:

  • N7 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of the hinge residue.

  • N1-H (Donor): Donates a hydrogen bond to the backbone carbonyl oxygen. Note: Unlike indole, the N7 nitrogen significantly increases acidity and water solubility, improving the ADME profile.

The C4-Methyl "Selectivity Switch"

The C4 position points directly towards the gatekeeper residue and the hydrophobic back pocket.

  • Mechanism: A methyl group here is small enough to fit into kinases with small-to-medium gatekeepers (e.g., Threonine, Valine) but often clashes with bulky gatekeepers (e.g., Methionine, Phenylalanine), providing inherent selectivity.

  • Conformational Control: In bi-aryl systems, a C4 substituent can force the pendant aryl group out of planarity, locking the inhibitor in a bioactive conformation (atropisomerism).

The C6-Iodo "Extension Vector"

The C6 position is solvent-exposed in many kinase co-crystal structures.

  • Utility: The iodine atom is a high-fidelity handle for attaching solubilizing groups (e.g., piperazines, morpholines) or affinity elements via cross-coupling. This allows the optimization of PK/PD properties without altering the core binding mode.

Visualization: Scaffold Functionalization Strategy

The following diagram illustrates the logical flow of transforming the 6-iodo-4-methyl-7-azaindole core into a potent kinase inhibitor.

G Core 6-Iodo-4-Methyl-7-Azaindole (Core Scaffold) Step1 Step 1: C6 Functionalization (Suzuki/Sonogashira) Core->Step1 Pd-Catalysis Step2 Step 2: N1/C3 Optimization (Alkylation/Halogenation) Step1->Step2 Electrophilic Subst. Target Lead Candidate (High Selectivity & Potency) Step2->Target SAR Refinement Gatekeeper C4-Methyl: Gatekeeper Selectivity Gatekeeper->Core Solubility C6-Substituent: Solubility/PK Extension Solubility->Step1

Caption: Strategic workflow for diversifying the 6-iodo-4-methyl-7-azaindole scaffold. The C6 position is modified first to establish the solvent-exposed tail, followed by core refinements.

Experimental Protocols

Synthesis of 6-Iodo-4-Methyl-7-Azaindole

Note: While often purchased, in-house synthesis ensures supply security and allows for analog generation.

Reaction Principle: The synthesis typically proceeds via the Bartoli Indole Synthesis or a Sonogashira Cyclization strategy starting from a functionalized pyridine. The route below describes the iodination of the pre-formed 4-methyl-7-azaindole core, which is the most direct method for late-stage modification.

Reagents:

  • 4-Methyl-7-azaindole (Starting Material)

  • N-Iodosuccinimide (NIS)

  • Potassium Hydroxide (KOH)

  • DMF (Dimethylformamide)

Protocol:

  • Dissolution: Dissolve 4-methyl-7-azaindole (1.0 eq) in DMF (0.2 M concentration).

  • Iodination: Cool the solution to 0°C. Add KOH (2.5 eq) followed by portion-wise addition of NIS (1.1 eq).

    • Scientific Rationale: The C6 position in 7-azaindoles is activated for electrophilic substitution, but C3 is also reactive. Controlling temperature and stoichiometry is critical to favor C6 or to direct subsequent rearrangement if C3 is blocked. Note: Direct C6 iodination often requires directing groups or specific conditions (e.g., lithiation-iodination). A more robust route involves starting from 2-amino-4-methyl-6-iodopyridine via Sonogashira coupling with TMS-acetylene followed by base-mediated cyclization.

  • Alternative (Lithiation Route - High Regioselectivity):

    • Protect N1 with SEM or Boc.

    • Cool to -78°C in THF.

    • Add n-BuLi (1.2 eq) to deprotonate at C6 (directed by N7).

    • Quench with Iodine (I2).

    • Deprotect.[2]

  • Work-up: Quench with saturated Na2S2O3 to remove excess iodine. Extract with EtOAc.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Suzuki-Miyaura Cross-Coupling at C6

This protocol validates the "handle" utility of the scaffold.

Reagents:

  • 6-Iodo-4-methyl-7-azaindole (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (3.0 eq)

  • Dioxane/Water (4:1)

Step-by-Step:

  • Setup: In a microwave vial, combine the 6-iodo scaffold, boronic acid, and base.

  • Degassing: Add solvents and sparge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM. Seal the vial.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

  • Analysis: Monitor by LC-MS for consumption of the iodide (M+H peak shifts).

  • Isolation: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Quantitative Data: Scaffold Selectivity Profile

The following table summarizes the typical selectivity profile improvements observed when introducing the 4-methyl group compared to the unsubstituted 7-azaindole core in a representative kinase panel (e.g., JAK family).

Target KinaseCore (H-Substituted) IC50 (nM)4-Methyl Analog IC50 (nM)Fold ChangeInterpretation
JAK1 45123.7x Improved hydrophobic fit
JAK2 5086.2x Enhanced potency
JAK3 1206000.2x Selectivity Gain (Steric Clash)
Aurora B 152500.06x Negative Selectivity (Desired)

Data Source: Aggregated from SAR trends in azaindole patent literature (e.g., WO2016200851A1, various J. Med. Chem. studies).

Signaling Pathway: JAK-STAT Inhibition

One of the primary applications of 7-azaindole derivatives is the inhibition of the JAK-STAT pathway. The diagram below visualizes where the inhibitor intervenes.

JAK_STAT Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 6-Iodo-4-Me-7-Azaindole Derivative Inhibitor->JAK ATP-Competitive Inhibition P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Caption: Mechanism of Action.[4][5] The 7-azaindole inhibitor competitively binds to the ATP pocket of JAK, preventing STAT phosphorylation and downstream inflammatory signaling.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry, 2002. Link

  • Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[4][6] Chemical and Pharmaceutical Bulletin, 2018.[4][6] Link[4][6]

  • Patent WO2016200851A1. "Nuclear Receptor Modulators." Google Patents. Link

  • Leboho, T. C., et al. "The synthesis of 7-azaindole derivatives and their biological applications." European Journal of Medicinal Chemistry, 2017. Link

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016. Link

Sources

Foundational

Solubility Profile of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- in Organic Solvents

[1][2] Executive Summary & Structural Context[1][2][3][4][5] Compound: 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- CAS: 90321-93-0 (Generic 6-iodo-4-methyl isomer class) / Note: Specific regioisomers often vary in CAS; v...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Structural Context[1][2][3][4][5]

Compound: 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- CAS: 90321-93-0 (Generic 6-iodo-4-methyl isomer class) / Note: Specific regioisomers often vary in CAS; verification via NMR is standard.[1][2] Molecular Weight: 258.06 g/mol LogP (Predicted): ~2.48[1][2]

This guide details the solubility characteristics of 6-iodo-4-methyl-7-azaindole , a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).[1][2] As a Senior Application Scientist, I have synthesized this profile by correlating physicochemical properties with empirical data from cross-coupling reaction protocols (Suzuki-Miyaura, Sonogashira) and purification workflows.

Quick Solubility Heatmap:

  • High Solubility (>100 mg/mL): DMSO, DMF, DMAc.[1][2]

  • Good Solubility (20–100 mg/mL): THF, Dioxane, Acetone, DCM.[2]

  • Moderate/Conditional (5–20 mg/mL): Methanol, Ethanol, Ethyl Acetate (Temperature dependent).[1][2]

  • Poor/Insoluble (<1 mg/mL): Water, Hexanes, Heptane, Diethyl Ether.[2]

Physicochemical Basis of Solubility[1][2]

To manipulate this compound effectively, one must understand the competition between its lipophilic substituents and its polar core.[2]

The 7-Azaindole Core (H-Bonding Network)

The 1H-pyrrolo[2,3-b]pyridine core is a "Janus" molecule:

  • H-Bond Donor: The pyrrole N1-H is a strong hydrogen bond donor (

    
    ).[1][2]
    
  • H-Bond Acceptor: The pyridine N7 is a hydrogen bond acceptor.[1][2]

  • Self-Association: In non-polar solvents (e.g.,

    
    , Toluene), 7-azaindoles form stable cyclic dimers via 
    
    
    
    interactions.[1][2] This dimerization often reduces solubility in non-polar media unless disrupted by heat or polar aprotic solvents.[1][2]
Substituent Effects (The "Grease" Factor)[1][2]
  • 6-Iodo Group: Introduces significant lipophilicity and polarizability (halogen bonding).[1][2] It increases molecular weight and decreases water solubility drastically compared to the parent 7-azaindole.[1][2]

  • 4-Methyl Group: Adds minor lipophilicity (

    
    ) and disrupts crystal packing slightly compared to the planar unsubstituted core, potentially aiding solubility in organic solvents like DCM.[1][2]
    

Comprehensive Solubility Profile

The following data categorizes solvents based on their utility in drug discovery workflows: Reaction Medium , Extraction , and Purification .[2]

Table 1: Solubility Classification
Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent (+++++)Preferred for Reactions. Capable of disrupting the azaindole H-bond dimer.[1][2] Solutions >1M are typically achievable.[1][2] Used for Suzuki/Sonogashira couplings.[1][2]
Cyclic Ethers THF, 1,4-Dioxane Very Good (++++)Standard Reaction Solvents. Good solubility at RT; excellent at reflux.[1][2] Dioxane is the gold standard for palladium-catalyzed couplings involving this scaffold.[1][2]
Chlorinated DCM, Chloroform Good (+++)Extraction/Chromatography. Dissolves the compound well enough for liquid-liquid extraction and silica gel loading.[1][2]
Esters/Ketones Ethyl Acetate, Acetone Moderate (++)Workup Solvents. Solubility is temperature-dependent.[1][2] Often used to extract the compound from aqueous quench, but may require large volumes.[2]
Alcohols Methanol, Ethanol, IPA Moderate (++)Recrystallization. Solubility increases drastically with heat.[1][2] Often used as the "solvent" in solvent/antisolvent recrystallization.[1][2]
Hydrocarbons Hexanes, Heptane, Pentane Poor (-)Antisolvents. Used to precipitate the product from EtOAc or DCM solutions.[1][2]
Aqueous Water, Brine Insoluble (--)Wash Medium. The compound precipitates immediately in water.[2]

Operational Workflows & Decision Logic

Solvent Selection for Synthesis

When utilizing 6-iodo-4-methyl-7-azaindole as an electrophile in cross-coupling:

  • Suzuki-Miyaura: Use 1,4-Dioxane/Water (4:1) or DMF .[1][2] The high solubility in Dioxane ensures the oxidative addition step proceeds without precipitation of the starting material.[1][2]

  • SNAr (Nucleophilic Aromatic Substitution): Use DMSO or NMP at elevated temperatures (

    
    ).[1][2] The high boiling point and dipole moment stabilize the transition state.[1][2]
    
Purification Strategy (Recrystallization)

A common issue with iodo-azaindoles is retaining residual palladium.[1][2] Recrystallization is preferred over chromatography for purity >99%.[1][2]

  • System: Ethanol/Water or EtOAc/Heptane.[1][2]

  • Protocol: Dissolve in boiling Ethanol. Add water dropwise until turbidity persists.[1][2] Cool slowly to

    
    .
    
Visualization: Solvent Logic Tree

The following diagram illustrates the decision process for solvent selection based on the experimental stage.

SolventStrategy Start Start: 6-iodo-4-methyl-7-azaindole Solid Goal Define Goal Start->Goal Reaction Chemical Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification Analysis Analysis (NMR/LCMS) Goal->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method Solv_DMSO_d6 DMSO-d6 (Universal) Analysis->Solv_DMSO_d6 Preferred Solv_CDCl3 CDCl3 (May require warming) Analysis->Solv_CDCl3 Alternative Solv_Dioxane Use 1,4-Dioxane or Toluene TempHigh->Solv_Dioxane Suzuki/Stille Solv_DMF Use DMF or DMSO TempHigh->Solv_DMF SNAr/Heck Recryst Recrystallization Method->Recryst Chromat Flash Chromatography Method->Chromat Solv_EtOH Solvent: Hot Ethanol Antisolvent: Water Recryst->Solv_EtOH Solv_DCM Eluent: DCM/MeOH (95:5) or Hexane/EtOAc (70:30) Chromat->Solv_DCM

Caption: Decision matrix for solvent selection based on experimental intent. High-boiling polar aprotic solvents are required for synthesis, while alcohols are preferred for crystallization.[1][2]

Experimental Protocol: Determination of Solubility

If exact quantitative data is required for a specific solvent (e.g., for formulation), use the Shake-Flask Method adapted from OECD Guideline 105.[1][2]

Reagents & Equipment
  • Compound: 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (>50 mg).[1][2]

  • Solvent: HPLC grade (Target solvent).

  • Equipment: Orbital shaker, Centrifuge, 0.22 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Methodology
  • Saturation: Add an excess of the solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Seal the vial and agitate at

    
     for 24 hours.
    
    • Note: If the solid dissolves completely, add more until a visible precipitate remains.[2]

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Draw the supernatant and filter through a 0.22 µm PTFE filter (pre-saturated with the solvent to prevent adsorption losses).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (detection at 254 nm or 280 nm).

  • Calculation: Compare the peak area against a standard calibration curve of the compound in DMSO.



References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Thibault, C., et al. (2009).[1][2] Synthesis of 4,6-substituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of kinase. Bioorganic & Medicinal Chemistry Letters, 19(1), 119-123.[1][2] (Demonstrates solubility in Dioxane/DMF for couplings).

  • OECD. (1995).[1][2] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][1][2]

  • Popowycz, F., et al. (2011).[1][2] Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 67(38), 7199-7239.[1][2] (Review of solvent compatibility for azaindole lithiation and coupling).

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] (Discusses logP and solubility implications of halogen substitution on heterocycles).

Sources

Exploratory

electronic properties of 6-iodo vs 5-iodo 4-methyl-7-azaindoles

Technical Whitepaper: Comparative Electronic & Synthetic Profiling of Iodo-4-methyl-7-azaindoles Executive Summary: The "Selector" Paradigm In the architecture of Type I and Type II kinase inhibitors, the 7-azaindole (1H...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Comparative Electronic & Synthetic Profiling of Iodo-4-methyl-7-azaindoles

Executive Summary: The "Selector" Paradigm

In the architecture of Type I and Type II kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold serves as a privileged ATP-mimetic. However, the introduction of a methyl group at the C4 position and an iodine handle at either C5 or C6 creates two distinct electronic and steric environments.

  • The 6-Iodo Isomer: Defined by electronic deficiency . The proximity to the pyridine nitrogen (N7) renders the C6 position highly electrophilic, making it a "hotspot" for Nucleophilic Aromatic Substitution (SNAr) but potentially liable to metabolic hydrolysis.

  • The 5-Iodo Isomer: Defined by steric congestion . The C5 position is electronically stable (beta to N7) but suffers from significant steric clash with the C4-methyl group (the "buttressing effect"), complicating catalytic cycles that require oxidative addition.

This guide details the physicochemical divergence of these isomers to inform synthetic route planning and lead optimization.

Electronic Structure & Molecular Orbital Analysis

The 7-azaindole core is amphoteric, but the pyridine ring is electron-deficient. The placement of the iodine atom relative to the ring nitrogen (N7) dictates the local electron density.

The N7-Inductive Effect (C6 Activation)

The pyridine nitrogen (N7) exerts a strong inductive withdrawing effect (-I) and a mesomeric withdrawing effect (-M) on the C6 position.

  • 6-Iodo-4-methyl-7-azaindole: The iodine at C6 is ortho to N7. The C-I bond is highly polarized. The

    
    -hole on the iodine is pronounced, and the C6 carbon is significantly electropositive.
    
  • 5-Iodo-4-methyl-7-azaindole: The iodine at C5 is meta to N7. The inductive withdrawal is dampened by distance. The C5 carbon retains more aromatic character and higher electron density compared to C6.

The 4-Methyl Hyperconjugation

The C4-methyl group is an electron donor via hyperconjugation.

  • Impact on C5: The 4-Me group is ortho to C5. It increases electron density at C5, making the 5-iodo isomer harder to reduce but potentially more nucleophilic in metallated states.

  • Impact on C6: The 4-Me group is meta to C6. Its electronic contribution to C6 is negligible compared to the withdrawing power of N7.

ElectronicMap cluster_0 6-Iodo Isomer (The Electrophile) cluster_1 5-Iodo Isomer (The Steric Challenge) N7 N7 Nitrogen (Electron Sink) C6 C6 Position (High u03b4+) N7->C6 Inductive (-I) Withdrawal SNAr Su2099Ar Susceptibility (High) C6->SNAr Me4 4-Methyl Group (Steric Bulk) C5 C5 Position (Electron Richer) Me4->C5 Buttressing Effect Pd Pd-Catalysis (Slow Oxidative Addn) C5->Pd

Figure 1: Mechanistic flow of electronic and steric influences on reactivity.

Reactivity Profiles & Synthetic Logic

Nucleophilic Aromatic Substitution (SNAr)

This is the primary differentiator.

  • 6-Iodo: Reacts readily with amines, alkoxides, and thiols under thermal conditions or mild basicity. The Meisenheimer complex is stabilized by the N7 nitrogen.

  • 5-Iodo: Inert to SNAr under standard conditions. Requires forcing conditions or transition metal catalysis (Buchwald-Hartwig).

Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
  • 5-Iodo (The "Buttressing" Problem): The 4-methyl group and 5-iodo atom are vicinal. This creates a "molecular elbow" that hinders the approach of the bulky Pd(0)Ln species.

    • Consequence: Standard catalysts (e.g., Pd(PPh3)4) often fail or react sluggishly.

    • Solution: Use sterically smaller, electron-rich phosphines (e.g., SPhos, XPhos) or precatalysts (Pd-PEPPSI) to facilitate oxidative addition.

  • 6-Iodo: Sterically accessible (meta to methyl). Oxidative addition is fast due to the electron-deficient ring (C-I bond is weaker). However, the N7 lone pair can coordinate to Pd, potentially poisoning the catalyst if not protected or if the ligand bite angle is insufficient.

Table 1: Comparative Reactivity Matrix
Feature5-Iodo-4-Me-7-Azaindole6-Iodo-4-Me-7-Azaindole
SNAr Reactivity Low (Requires Catalyst)High (Thermal/Basic)
Suzuki Coupling Slow (Steric hindrance from 4-Me)Fast (Electronic activation)
Lithiation Site C5 (via Halogen-Metal Exchange)C6 (Directing group needed)
Acid Stability HighModerate (Hydrolysis risk at C6)
Solubility (LogP) Lower (More compact)Higher (Polarizable surface area)
Fluorescence Quenched (Heavy Atom Effect)Quenched (Heavy Atom Effect)

Experimental Protocols

These protocols are designed to be self-validating. The choice of workup is critical due to the amphoteric nature of azaindoles (soluble in both dilute acid and organic solvents).

Protocol A: Selective SNAr Displacement on 6-Iodo Isomer

Objective: Introduction of an amine at C6 without metal catalysis.

  • Setup: In a pressure vial, dissolve 6-iodo-4-methyl-7-azaindole (1.0 eq) in anhydrous NMP (0.2 M).

  • Reagent: Add the primary/secondary amine (1.5 eq) and DIPEA (2.0 eq).

  • Reaction: Seal and heat to 120°C for 4-12 hours.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). The 6-iodo starting material is less polar than the amine product.

  • Workup (Critical):

    • Cool to RT. Pour into ice-water (10x volume).

    • Observation: Product should precipitate. If not, adjust pH to ~8-9 with sat. NaHCO3.

    • Filter the solid. Do not extract with ethyl acetate immediately, as NMP drags into the organic phase.

  • Purification: Recrystallize from EtOH/Water or column chromatography.

Protocol B: Sterically Demanding Suzuki Coupling on 5-Iodo Isomer

Objective: Coupling at C5 despite 4-Me steric clash.

  • Catalyst Pre-complexation: In a Schlenk flask, mix Pd(OAc)2 (5 mol%) and SPhos (10 mol%) in Toluene/Water (4:1 ratio). Stir 15 min under Argon to form the active species.

    • Why SPhos? It is electron-rich (facilitates oxid. addition) and bulky but flexible enough to accommodate the ortho-substituted substrate.

  • Addition: Add 5-iodo-4-methyl-7-azaindole (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).

  • Reaction: Heat to 100°C for 16 hours.

    • Checkpoint: If conversion stalls (check LCMS), add a second portion of catalyst.

  • Scavenging: Add thiourea-functionalized silica (SiliaMetS) to the crude mixture to remove Pd before concentration.

Visualizing the Synthetic Decision Tree

SynthesisDecision Start Target Molecule Design Choice Substituent Position? Start->Choice Path6 6-Position Target Choice->Path6 Alpha to N Path5 5-Position Target Choice->Path5 Beta to N SNAr_Check Nucleophile Available? Path6->SNAr_Check Steric_Check Is 4-Me Present? Path5->Steric_Check RouteA Route A: Su2099Ar Displacement (No Metal, High Yield) SNAr_Check->RouteA Yes (Amine/OR/SR) RouteB Route B: Buchwald-Hartwig (Requires Pd, Ligand Screen) SNAr_Check->RouteB No (C-C bond needed) RouteC Route C: SPhos/XPhos Suzuki (Overcome Sterics) Steric_Check->RouteC Yes (Buttressing Effect)

Figure 2: Decision matrix for selecting synthetic routes based on isomeric constraints.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007. Link

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 2003. Link

  • Laha, J. K., et al. "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 2020. Link

  • Verbiscar, A. J. "Synthesis of 1-p-chlorobenzyl-7-azaindole-3-alpha-piperidylmethanol."[1] Journal of Medicinal Chemistry, 1972.[1] Link

  • Meanwell, N. A. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical & Pharmaceutical Bulletin, 2020. Link

Sources

Foundational

The Hydrogen Bonding Architecture of 6-Iodo-4-methyl-7-azaindole: A Technical Guide for Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of purines and indoles, extensively utilized in medicinal chemistry to target the ATP-binding site of kinases[1]. Its utility stems from a highly predictable and directional hydrogen-bonding (H-bonding) interface. By introducing specific substituents—namely a methyl group at the C4 position and an iodine atom at the C6 position—medicinal chemists can profoundly modulate the electronic and steric landscape of the molecule.

This whitepaper provides an in-depth mechanistic analysis of the hydrogen bond donor and acceptor properties of 6-iodo-4-methyl-7-azaindole . By dissecting the causality behind substituent effects and detailing self-validating experimental protocols, this guide equips researchers with the theoretical and practical frameworks necessary to leverage this fragment in structure-based drug design (SBDD) and fragment-based drug discovery (FBDD)[2].

Structural and Electronic Profiling

To understand the binding dynamics of 6-iodo-4-methyl-7-azaindole, one must first deconstruct the electronic contributions of its core and its substituents.

The Bidentate Core

The unsubstituted 7-azaindole core contains two adjacent, complementary H-bonding sites:

  • N1 (Pyrrole Nitrogen): Acts as a highly directional hydrogen bond donor (N-H).

  • N7 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor via its localized lone pair[1].

When binding to the hinge region of a kinase, these two sites typically form a bidentate interaction with the backbone amide and carbonyl of the protein, anchoring the molecule within the ATP pocket[3].

Mechanistic Causality of Substituents

The addition of the 4-methyl and 6-iodo groups breaks the electronic symmetry of the core, altering the pKa and H-bonding capacity of N1 and N7 through distinct causal mechanisms:

  • 4-Methyl Group (Steric Shielding & Hyperconjugation): Located on the pyridine ring, the methyl group acts as an electron-donating group via hyperconjugation (+I effect). This slightly increases the electron density across the pyridine ring, theoretically enhancing the basicity (and thus the acceptor strength) of N7. Concurrently, it introduces a steric boundary that restricts the rotational degrees of freedom when the molecule enters a tight binding pocket, effectively locking the fragment into a favorable conformation.

  • 6-Iodo Group (Inductive Withdrawal & Halogen Bonding): Iodine is a massive, highly polarizable halogen situated directly adjacent to the N7 acceptor. Through the inductive effect (-I), iodine withdraws electron density from the ring. This withdrawal overrides the +I effect of the 4-methyl group, resulting in a net decrease in N7 basicity (making it a weaker H-bond acceptor) and a net increase in N1-H acidity (making it a stronger H-bond donor)[4]. Furthermore, the polarizability of the iodine atom introduces an orthogonal intermolecular force: halogen bonding . The electropositive "σ-hole" on the iodine can interact with Lewis bases (e.g., water molecules or protein backbone carbonyls), compensating for the weakened N7 acceptor capacity[5].

H_Bond_Network Core 6-Iodo-4-methyl-7-azaindole Donor N1-H (Pyrrole) H-Bond Donor Core->Donor contains Acceptor N7 (Pyridine) H-Bond Acceptor Core->Acceptor contains Halogen C6-Iodine Halogen Bond Donor Core->Halogen contains Target1 Kinase Backbone C=O Donor->Target1 donates H-bond Target2 Kinase Backbone N-H Acceptor->Target2 accepts H-bond Target3 Hydrophobic / Lewis Base Pocket Halogen->Target3 halogen bond / VdW

Bidentate hydrogen bonding and orthogonal halogen bonding modes of 6-iodo-4-methyl-7-azaindole.

Quantitative Physicochemical Data

The interplay of these substituents dictates the overall physicochemical profile of the molecule. Table 1 summarizes the relative shifts in H-bonding parameters compared to the unsubstituted parent scaffold.

Table 1: Substituent Effects on 7-Azaindole Hydrogen Bonding Parameters

Compound VariantN1-H Donor StrengthN7 Acceptor StrengthKey Intermolecular InteractionsSteric / Conformational Impact
7-Azaindole BaselineBaselineBidentate H-bondingMinimal restriction
4-Methyl-7-azaindole Slightly WeakerSlightly StrongerH-bonding, Hydrophobic contactsBlocks C4 access; restricts pocket entry
6-Iodo-7-azaindole Stronger (More acidic)Weaker (Less basic)H-bonding, Halogen bondingBulky at C6; orthogonal σ-hole interaction
6-Iodo-4-methyl-7-azaindole Net Stronger Net Weaker Bidentate + Halogen bond Conformationally locked; highly directional

Self-Validating Experimental Protocols

To confidently utilize 6-iodo-4-methyl-7-azaindole in drug discovery, its hydrogen-bonding network must be empirically validated. Relying on a single analytical technique can lead to false positives due to solvent effects or crystal packing artifacts. Therefore, we employ a self-validating multi-omic workflow : X-ray crystallography establishes the 3D coordinates, NMR confirms solution-state dynamics, and FTIR quantifies the absolute bond strength[4],[6].

Exp_Workflow Prep 1. Compound Preparation (Synthesis & Purification) NMR 2. Solution-State NMR (1H/15N HSQC & Titration) Prep->NMR Xray 3. X-Ray Crystallography (Solid-State Packing) Prep->Xray FTIR 4. Vibrational Spectroscopy (N-H Stretching Shifts) Prep->FTIR Analysis 5. Multi-Omic Integration (Binding Mode Validation) NMR->Analysis pKa & Dynamics Xray->Analysis 3D Coordinates FTIR->Analysis Bond Strength

Self-validating experimental workflow for characterizing hydrogen bond networks.
Protocol A: Solid-State Characterization via X-Ray Crystallography

Causality: Crystallography provides unambiguous 3D spatial coordinates. By analyzing the crystal packing, we can observe the exact donor-acceptor distances (D···A) and angles, determining whether the 6-iodo group participates in halogen bonding or merely dictates packing via steric bulk.

  • Crystal Growth: Dissolve 10 mg of 6-iodo-4-methyl-7-azaindole in a 1:1 mixture of dichloromethane and hexane. Rationale: Using a non-competing, aprotic solvent system ensures that the intrinsic intermolecular H-bonds (forming dimers or polymeric chains) are not disrupted by solvent molecules.

  • Slow Evaporation: Pierce the vial cap with a narrow gauge needle and allow evaporation at 4°C over 72 hours to yield single crystals suitable for diffraction.

  • Diffraction Data Collection: Mount the crystal on a diffractometer and collect data at 100 K. Rationale: Cryogenic temperatures minimize atomic thermal motion, allowing for the accurate resolution of the elusive hydrogen atom on N1.

  • Hirshfeld Surface Analysis: Process the CIF file using structural analysis software to map the Hirshfeld surfaces. This will quantify the relative percentage of N-H···N versus C-I···π or C-I···O interactions in the solid state[4].

Protocol B: Solution-State Dynamics via H- N NMR Titration

Causality: Solid-state structures do not always translate to biological fluids. NMR titration in solution allows us to calculate the association constant (


) of the H-bond, proving that the interaction is thermodynamically viable in a dynamic environment.
  • Sample Preparation: Prepare a 5 mM solution of the compound in anhydrous CDCl

    
    . Rationale: CDCl
    
    
    
    is a non-polar solvent that mimics the hydrophobic interior of a kinase binding pocket, preventing solvent-driven H-bond masking.
  • Baseline Acquisition: Acquire a baseline

    
    H-
    
    
    
    N HSQC spectrum. The
    
    
    N chemical shifts are exquisitely sensitive to the electronic environment; N7 will appear distinct from N1.
  • Titration Series: Incrementally add a standard H-bond acceptor/donor pair (e.g., a simple amide like DMSO-d

    
     or a peptide fragment) from 0.1 to 10 equivalents.
    
  • Binding Isotherm Calculation: Track the downfield shift of the N1-H proton and the

    
    N shift of N7. Plot the change in chemical shift (
    
    
    
    ) against titrant concentration and fit to a 1:1 binding isotherm to extract the
    
    
    .
Protocol C: Vibrational Spectroscopy (FTIR) for Bond Strength

Causality: The stretching frequency of the N-H bond is a direct physical readout of H-bond strength. As the N1-H donates a hydrogen bond, the N-H covalent bond weakens, resulting in a measurable "red-shift" (lower frequency) in the IR spectrum[6].

  • Matrix Isolation: Prepare a KBr pellet containing 1% (w/w) of the compound. Rationale: Dilution in KBr isolates the molecules, preventing bulk matrix effects and allowing observation of distinct monomeric vs. dimeric N-H stretches.

  • Spectral Acquisition: Scan the 3000–3500 cm

    
     region using an FTIR spectrometer at a resolution of 2 cm
    
    
    
    .
  • Shift Analysis: Identify the free N-H stretch (typically around 3450 cm

    
    ). Compare this to the H-bonded N-H stretch (which may shift down to 3100–3300 cm
    
    
    
    ). The magnitude of this red-shift correlates directly with the enthalpy of the hydrogen bond formed by the highly acidic N1-H of the 6-iodo derivative[4].

Implications for Fragment-Based Drug Discovery (FBDD)

In FBDD, the goal is to identify small, low-complexity molecules (fragments) that bind with high ligand efficiency, which are then "grown" into larger, more potent drugs[2]. 6-Iodo-4-methyl-7-azaindole is an exceptional starting point for this process.

Because the 6-iodo group acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), medicinal chemists can easily elaborate the scaffold at the C6 position[5]. Crucially, the foundational knowledge of how the 4-methyl and 6-iodo groups modulate the N1/N7 hydrogen bonding interface ensures that subsequent synthetic modifications do not inadvertently destroy the molecule's primary hinge-binding capability. By maintaining the bidentate H-bond while exploiting the C6 vector to reach adjacent hydrophobic pockets, researchers can rationally design highly selective, next-generation kinase inhibitors.

References

Sources

Exploratory

A Technical Guide to 6-Iodo-4-Methyl-1H-Pyrrolo[2,3-b]Pyridine: A Privileged Scaffold in Modern Drug Discovery

Abstract The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique structure all...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique structure allows it to act as an excellent hinge-binding motif, forming critical hydrogen bonds within the ATP-binding sites of kinases.[1][2][3] This guide focuses on a specifically functionalized derivative, 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine, tracing its evolution from a versatile chemical intermediate to a cornerstone building block in the synthesis of targeted therapeutics. We will delve into its synthesis, physicochemical properties, and its strategic application in the development of potent and selective kinase inhibitors, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction: The Ascendance of the 7-Azaindole Core

Protein kinases, with over 500 members in the human kinome, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, small-molecule kinase inhibitors have become a major focus of modern drug discovery.

The 7-azaindole scaffold is structurally similar to the adenine portion of ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors.[4] Its key features include:

  • Bidentate Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. This pairing allows for a strong, dual interaction with the kinase hinge region, a critical component of the ATP binding pocket.[1][5]

  • Vectors for Chemical Diversity: The 7-azaindole ring possesses five sites for substitution, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties.[1][5]

The introduction of specific substituents onto this core is a strategic endeavor. The subject of this guide, 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine, is a prime example of how thoughtful functionalization creates a high-value, versatile building block for constructing complex drug candidates. The methyl group at the 4-position can provide beneficial steric interactions or improve metabolic stability, while the iodo group at the 6-position serves as a versatile synthetic handle for introducing further molecular complexity.

Synthesis and Physicochemical Characterization

While the precise first synthesis of this specific molecule is not easily traced to a single seminal publication, its appearance in the patent literature from major pharmaceutical companies underscores its industrial importance as a key intermediate. The general synthetic strategies involve the construction of the bicyclic core followed by a regioselective iodination step.

A common approach involves the use of a substituted aminopyridine as a precursor, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. The final iodination is typically achieved using an electrophilic iodine source like N-iodosuccinimide (NIS).

Synthesis_of_6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination start 4-Methyl-pyridin-2-amine derivative intermediate 4-Methyl-1H-pyrrolo[2,3-b]pyridine start->intermediate Cyclization (e.g., Bartoli indole synthesis) product 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine intermediate->product N-Iodosuccinimide (NIS) THF, rt

Caption: General synthetic pathway for 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

A summary of the key physicochemical properties of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is provided below. These values are essential for reaction planning, purification, and characterization.

PropertyValueSource
CAS Number 90321-93-0[6]
Molecular Formula C₈H₇IN₂[6]
Molecular Weight 258.06 g/mol [6]
Appearance Off-white to yellow solidSupplier Data
Topological Polar Surface Area (TPSA) 28.68 Ų[6]
logP 2.48[6]

Structural confirmation is typically achieved through standard spectroscopic methods. While specific spectra are dependent on the solvent and instrument used, representative data includes:

  • ¹H NMR: Expected signals would correspond to the aromatic protons on the pyridine and pyrrole rings, the methyl protons, and the N-H proton of the pyrrole.

  • ¹³C NMR: Signals would be present for the eight distinct carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 258.97 (for [M+H]⁺), corresponding to the molecular weight of the compound.

The Strategic Role in Drug Discovery: A Versatile Synthetic Handle

The true value of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine lies in the synthetic versatility of the carbon-iodine bond at the 6-position. This position is often solvent-exposed in kinase binding pockets, making it an ideal point for introducing substituents that can enhance selectivity or target adjacent sub-pockets. The iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Applications cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Scaffolds for Drug Candidates start 6-Iodo-4-methyl-1H- pyrrolo[2,3-b]pyridine suzuki Suzuki Coupling (with Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira aryl 6-Aryl Derivatives suzuki->aryl amino 6-Amino Derivatives buchwald->amino alkynyl 6-Alkynyl Derivatives sonogashira->alkynyl

Caption: Versatility of the 6-iodo group in cross-coupling reactions.

This strategic placement allows for the late-stage introduction of a wide array of functional groups, which is highly advantageous in medicinal chemistry campaigns for building structure-activity relationships (SAR).

Case Study: Application in the Synthesis of Kinase Inhibitors

The utility of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is best illustrated through its application in the synthesis of potent kinase inhibitors. It has been employed as a key building block for inhibitors targeting several important kinases, including Janus kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).

The synthesis of a final drug candidate often follows a convergent route where the 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine core is coupled with another complex fragment.

Kinase_Inhibitor_Synthesis_Workflow start 6-Iodo-4-methyl-1H- pyrrolo[2,3-b]pyridine coupling Suzuki Cross-Coupling start->coupling reagent Coupling Partner (e.g., Arylboronic Acid) reagent->coupling intermediate Coupled Intermediate coupling->intermediate modification Further Functionalization (Optional) intermediate->modification final_product Final Kinase Inhibitor modification->final_product

Caption: Workflow for synthesizing kinase inhibitors from the core scaffold.

Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity and inflammation. Aberrant JAK signaling is implicated in autoimmune diseases and cancers. Many potent JAK inhibitors utilize the 7-azaindole scaffold to bind to the kinase hinge.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates inhibitor Inhibitor derived from 6-iodo-4-methyl-1H- pyrrolo[2,3-b]pyridine inhibitor->jak blocks ATP binding stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Objective: To synthesize a 6-aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine derivative.

Materials:

  • 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-aryl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected yield is typically in the range of 60-90%, depending on the specific arylboronic acid used.

Conclusion and Future Outlook

6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust synthesis and the versatile reactivity of its iodo-substituent have cemented its role as a valuable building block in the drug discovery pipeline. As the quest for more selective and potent therapeutics continues, particularly in the realm of kinase inhibitors, the demand for well-designed, functionalized scaffolds like this will undoubtedly grow. Future applications may see this core incorporated into novel modalities such as PROTACs or covalent inhibitors, further expanding its impact on medicinal chemistry.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Journal of the Pharmaceutical Society of Japan URL: [Link]

  • Title: New indole and 7-azaindole derivatives as protein kinase inhibitors Source: IntechOpen URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: PubMed, National Library of Medicine URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

This Application Note details a scalable, process-ready protocol for the synthesis of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 473418-24-5).[1] This scaffold is a critical intermediate in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a scalable, process-ready protocol for the synthesis of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 473418-24-5).[1] This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, FGFR, and PDE4B inhibitors), where the C-6 iodine serves as a versatile handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1]

Executive Summary & Strategic Analysis

The synthesis of 6-substituted 7-azaindoles is historically challenging due to the natural electrophilic reactivity of the scaffold, which favors the C-3 position.[1] Direct halogenation of 4-methyl-1H-pyrrolo[2,3-b]pyridine typically yields C-3 iodinated byproducts.[1]

To achieve scalable, regioselective installation of iodine at the C-6 position, this protocol utilizes an N-oxide activation strategy .[1] By blocking the C-4 position with a methyl group, we force nucleophilic activation (via the Reissert-Henze mechanism) to the C-6 position.[1] The final installation of iodine is achieved via a robust aromatic Finkelstein reaction, avoiding expensive palladium catalysts in the halogenation step.[1]

Key Process Advantages
  • Regiocontrol: Exploits the 4-methyl block to direct chlorination exclusively to C-6.[1]

  • Scalability: Uses inexpensive reagents (mCPBA, POCl₃, NaI, Acetyl Chloride) rather than specialized transition metals.

  • Purification: Intermediates are highly crystalline, minimizing the need for chromatography on large scales.[1]

Retrosynthetic Analysis

The synthetic logic disconnects the target molecule into three distinct unit operations starting from the commercially available 4-methyl-7-azaindole.[1]

Retrosynthesis Target 6-Iodo-4-methyl-7-azaindole (Target) Chloro 6-Chloro-4-methyl-7-azaindole (Precursor) Target->Chloro Halogen Exchange (NaI, AcCl) Oxide 4-Methyl-7-azaindole N-Oxide (Activated Intermediate) Chloro->Oxide Reissert-Henze (POCl3) SM 4-Methyl-7-azaindole (Starting Material) Oxide->SM N-Oxidation (mCPBA)

Figure 1: Retrosynthetic strategy leveraging N-oxide activation for C-6 functionalization.[1]

Detailed Experimental Protocols

Step 1: N-Oxidation of 4-Methyl-7-azaindole

Objective: Activate the pyridine ring for nucleophilic attack.[1]

  • Reagents: 4-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), m-CPBA (1.1–1.2 equiv), Ethyl Acetate (EtOAc) or DME.[1]

  • Mechanism: Electrophilic attack of peracid on the pyridine nitrogen (N-7).[1]

Protocol:

  • Dissolve 4-methyl-1H-pyrrolo[2,3-b]pyridine (100 g, 0.76 mol) in EtOAc (1.0 L) at 0°C.

  • Add a solution of m-CPBA (70-75%, 1.2 equiv) in EtOAc dropwise over 45 minutes, maintaining internal temperature <10°C.

    • Note: The reaction is exothermic. Control addition rate strictly.

  • Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or LCMS (M+16 peak).

  • Workup: Cool the mixture to 0°C. The N-oxide product often precipitates as a meta-chlorobenzoate salt or free base depending on conditions.[1]

  • Quench excess peroxide with 10% aqueous Na₂S₂O₃.

  • Wash the organic layer with saturated NaHCO₃ (2 x 500 mL) to remove m-chlorobenzoic acid.[1]

  • Concentrate the organic layer to afford the N-oxide intermediate as a tan solid.[1]

    • Yield Target: >85%.[2][3][4]

    • Safety: Ensure all peroxides are quenched before concentration.

Step 2: Regioselective Chlorination (Reissert-Henze)

Objective: Install a leaving group (Cl) at C-6.[1]

  • Reagents: N-oxide intermediate (1.0 equiv), POCl₃ (Phosphorus oxychloride, 5-8 equiv).[1]

  • Mechanism: The N-oxide oxygen attacks POCl₃, creating an activated leaving group.[1] Chloride anion attacks C-6 (the only open position alpha to nitrogen), followed by re-aromatization.[1]

Protocol:

  • Place the N-oxide intermediate (from Step 1) in a dry reactor under nitrogen.

  • Add POCl₃ (5.0 equiv) carefully. The reaction can be run neat or in CHCl₃.

    • Critical: POCl₃ is corrosive and reacts violently with moisture.

  • Heat the mixture to reflux (approx. 90–100°C) for 4–6 hours.

  • Monitor by HPLC.[5] The starting material (polar) will disappear, replaced by the less polar 6-chloro derivative.[1]

  • Quench (Hazardous): Cool reaction to room temperature.[5] Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <30°C.

  • Neutralize the aqueous solution with NaOH (or NH₄OH) to pH 8–9.

  • Extract with CH₂Cl₂ or EtOAc.[6] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

    • Product:6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine .[1]

    • Yield Target: 60–75%.

Step 3: Halogen Exchange (Finkelstein-Type)

Objective: Convert the 6-Chloro intermediate to the reactive 6-Iodo target.[1]

  • Reagents: 6-Chloro intermediate (1.0 equiv), Sodium Iodide (NaI, 5.0 equiv), Acetyl Chloride (AcCl, 2.0 equiv), Acetonitrile (MeCN).[1]

  • Mechanism: In situ generation of transient iodinating species or activation of the chloro-amidine moiety, facilitating nucleophilic aromatic substitution by iodide.[1]

Protocol:

  • Suspend 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine (50 g, 0.30 mol) and NaI (225 g, 1.5 mol) in dry Acetonitrile (500 mL).

  • Add Acetyl Chloride (47 g, 0.60 mol) dropwise at room temperature.

    • Observation: The mixture may turn yellow/brown due to iodine liberation.

  • Heat the mixture to 80°C (Reflux) and stir for 12–24 hours.

  • Monitor by HPLC.[5] Conversion of Cl (RT ~3.5 min) to I (RT ~4.2 min) should be >95%.[1]

  • Workup: Concentrate the solvent under reduced pressure.

  • Resuspend the residue in a mixture of CH₂Cl₂ and 10% aqueous K₂CO₃/Na₂S₂O₃ (to neutralize acid and reduce free iodine).

  • Separate layers, wash organics with brine, and dry over Na₂SO₄.

  • Final Purification: Recrystallize from Acetonitrile or Ethanol to yield the pure target.

Process Data & Specifications

Reaction Summary Table
StepTransformationReagentsTempTypical YieldCritical Parameter
1 N-OxidationmCPBA, EtOAc0°C -> RT85-95%Control exotherm; quench peroxides.
2 ChlorinationPOCl₃90°C65-75%Moisture exclusion; slow quench.
3 IodinationNaI, AcCl, MeCN80°C85-92%High equivalents of NaI drive equilibrium.[1]
Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.9 (br s, 1H, NH), 7.65 (s, 1H, H-5 aromatic), 7.40 (d, J=3.5 Hz, 1H, H-2), 6.45 (d, J=3.5 Hz, 1H, H-3), 2.45 (s, 3H, CH₃).[1]

    • Note: The singlet at ~7.65 ppm confirms the 6-substitution pattern (only one proton remains on the pyridine ring).[1]

  • Mass Spectrometry (ESI+): m/z 259.0 [M+H]⁺.[1]

Process Safety & Logic Map

The following diagram illustrates the logical flow and safety checkpoints for the scale-up process.

ProcessFlow cluster_Oxidation Step 1: Oxidation cluster_Chlorination Step 2: Chlorination cluster_Iodination Step 3: Iodination Start Start: 4-Methyl-7-azaindole Oxidation Reaction: mCPBA / EtOAc (Exothermic) Start->Oxidation Quench1 Quench: Na2S2O3 (Peroxide Removal) Oxidation->Quench1 Chlorination Reaction: POCl3 / Reflux (Corrosive) Quench1->Chlorination Intermediate Isolated Quench2 Quench: Ice/Water (Violent Hydrolysis) Chlorination->Quench2 Iodination Reaction: NaI / AcCl / MeCN (Finkelstein) Quench2->Iodination Intermediate Isolated Workup3 Workup: K2CO3 / Na2S2O3 Iodination->Workup3 End Final Product: 6-Iodo-4-methyl-7-azaindole Workup3->End

Figure 2: Process workflow highlighting critical safety nodes (Red/Yellow).

References

  • Preparation of 4- and 6-Azaindoles: Wang, T., et al.[1] "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002, 67(7), 2345–2347. Link[1]

  • Synthesis of 4-iodo-7-azaindole (Finkelstein Protocol): ChemicalBook, "Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine."[1] (Protocol adapted for 6-isomer). Link

  • Reissert-Henze Reaction on Azaindoles: Schnürch, M., et al. "Halogenation of the 7-azaindole scaffold."[1] Current Organic Chemistry, 2011.

  • Application in Kinase Inhibitors: Zhang, Z., et al. "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives."[1] Journal of Medicinal Chemistry. Link[1]

  • C-6 Functionalization Strategy: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases."[1] Tetrahedron, 1971. (Background on reactivity).

Sources

Application

Application Note: Precision Suzuki-Miyaura Coupling of 6-Iodo-4-methyl-7-azaindole

Executive Summary & Scientific Context The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The 6-iodo-4-methyl-7-azaindole substrate presents a unique set of synthetic opportunities and challenges.

While the C6-position is electronically activated for oxidative addition (analogous to the 2- or 4-position of pyridine), the presence of the 4-methyl group and the N7-nitrogen introduces specific constraints:

  • Electronic Deactivation: The 4-methyl group is weakly electron-donating, slightly increasing the electron density of the pyridine ring compared to the unsubstituted parent, potentially raising the barrier for oxidative addition at C6.

  • Catalyst Poisoning: The N7 lone pair is a potent ligand for Pd(II) species, leading to the formation of catalytically inactive "Pd-sink" complexes.

  • Competitivity: In the absence of N1-protection, the acidic N-H bond (

    
    ) competes for base, leading to N-arylation side products or solubility issues.
    

This guide provides two validated protocols: a High-Fidelity Method (using Buchwald precatalysts) for complex/expensive substrates, and a Standard Method (using Pd-ferrocenyl catalysts) for scale-up and routine synthesis.

Mechanistic Analysis & Decision Framework

Success in coupling 6-iodo-7-azaindoles relies on managing the equilibrium between the productive catalytic cycle and off-cycle inhibitory pathways.

Key Mechanistic Drivers
  • Oxidative Addition (OA): The C-I bond at C6 is weak and reactive. However, the 4-methyl group exerts a subtle inductive effect (

    
    ). We prioritize electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate OA while simultaneously preventing N7-coordination through steric bulk.
    
  • Transmetalation: This is often the rate-determining step in heteroaryl couplings. The use of K₃PO₄ or Cs₂CO₃ (bases with higher lattice energy and specific solubility profiles) often outperforms Na₂CO₃ in facilitating the transfer of the organic group from Boron to Palladium in these systems.

  • Reductive Elimination: Facile for this system, provided the ligand bite angle is sufficient.

Pathway Visualization

The following diagram illustrates the reaction pathways and critical failure points (Poisoning vs. Product).

G Start 6-Iodo-4-methyl-7-azaindole OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd + Pd(0) NAryl Side Rxn: N-Arylation Start->NAryl Free NH + Strong Base Pd0 Pd(0) Active Species Poison N7-Coordination (Catalyst Arrest) OxAdd->Poison Small Ligands (PPh3) TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet Bulky Ligands (SPhos/XPhos) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the bifurcation between productive coupling (Green path) and catalyst poisoning/side reactions (Red paths).

Experimental Protocols

Protocol A: High-Fidelity Conditions (Recommended)

Applicability: Complex boronic acids, unstable substrates, or when high turnover number (TON) is required. Rationale: Utilizes SPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species. SPhos provides a "roof" over the metal center, preventing N7-binding.

Materials Table
ReagentEquiv.RoleNotes
6-Iodo-4-methyl-7-azaindole 1.0SubstrateN-protected (SEM/Boc) preferred; Free NH possible.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation.
SPhos Pd G2 0.02 - 0.05CatalystBuchwald 2nd Gen Precatalyst.
K₃PO₄ (tribasic) 2.0 - 3.0BaseFinely ground.
Solvent System N/AMediumn-Butanol or Toluene/Water (4:1) .
Step-by-Step Methodology
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the 7-azaindole substrate (1.0 equiv), boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add SPhos Pd G2 (2–5 mol%).

    • Note: If using free amine boronic acids, increase catalyst loading to 5 mol%.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Inject degassed n-Butanol (or Toluene/H₂O mix) via syringe. Concentration should be 0.1 M to 0.2 M.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion <50%, add additional boronic acid (0.3 equiv).

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Standard Conditions (Robust & Scalable)

Applicability: Simple aryl boronic acids, gram-scale synthesis, cost-sensitive projects. Rationale: Pd(dppf)Cl₂ is robust against air and moisture. The bidentate ligand prevents some N-coordination, though less effectively than SPhos.

Materials Table
ReagentEquiv.RoleNotes
6-Iodo-4-methyl-7-azaindole 1.0SubstrateRequires N-Protection (e.g., SEM, Tosyl) for best results.
Boronic Acid 1.5Coupling Partner
Pd(dppf)Cl₂ · DCM 0.05CatalystRobust, air-stable.
Na₂CO₃ or K₂CO₃ 3.0Base2M Aqueous solution.
1,4-Dioxane N/ASolventRatio Dioxane:Water (4:1).
Step-by-Step Methodology
  • Dissolution: Dissolve the protected azaindole (1.0 equiv) and boronic acid (1.5 equiv) in 1,4-Dioxane (0.15 M).

  • Base Addition: Add 2M aq. Na₂CO₃ (3.0 equiv).

  • Degassing: Sparge the biphasic mixture with Nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ · DCM (5 mol%) in one portion.

  • Reaction: Heat to 90 °C for 16 hours.

    • Visual Check: The reaction usually turns black (Pd precipitation) upon completion.

  • Workup: Standard extraction with EtOAc/Water.

Optimization & Troubleshooting Guide

If the standard protocols yield <50%, utilize this logic flow to diagnose the failure mode.

Diagnostic Workflow

Optimization Result Analyze LCMS Result SM_Recov SM Recovered (No Rxn) Result->SM_Recov Major Peak = SM Dehal De-iodinated Product (Reduction) Result->Dehal Major Peak = M-I + H Homo Homocoupling of Boronic Acid Result->Homo Major Peak = Ar-Ar Action1 Increase Temp (120°C) Switch to XPhos Pd G3 SM_Recov->Action1 Action2 Use Anhydrous Conditions (Dioxane, Cs2CO3) Remove H-sources Dehal->Action2 Action3 Slow Addition of Boronic Acid Switch to Boronic Ester Homo->Action3

Figure 2: Troubleshooting decision tree based on LCMS analysis of the crude reaction mixture.

Specific Issues for 4-Methyl-7-Azaindole
  • Steric Clash: If the boronic acid has ortho-substituents, the 4-methyl group on the azaindole may cause steric clashing in the transition state.

    • Solution: Switch to Pd(tBu₃P)₂ or XPhos , which are exceptionally good for sterically congested couplings.

  • N-Protection: If using "Protocol B" and yields are low, ensure the N1-position is protected with a SEM (2-(Trimethylsilyl)ethoxymethyl) group. This prevents the formation of insoluble azaindole-palladium aggregates.

References

  • Allegretti, M., et al. (2001). "Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System." Synlett.

    • Context: Establishes the foundational reactivity of 6-halo-7-azaindoles.
  • Landa, P., et al. (2012). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry.

    • Context: Demonstrates the utility of Buchwald ligands (Xantphos, SPhos) in azaindole chemistry.
  • Kaur, H., et al. (2023).[1] "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega.

    • Context: Provides the most modern, high-yielding conditions (SPhos/Pd2dba3) specifically for 3-iodo-6-chloro-7-azaindoles, highly relevant to the 4-methyl analog.
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.

    • Context: The authoritative source for using SPhos/XPhos in hetero

Sources

Method

Advanced Application Note: Buchwald-Hartwig Amination of 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

[1] Executive Summary & Strategic Importance The scaffold 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (hereafter Substrate-6I ) is a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., JAK...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

The scaffold 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (hereafter Substrate-6I ) is a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., JAK, c-Met, and NOX2 inhibitors).[1] Unlike standard pyridyl halides, this 7-azaindole core presents a unique synthetic paradox:

  • Catalyst Poisoning: The pyridine nitrogen (N7) is highly coordinating, capable of displacing phosphine ligands and sequestering Palladium (Pd) from the catalytic cycle.[2]

  • Electronic Deactivation: The electron-rich pyrrole ring donates density into the pyridine ring, rendering the C6-iodide less electrophilic than typical 2-halopyridines.[1]

  • Proton Acidity: The N1-proton (pKₐ ~13) requires careful base selection to prevent N1-arylation or catalyst decomposition.[1]

This guide provides two field-validated protocols: a Direct Method for rapid analog generation and a Protected Method for process-scale robustness.[1]

Mechanistic Challenges & Ligand Strategy

To successfully couple Substrate-6I , one must overcome the "Azaindole Trap."[1] Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ frequently fail here because the N7 nitrogen displaces the ligand, forming a catalytically inactive [Pd(substrate)2] complex.[1][2]

The Solution: Bulky Biarylphosphines

We utilize Buchwald 3rd and 4th Generation Precatalysts (G3/G4) .[1] These bulky ligands (BrettPhos, RuPhos, XPhos) serve two functions:[1][2]

  • Steric Shielding: The bulk prevents the N7-nitrogen from binding to the Pd center.[1]

  • Rapid Activation: The palladacycle precatalyst ensures immediate formation of the active L-Pd(0) species, crucial for reacting with the deactivated C6-iodide before decomposition occurs.[1]

Visualization: The Azaindole Catalytic Divergence

The following diagram illustrates the productive cycle versus the poisoning pathway.

AzaindoleMechanism cluster_legend Pathway Logic Pd_Pre Pd-G3 Precatalyst Active_Pd L-Pd(0) Active Species Pd_Pre->Active_Pd Activation Ox_Add Oxidative Addition (C6-I Insertion) Active_Pd->Ox_Add Substrate-6I Poison N7-Coordination Complex (Catalyst Death) Active_Pd->Poison N7 Interference (If Ligand too small) Amine_Bind Amine Binding & Deprotonation Ox_Add->Amine_Bind Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Bind->Red_Elim Red_Elim->Active_Pd Regenerate Pd(0) Product C6-Aminated Product Red_Elim->Product key1 Green: Productive Cycle key2 Red: Catalyst Poisoning

Figure 1: Mechanistic divergence showing the necessity of bulky ligands to prevent N7-coordination "Catalyst Death."[1][2]

Protocol 1: The Direct Method (Unprotected)

Best for: Rapid library synthesis, medicinal chemistry, substrates where protection/deprotection is inefficient.[1][2] Risk: Moderate.[3][4] Requires strict anhydrous conditions.

Reagents & Conditions
ComponentChoiceRationale
Catalyst BrettPhos Pd G3 (or G4)Excellent for primary amines; prevents N7 binding.[1]
Ligand BrettPhos (add 1:1 w/ Pd)Adding free ligand stabilizes the active species during slow addition.[1]
Base LiHMDS (1.0 M in THF)Soluble base.[1][2] Instantly deprotonates N1 (protecting it) and facilitates transmetallation.[1][2]
Solvent THF or 1,4-Dioxane Ethers coordinate weakly, stabilizing the Li-intermediate.[1][2]
Temp 65°CSufficient for activation without degrading the sensitive iodide.
Step-by-Step Procedure
  • Vial Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charge Solids: Add Substrate-6I (1.0 equiv), BrettPhos Pd G3 (0.02 equiv / 2 mol%), and BrettPhos (0.02 equiv).

  • Purge: Cap and purge with Argon for 5 minutes.

  • Solvent/Amine: Inject anhydrous THF (0.15 M concentration relative to substrate) and the Amine (1.2 equiv).[1][2]

  • Base Addition: Dropwise add LiHMDS (2.2 equiv). Note: You need 1 equiv to deprotonate the indole N-H and 1.2 equiv for the cross-coupling.

  • Reaction: Heat to 65°C for 2–4 hours.

  • Quench: Cool to RT. Dilute with EtOAc and quench with sat. NH₄Cl.

  • Validation: Check LCMS. If significant starting material remains, add 1 mol% more catalyst and heat for 2 hours.[2]

Protocol 2: The Robust Method (Protected)

Best for: Process chemistry, scale-up (>5g), unreactive secondary amines, or when LiHMDS causes side reactions.[1][2] Strategy: Protect N1 first to remove acidity and N-coordination capability.[1]

Phase A: SEM-Protection (Standard)[1]
  • Dissolve Substrate-6I in DMF (0.5 M).[1] Cool to 0°C.[1]

  • Add NaH (1.2 equiv, 60% dispersion). Stir 30 min.

  • Add SEM-Cl (1.1 equiv).[1] Warm to RT. Stir 1 hr.

  • Quench (H₂O), Extract (EtOAc), Concentrate.[1][2] Yields are typically >90%.

Phase B: Cross-Coupling (Protected)
ComponentChoiceRationale
Catalyst RuPhos Pd G3 Superior for secondary amines and hindered substrates.[1]
Base Cs₂CO₃ or K₃PO₄ Mild, heterogeneous bases.[2] Compatible with esters/nitriles.
Solvent t-Amyl Alcohol High boiling point, helps solubilize the inorganic base at temp.[1]
Temp 80–100°CHigher temp required for the deactivated C6-position.[1]
Step-by-Step Procedure
  • Charge: To a reaction vessel, add SEM-Protected Substrate-6I (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst: Add RuPhos Pd G3 (0.02 equiv).

  • Solvent: Add t-Amyl Alcohol (degassed, 0.2 M).

  • Cycle: Evacuate and backfill with Argon (3x).

  • Heat: Stir vigorously at 85°C for 4–12 hours. Note: Vigorous stirring is critical for heterogeneous bases.

  • Workup: Filter through Celite to remove salts. Concentrate.

Self-Validating Systems & Troubleshooting

How do you know the reaction is working before full isolation? Use these diagnostic markers.

Diagnostic 1: The "De-iodination" Check (LCMS)

The most common failure mode is Hydrodehalogenation (Iodine replaced by Hydrogen).[1]

  • Mass Spec: Look for [M-126+1] (Loss of I, gain of H).[1][2]

  • Cause: Reaction too slow; Pd inserts but cannot find amine, eventually grabs H from solvent.[2]

  • Fix: Increase amine concentration or switch to a more electron-rich ligand (e.g., AdBrettPhos).

Diagnostic 2: 1H NMR Shift (Regioselectivity)

Confirm the amine is at C6, not N1 (if using Protocol 1).[1][2]

  • C5-Proton Signal: In the starting material (6-iodo), the C5-H is a doublet/singlet around 7.8–8.0 ppm .[1]

  • Product Signal: Upon C6-amination, the electron-donating amine shields the C5 position.[1] The C5-H signal will shift upfield significantly to 6.2–6.5 ppm .[1]

  • If the signal remains >7.5 ppm, you likely have N1-arylation or recovered starting material.[1]

Decision Tree for Optimization

OptimizationTree Start Start Optimization AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Unhindered Secondary Secondary Amine (R2-NH) AmineType->Secondary Hindered/Cyclic Ligand1 Ligand: BrettPhos Base: LiHMDS Primary->Ligand1 Ligand2 Ligand: RuPhos Base: Cs2CO3 Secondary->Ligand2 Check Check LCMS (2 hrs) Ligand1->Check Ligand2->Check Success Isolate Product Check->Success >90% Conv Fail_SM SM Remaining? Increase Temp +10°C Check->Fail_SM Low Conv Fail_Dehalo De-iodination? Switch to AdBrettPhos or Increase Amine Conc. Check->Fail_Dehalo Byproduct

Figure 2: Optimization logic flow for selecting conditions based on amine sterics and reaction outcome.

References

  • Henderson, J. L., et al. (2010).[1][2][5] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[1][2][5][6]

  • Schröder, N., et al. (2012).[1][2] "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry, 8, 1501–1507.[2]

  • Lallemand, M. C., et al. (2016).[1][2] "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry. (General reactivity context).

  • Benchchem Protocols. (2024). "Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination."

Sources

Application

Application Notes and Protocols for C-H Activation Strategies in the Functionalization of 4-Methyl-7-Azaindole Derivatives

Introduction: The Significance of 4-Methyl-7-Azaindole in Modern Drug Discovery The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Methyl-7-Azaindole in Modern Drug Discovery

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1] Its bioisosteric relationship with indole allows it to mimic the natural substrate, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site, enhancing solubility and bioavailability.[1] The 4-methyl-7-azaindole derivative, a key component of the BRAF inhibitor Vemurafenib, exemplifies the therapeutic potential of this scaffold.[2][3] The development of efficient and regioselective methods for the late-stage functionalization of this core structure is paramount for the rapid exploration of chemical space and the generation of novel drug candidates with improved pharmacological profiles.

Direct C-H activation has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[4][5] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-X bonds, streamlining synthetic routes and enabling the diversification of complex molecules at a late stage.[6] This application note provides a comprehensive overview of C-H activation strategies for the functionalization of 4-methyl-7-azaindole derivatives, offering detailed protocols and insights for researchers in drug discovery and development.

The Challenge of Regioselectivity in 4-Methyl-7-Azaindole Functionalization

The 4-methyl-7-azaindole ring system presents multiple C-H bonds with varying degrees of reactivity, making regioselectivity a primary challenge in its functionalization. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The C3 position is the most nucleophilic and kinetically favored site for many reactions. However, strategic functionalization at other positions, such as C2, C5, and C6, is often crucial for modulating the biological activity of the molecule. The presence of the methyl group at the C4 position introduces both electronic and steric effects that must be considered when designing a C-H activation strategy.

This guide will explore various transition-metal-catalyzed approaches that employ directing groups and catalyst control to achieve high regioselectivity in the functionalization of the 4-methyl-7-azaindole core.

Core Strategies for C-H Functionalization

Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing the field of C-H activation on nitrogen-containing heterocycles.[7][8] The choice of catalyst, ligand, and directing group is critical for achieving the desired regioselectivity and efficiency.

Directing Group Strategies: A Key to Regiocontrol

Directing groups (DGs) are molecular scaffolds that are temporarily installed on the substrate to position the metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.[9] For the 7-azaindole system, the N1-position of the pyrrole ring is a convenient handle for the installation of a directing group.

Diagram 1: General Principle of N1-Directed C-H Activation

Caption: N1-directing group strategy for regioselective C-H activation.

Commonly employed directing groups for indoles and azaindoles include picolinamides, pyrimidines, and other nitrogen-containing heterocycles that can chelate to the transition metal center. The choice of directing group can influence the site of activation (e.g., C2 vs. C7).[9]

Application Protocol 1: Palladium-Catalyzed C2-Arylation of N-Protected 4-Methyl-7-Azaindole

This protocol is adapted from established methods for the C2-arylation of N-substituted indoles and 7-azaindoles.[10] The N-pyrimidyl group serves as an effective directing group for palladium-catalyzed C-H activation at the C2 position.

Materials:

  • N-Pyrimidyl-4-methyl-7-azaindole (1.0 equiv)

  • Aryl iodide or bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add N-pyrimidyl-4-methyl-7-azaindole, the aryl halide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • N-Pyrimidyl Directing Group: The pyrimidine nitrogen coordinates to the palladium center, directing the C-H activation to the adjacent C2 position.

  • Pd(OAc)₂: A common and effective palladium catalyst for C-H activation.

  • PCy₃·HBF₄: A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination steps in the catalytic cycle.

  • K₂CO₃: A base required to facilitate the C-H activation step, likely through a concerted metalation-deprotonation mechanism.

  • 1,4-Dioxane: A high-boiling aprotic solvent suitable for this reaction temperature.

Data Presentation: Representative Yields for C2-Arylation

EntryAryl HalideProductYield (%)
14-Iodoanisole2-(4-Methoxyphenyl)-N-pyrimidyl-4-methyl-7-azaindole85
21-Bromo-4-fluorobenzene2-(4-Fluorophenyl)-N-pyrimidyl-4-methyl-7-azaindole78
33-Bromopyridine2-(Pyridin-3-yl)-N-pyrimidyl-4-methyl-7-azaindole72

Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature.

Application Protocol 2: Rhodium-Catalyzed C-H Alkenylation of 4-Methyl-7-Azaindole

Rhodium catalysis offers a powerful alternative for C-H functionalization, often with complementary reactivity to palladium.[11] This protocol describes a directed C-H alkenylation, which is a key step in the synthesis of complex heterocyclic systems.

Diagram 2: Catalytic Cycle for Rh(III)-Catalyzed C-H Alkenylation

G Start [CpRh(OAc)₂]₂ Active_Catalyst [CpRh(III)] Start->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate-DG CMD Concerted Metalation- Deprotonation (CMD) Substrate_Coordination->CMD - HOAc Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle Alkene_Insertion Alkene Insertion Rhodacycle->Alkene_Insertion + Alkene Intermediate_2 Seven-Membered Rhodacycle Alkene_Insertion->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Product Alkenylated Product Reductive_Elimination->Product + [Cp*Rh(I)] Product->Active_Catalyst Oxidant (e.g., Ag⁺)

Sources

Method

Sonogashira coupling reaction with 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

An In-depth Guide to the Sonogashira Coupling with 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine Authored by: A Senior Application Scientist Introduction: The Convergence of a Privileged Scaffold and a Powerful Coupling Reac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Sonogashira Coupling with 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Powerful Coupling Reaction

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents, particularly protein kinase inhibitors.[1][2] Its unique structure, featuring a pyridine ring fused to a pyrrole ring, acts as a bioisostere of the natural indole ring system.[1] This substitution provides both a hydrogen bond donor (the pyrrole -NH) and a hydrogen bond acceptor (the pyridine nitrogen), which is a critical feature for binding to many biological targets.[2][3] The development of vemurafenib, a B-RAF kinase inhibitor for treating melanoma, from a simple 7-azaindole fragment highlights the scaffold's immense potential in drug discovery.[3][4]

The functionalization of this key scaffold is paramount to exploring the vast chemical space and generating novel drug candidates. The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, specifically between the sp² carbon of an aryl halide and the sp carbon of a terminal alkyne.[5][6] This reaction's utility is underscored by its wide application in the synthesis of natural products, pharmaceuticals, and advanced organic materials, often proceeding under mild conditions which preserves delicate functional groups.[5][7]

This application note provides a detailed technical guide and robust protocols for the Sonogashira coupling of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the reaction mechanism, provide step-by-step experimental procedures, discuss key optimization parameters, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

The Mechanism: A Dual Catalytic Symphony

The Sonogashira coupling operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[8] While the mechanism is not entirely comprehended due to the transient nature of the organometallic intermediates, the consensus model provides a strong predictive framework for understanding and optimizing the reaction.[8]

  • The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the active Pd(0) catalyst.

    • Oxidative Addition: The aryl halide (6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine) reacts with the Pd(0) complex, inserting the palladium into the carbon-iodine bond to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[9]

    • Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide. This is a critical step where the two cycles intersect.

    • Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[8]

    • Acid-Base Reaction: In the presence of an amine base (e.g., triethylamine), the terminal alkyne is deprotonated.

    • Copper Acetylide Formation: The resulting acetylide anion reacts with the Cu(I) salt (typically CuI) to form a copper(I) acetylide intermediate. This species is significantly more reactive and readily participates in the transmetalation step with the palladium complex.[8]

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation cu_x Cu(I)X pd2_aryl->cu_x X⁻ pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Product) pd2_alkyne->product aryl_halide Ar-X (6-iodo-7-azaindole) aryl_halide->pd2_aryl cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Acetylide Formation cu_acetylide->pd2_aryl (to Transmetalation) alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_x base Base (e.g., Et₃N) base->cu_x

Figure 1: The Sonogashira Catalytic Cycles

Detailed Experimental Protocol: Copper-Catalyzed Coupling

This protocol provides a reliable starting point for the Sonogashira coupling of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.

Materials & Reagents:

  • Substrate: 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 - 1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper Co-catalyst: Copper(I) iodide [CuI] (4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Solvent: Anhydrous, degassed Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Equipment: Schlenk flask, magnetic stirrer, condenser, nitrogen or argon line, syringes.

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar, and fit it with a condenser. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: To the flask, add 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Solvent and Base Addition: Via syringe, add the anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 2.5 equiv). Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature. For reactive aryl iodides, room temperature to 60 °C is often sufficient.[5][9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a short pad of Celite to remove the catalyst residues and inorganic salts.[10]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-alkynyl-4-methyl-1H-pyrrolo[2,3-b]pyridine product.

Sources

Application

Application Notes and Protocols for the N-Alkylation of 6-Iodo-4-Methyl-7-Azaindole

Introduction: The Significance of N-Alkylated 7-Azaindoles in Modern Drug Discovery The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylated 7-Azaindoles in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities often lead to enhanced solubility, improved metabolic stability, and potent interactions with various biological targets. N-alkylation of the 7-azaindole core is a critical synthetic strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the fine-tuning of their therapeutic potential.

The target molecule, 6-iodo-4-methyl-7-azaindole, is a particularly valuable building block. The iodo-substituent provides a handle for further functionalization via cross-coupling reactions, while the methyl group can influence the molecule's conformation and interaction with target proteins. This application note provides a comprehensive guide to the N-alkylation of this versatile intermediate, offering detailed protocols and a discussion of the underlying chemical principles to ensure successful and reproducible outcomes for researchers in drug development.

Challenges in the Selective N-Alkylation of 7-Azaindoles

The N-alkylation of 7-azaindole derivatives presents a key regioselectivity challenge. The presence of two nitrogen atoms, the pyrrole-like N1 and the pyridine-like N7, means that alkylation can potentially occur at either site. Generally, the N1 position is more nucleophilic and sterically accessible, making it the kinetically favored site for alkylation under many conditions. However, the electronic nature of substituents on the azaindole ring and the choice of reaction conditions (base, solvent, and temperature) can significantly influence the N1/N7 selectivity. The electron-withdrawing nature of the iodine atom at the 6-position in the target molecule is expected to increase the acidity of the N-H proton, facilitating its deprotonation.

Recommended Protocol 1: N1-Selective Alkylation using Sodium Hydride

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product by employing a strong, non-coordinating base in a polar aprotic solvent. This method is widely applicable for a range of primary and secondary alkyl halides.

Materials
  • 6-Iodo-4-methyl-7-azaindole

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-iodo-4-methyl-7-azaindole (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF or THF (approximately 0.1-0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation and formation of the azaindole anion.

  • Alkylation: Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated 6-iodo-4-methyl-7-azaindole.

Mechanism and Role of Reagents

The reaction proceeds via a two-step mechanism. First, the strong base, sodium hydride, deprotonates the N-H of the 7-azaindole ring to form a sodium salt of the azaindole anion.[1] This anion is a potent nucleophile. The choice of a polar aprotic solvent like DMF or THF is crucial as it solvates the sodium cation without interfering with the nucleophilicity of the anion. In the second step, the azaindole anion attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction, displacing the halide and forming the new N-C bond. The use of NaH in a non-coordinating solvent generally favors alkylation at the more sterically accessible and electron-rich N1 position.[2][3]

Experimental Workflow: N1-Alkylation with NaH

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product A 6-Iodo-4-methyl-7-azaindole in anhydrous DMF/THF B Add NaH (1.2 eq) at 0 °C A->B Deprotonation C Stir at 0 °C for 30 min B->C D Add Alkyl Halide (1.1 eq) at 0 °C C->D Alkylation E Warm to RT, stir 4-12h (Monitor by TLC/LC-MS) D->E F Quench with sat. aq. NH4Cl E->F G Extract with EtOAc F->G H Wash with H2O & Brine G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J K N1-Alkyl-6-iodo-4-methyl-7-azaindole J->K G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product A Dissolve 7-azaindole, alcohol, and PPh3 in anhydrous THF B Cool to 0 °C A->B C Add DIAD/DEAD dropwise B->C Activation & Alkylation D Warm to RT, stir 12-24h (Monitor by TLC/LC-MS) C->D E Concentrate in vacuo D->E F Redissolve in EtOAc, wash with NaHCO3, H2O, Brine E->F G Dry (Na2SO4), Filter, Concentrate F->G H Purify by Column Chromatography G->H I N1-Alkyl-6-iodo-4-methyl-7-azaindole H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable compound. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, a reliable and high-yielding synthetic route is paramount.[1] This guide will walk you through a scientifically-grounded, multi-step synthesis, highlighting critical parameters and potential pitfalls at each stage.

Understanding the Synthetic Challenge: Regioselectivity in Iodination

The primary hurdle in the synthesis of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine lies in achieving regioselective iodination at the C6 position of the 7-azaindole core. Direct electrophilic iodination of the 7-azaindole ring is known to preferentially occur at the C3 position of the electron-rich pyrrole ring.[2][3] To overcome this, a strategic approach involving a directed ortho-metalation (DoM) is employed. This method utilizes a directing group to facilitate deprotonation and subsequent functionalization at a specific site.

This guide will detail a robust four-step synthetic strategy:

  • Synthesis of the Precursor: Preparation of 4-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Installation of a Directing Group: N-carbamoylation of the 7-azaindole nitrogen.

  • Regioselective C6-Iodination: Directed ortho-metalation followed by quenching with iodine.

  • Deprotection: Removal of the directing group to yield the final product.

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine Start->Step1 Various Methods Step2 Step 2: N-Carbamoylation (Protection & Directing Group) Step1->Step2 4-methyl-7-azaindole Step3 Step 3: Directed ortho-Metalation & C6-Iodination Step2->Step3 N7-carbamoyl intermediate Step4 Step 4: Deprotection Step3->Step4 N7-carbamoyl-6-iodo intermediate End 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine Step4->End Final Product

Caption: Synthetic workflow for 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Part 1: Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor)

The synthesis of the 4-methyl-7-azaindole core can be approached through various established methods for constructing the 7-azaindole scaffold. A common and effective strategy is the Chichibabin-like cyclization.

FAQ: Synthesis of 4-methyl-1H-pyrrolo[2,3-b]pyridine

Q1: What is a reliable method for synthesizing the 4-methyl-1H-pyrrolo[2,3-b]pyridine precursor?

A1: A frequently employed method is the reaction of a substituted picoline with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA).[4] For the synthesis of the 4-methyl derivative, 2-fluoro-3,4-dimethylpyridine could be a potential starting material, reacting with a suitable nitrile. However, a more direct and often successful approach for substituted azaindoles is the Bartoli indole synthesis from a corresponding nitropyridine.

Q2: I am experiencing low yields and significant byproduct formation in my Chichibabin-type synthesis. What are the likely causes?

A2: Low yields in this type of reaction are often attributed to side reactions involving the highly reactive organolithium intermediates. A common issue is the dimerization of the lithiated picoline starting material.[4]

Troubleshooting Low Yields and Dimerization:

  • Temperature Control: Maintain a strictly low temperature (typically -40°C to -78°C) throughout the addition of reagents and the reaction. Fluctuations in temperature can promote side reactions.

  • Order of Addition: The order of reagent addition can significantly impact the yield. In some cases, adding the nitrile to the LDA solution before the picoline can minimize picoline dimerization and improve the yield of the desired product.[4]

  • Stoichiometry of Base: Using an excess of LDA (e.g., 2.1 equivalents) is often necessary to ensure complete deprotonation and facilitate the subsequent cyclization. Using only a slight excess may result in significantly lower yields.[4]

Part 2: N-Carbamoylation - Installing the Directing Group

To direct the iodination to the C6 position, the nitrogen of the pyridine ring (N7) must be protected with a suitable directing metalation group (DMG). An N,N-diethylcarbamoyl group is an effective choice for this purpose.

FAQ: N-Carbamoylation

Q1: Why is an N-carbamoyl group used as a directing group?

A1: The carbamoyl group is a powerful directed metalation group.[5][6][7] The carbonyl oxygen of the carbamoyl group chelates to the lithium cation of the organolithium base, positioning the base in close proximity to the C6 proton. This intramolecular coordination facilitates the regioselective deprotonation at the C6 position.

Q2: What are the optimal conditions for the N-carbamoylation of 4-methyl-1H-pyrrolo[2,3-b]pyridine?

A2: The reaction is typically carried out by deprotonating the 7-azaindole with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF), followed by quenching with N,N-diethylcarbamoyl chloride.

Experimental Protocol: N-Carbamoylation

Materials:

  • 4-methyl-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-diethylcarbamoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as co-solvent)

Procedure:

  • To a solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C and add N,N-diethylcarbamoyl chloride (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Regioselective C6-Iodination via Directed ortho-Metalation

This is the most critical step in the synthesis. The N7-carbamoyl group directs the lithiation to the C6 position, and the resulting organolithium intermediate is then trapped with an iodine source.

FAQ: C6-Iodination

Q1: Which organolithium base is best for the C6-lithiation?

A1: Lithium diisopropylamide (LDA) is a common and effective non-nucleophilic strong base for directed ortho-metalation reactions.[8] It is typically prepared in situ from n-butyllithium and diisopropylamine.

Q2: What is a suitable iodine source for quenching the aryllithium intermediate?

A2: Molecular iodine (I₂) is a readily available and effective electrophile for this transformation. It should be added as a solution in an anhydrous solvent like THF to ensure rapid and efficient quenching.

Q3: I am observing low yields of the C6-iodo product and recovery of my starting material. What could be the problem?

A3: Incomplete lithiation is a common cause for low yields.

Troubleshooting Incomplete Lithiation:

  • Base Preparation and Quality: Ensure your LDA is freshly prepared and of high quality. The n-butyllithium used for its preparation should be titrated to determine its exact concentration.

  • Temperature: The lithiation step is highly temperature-dependent. It is crucial to maintain a very low temperature (typically -78°C) to ensure the stability of the aryllithium intermediate and prevent side reactions.

  • Reaction Time: Allow sufficient time for the deprotonation to go to completion. This can range from 1 to 4 hours at -78°C.

  • Solvent Purity: The solvent (THF) must be scrupulously dried and deoxygenated. Any trace of water will quench the organolithium species.

Experimental Protocol: C6-Iodination

Materials:

  • N7-(N,N-diethylcarbamoyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine

  • Lithium diisopropylamide (LDA) (freshly prepared)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N7-carbamoyl-4-methyl-7-azaindole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78°C.

  • Slowly add a freshly prepared solution of LDA (1.5 eq) in THF to the reaction mixture, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 2-4 hours.

  • Prepare a solution of iodine (2.0 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 4: Deprotection of the N-Carbamoyl Group

The final step is the removal of the N,N-diethylcarbamoyl directing group to yield the desired 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

FAQ: Deprotection

Q1: What are the best conditions for removing the N-carbamoyl group?

A1: The N-carbamoyl group can be removed under basic conditions. A common method is to use a strong base like potassium tert-butoxide in an alcoholic solvent or a mixture of THF and water.

Q2: The deprotection reaction is sluggish or incomplete. What can I do?

A2: Increasing the reaction temperature or using a stronger base might be necessary. However, be cautious as harsh conditions could lead to decomposition of the product. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Experimental Protocol: Deprotection

Materials:

  • N7-(N,N-diethylcarbamoyl)-6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

  • Potassium tert-butoxide

  • tert-Butanol or a mixture of THF and water

Procedure:

  • Dissolve the N7-carbamoyl-6-iodo-4-methyl-7-azaindole (1.0 eq) in tert-butanol.

  • Add potassium tert-butoxide (3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine.

Data Summary and Characterization

The following table summarizes the expected molecular weights of the key compounds in this synthetic route.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂132.16
N7-(N,N-diethylcarbamoyl)-4-methyl-1H-pyrrolo[2,3-b]pyridineC₁₃H₁₇N₃O231.30
N7-(N,N-diethylcarbamoyl)-6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridineC₁₃H₁₆IN₃O357.20
6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₇IN₂258.06

Characterization: The structure and purity of the final product and intermediates should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methyl group.

Troubleshooting Guide: General Issues

Troubleshooting_Guide Low_Yield Low Overall Yield Step1_Issue Side reactions in precursor synthesis? - Optimize temperature and reagent addition. Low_Yield->Step1_Issue Check Precursor Synthesis Step2_Issue Starting material recovered? - Ensure complete deprotonation before adding carbamoyl chloride. Low_Yield->Step2_Issue Incomplete Protection Step3_Issue Key step failure? - Verify base quality, reaction temperature, and solvent purity. Low_Yield->Step3_Issue Inefficient Lithiation/Iodination Step4_Issue Mixture of protected and deprotected product? - Increase reaction time or temperature for deprotection. Low_Yield->Step4_Issue Incomplete Deprotection/Degradation Impure_Product Impure Final Product Purification_Issue Purification_Issue Impure_Product->Purification_Issue Review Purification Technique Column_Chromatography Streaking or poor separation? - Optimize solvent system using TLC. - Consider deactivating silica gel for basic compounds. Purification_Issue->Column_Chromatography Column Chromatography Recrystallization Product oiling out or low recovery? - Screen for a more suitable recrystallization solvent. Purification_Issue->Recrystallization Recrystallization

Caption: A troubleshooting guide for common issues in the synthesis.

By carefully following the protocols outlined in this guide and paying close attention to the critical parameters, researchers can significantly improve the yield and purity of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine, facilitating its application in drug discovery and development.

References

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. 2021;26(20):6286. doi:10.3390/molecules26206286. [Link]

  • Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Directed ortho metalation. WikiDoc. [Link]

  • Collum, D. B. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. J Am Chem Soc. 2008;130(44):14426-14427. doi:10.1021/ja806390r. [Link]

  • Regioselective synthesis of C2‐substituted 7‐azaindoles. Reactions were... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 6-Iodo-4-Methyl-7-Azaindole

Executive Summary The compound 6-iodo-4-methyl-7-azaindole (CAS: 90321-93-0) presents a distinct "solubility paradox" common to fused heterocyclic scaffolds. While the iodine and methyl substituents increase lipophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-iodo-4-methyl-7-azaindole (CAS: 90321-93-0) presents a distinct "solubility paradox" common to fused heterocyclic scaffolds. While the iodine and methyl substituents increase lipophilicity (LogP ~2.48), the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) possesses a high lattice energy driven by dual hydrogen bonding (pyrrole N-H donor and pyridine N acceptor) and strong


-

stacking.

This guide addresses the critical bottleneck where standard reaction media (e.g., THF, Toluene) fail to maintain the substrate in solution, leading to stalled reactivity, catalyst encapsulation, and heterogeneous mixtures.[1]

Module 1: Solvent Selection & Screening

Q1: Why does 6-iodo-4-methyl-7-azaindole precipitate out of my standard Suzuki coupling mixture (Dioxane/H₂O) upon heating?

Diagnosis: This is a classic "supersaturation crash." While 1,4-dioxane is a standard solvent, it often fails to disrupt the intermolecular N-H[1]···N hydrogen bond network of the azaindole crystal lattice, especially when water (an antisolvent for the organic component) is added. Upon heating, the solubility initially increases, but as the reaction generates more polar byproducts or if the concentration is too high (>0.1 M), the starting material or the palladium complex may precipitate.[1]

Technical Solution: The "Dipolar Switch" Protocol Switch to a high-dielectric polar aprotic solvent that acts as a Lewis base to disrupt the azaindole hydrogen bonding.

Recommended Solvent Systems:

Reaction TypeStandard Solvent (Risk)Optimized Solvent System Rationale
Suzuki-Miyaura 1,4-Dioxane/H₂ODMAc / H₂O (10:1) DMAc (

-Dimethylacetamide) has a higher boiling point and better disrupts H-bonds than Dioxane.
Sonogashira THF or MeCNDMF / TEA (5:1) DMF solubilizes the copper acetylide intermediate which often crashes out in MeCN.
Buchwald-Hartwig Toluenet-Amyl Alcohol or DME t-Amyl alcohol improves solubility of the base (e.g., Cs₂CO₃) and substrate at high temp.
Lithiation THFTHF / TMEDA TMEDA breaks oligomeric lithium aggregates, keeping the lithiated species soluble.[1]

Self-Validating Protocol: The "Cloud Point" Test Before adding expensive catalysts:

  • Dissolve 10 mg of substrate in 100 µL of the chosen organic solvent.

  • If clear, add the aqueous base/buffer dropwise.[1]

  • Pass Criteria: Solution remains clear or forms a stable emulsion.

  • Fail Criteria: Immediate formation of a white, flocculent precipitate (indicates antisolvent crash).[1]

Module 2: Reaction Optimization (Temperature & Additives)

Q2: I see "Pd Black" formation and low conversion. Is this a solubility issue or catalyst decomposition?

Diagnosis: It is likely a solubility-induced catalyst decomposition. If the oxidative addition step is slow because the aryl iodide is in the solid phase, the active Pd(0) species effectively "starves" and agglomerates into inactive Pd black.

Technical Solution: Phase Transfer & Ligand Stabilization For heterogeneous mixtures, you must increase the interfacial surface area or shuttle the reagents.

  • Add a Phase Transfer Catalyst (PTC):

    • Reagent: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

    • Mechanism: TBAB forms a lipophilic ion pair with the anionic nucleophile (e.g., boronate or base), pulling it into the organic phase where the azaindole is dissolved.[1]

  • Ligand Selection for Sparingly Soluble Substrates:

    • Use electron-rich, bulky phosphines like XPhos or SPhos .

    • Why? These ligands form highly active, soluble Pd complexes that can perform oxidative addition rapidly even at low instantaneous concentrations of the substrate.[1]

Q3: Can I heat the reaction to force solubility?

Answer: Yes, but with a caveat. 6-iodo-4-methyl-7-azaindole is thermally stable, but the iodine bond is labile.

  • Safe Zone: 80°C – 100°C.[2]

  • Danger Zone: >120°C (Risk of de-iodination or polymerization).

  • Protocol: Use Microwave Irradiation if possible.[3] The rapid dielectric heating of polar solvents (DMF/DMAc) creates localized superheating that dissolves the lattice more effectively than conventional oil baths.

Module 3: Protecting Group Strategies

Q4: Nothing dissolves it. Should I protect the nitrogen?

Diagnosis: If solvent screening fails, the lattice energy is simply too high.[1] The pyrrole N-H is the primary culprit.

Technical Solution: The "Lattice Breaker" Strategy Installing a protecting group eliminates the H-bond donor and adds steric bulk, drastically improving solubility in non-polar solvents (DCM, Toluene).

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Excellent solubility; stable to base (Suzuki conditions).

    • Cons: Removal requires acid (TFA) or Fluoride (TBAF), which can be harsh.[1] Warning: SEM deprotection releases formaldehyde; ensure good ventilation.

    • Citation:N-SEM protection is standard for 7-azaindoles in complex synthesis (See Leboho et al.).

  • Boc (tert-Butyloxycarbonyl):

    • Pros: Cheap, easy to install.[1]

    • Cons: Labile at high temperatures (>100°C) or with weak Lewis acids. May fall off during Suzuki coupling if not careful.

  • Tos (Tosyl):

    • Pros: Increases crystallinity (sometimes bad) but makes the compound highly lipophilic.

    • Cons: Strong electron-withdrawing group deactivates the ring for certain electrophilic substitutions (though it activates C2-H for lithiation).

Module 4: Workup & Purification

Q5: Upon aqueous workup, everything turns into a "gummy" mess. How do I isolate the product?

Diagnosis: Azaindoles are amphoteric. 6-iodo-4-methyl-7-azaindole has a basic pyridine nitrogen (


 ~4.6) and a weakly acidic pyrrole nitrogen (

~15). At neutral pH, it may form aggregates.[1]

Technical Solution: pH-Controlled Extraction

  • Acidify: After reaction, adjust aqueous layer to pH ~3-4 with 1M HCl. The azaindole protonates and moves to the aqueous phase (impurities stay in organic).

  • Wash: Wash the aqueous phase with EtOAc/DCM.

  • Basify: Slowly adjust aqueous phase to pH ~9-10 with saturated NaHCO₃ or NaOH. The product will precipitate or oil out.

  • Extract: Extract immediately with DCM/IPA (3:1) . The Isopropyl Alcohol (IPA) is crucial to break emulsions and solubilize the polar azaindole.

Visual Troubleshooting Guide

Solubility_Workflow Start Start: Reaction Setup (6-iodo-4-methyl-7-azaindole) Check_Solvent Step 1: Solvent Screen (Dioxane vs. DMAc/DMF) Start->Check_Solvent Cloud_Test Cloud Point Test (Clear solution?) Check_Solvent->Cloud_Test Add_PTC Step 2: Add Additives (TBAB or SPhos) Cloud_Test->Add_PTC No (Precipitate) Success Reaction Proceeding (Monitor LCMS) Cloud_Test->Success Yes (Clear) Heat_Microwave Step 3: Microwave Heating (100°C, 10-30 min) Add_PTC->Heat_Microwave Protect_Group Step 4: N-Protection (SEM or Boc) Heat_Microwave->Protect_Group No Conversion/Crash Heat_Microwave->Success Conversion > 50% Protect_Group->Check_Solvent Re-screen Solvents

Caption: Decision tree for troubleshooting solubility issues in azaindole cross-coupling reactions.

Standardized Protocol: Optimized Suzuki Coupling

Objective: Coupling of 6-iodo-4-methyl-7-azaindole with Phenylboronic Acid.

Reagents:

  • Substrate: 1.0 eq (e.g., 258 mg, 1 mmol)

  • Boronic Acid: 1.5 eq[1]

  • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 eq)[1]

  • Solvent: DMAc / H₂O (9:1 ratio) - Degassed

Procedure:

  • Dissolution: In a microwave vial, add the azaindole substrate and DMAc (4.5 mL). Stir at RT. Verify clarity.

  • Addition: Add the boronic acid, Pd catalyst, and Cs₂CO₃ (solid).

  • Degassing: Seal the vial. Purge with Argon for 5 minutes (balloon needle vent).

  • Activation: Add degassed water (0.5 mL) via syringe.

  • Reaction: Heat to 100°C for 2-4 hours (or microwave 120°C for 30 min).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Water (2x) and Brine (1x). Dry over Na₂SO₄.

References

  • BenchChem Technical Support. (2025).[5][6] Application Notes: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Retrieved from [1]

  • Leboho, T. C., et al. (2014).[1][4] The acid-catalyzed synthesis of 7-azaindoles. Synthesis. (Cited in MDPI Review: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis). Retrieved from [1]

  • Ye, X., et al. (2010).[1] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health (NIH). Retrieved from

  • ChemScene. (2025). Product Data: 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-.[7] Retrieved from [1]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 6-Iodo-4-Methyl-1H-Pyrrolo[2,3-b]pyridine

Welcome to the dedicated support center for the chromatographic purification of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole). This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic purification of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this and structurally related heterocyclic compounds.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine in a question-and-answer format.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: My TLC analysis shows co-eluting spots, or my column fractions are consistently impure. How can I improve the separation?

Answer:

Poor separation is a common issue stemming from a suboptimal mobile phase or stationary phase. Here’s a systematic approach to resolving this:

  • Mobile Phase Optimization: The polarity of your eluent system is critical.[1]

    • TLC Analysis is Key: Before every column, run a series of TLC plates with varying solvent ratios.[2] A good starting point for azaindole derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).[2]

    • Target Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.[2] This generally provides the best separation on a column.

    • Adjusting Polarity: If your compound and impurities are moving too slowly (low Rf), gradually increase the proportion of the polar solvent.[1] Conversely, if they move too quickly (high Rf), decrease the polar solvent concentration.[1]

    • Consider a Different Solvent System: If adjusting ratios of your current system doesn't work, try a different combination. For instance, if hexanes/EtOAc fails, consider DCM/MeOH.

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, an isocratic (single solvent mixture) elution may not be sufficient. A gradient elution, where you gradually increase the polarity of the mobile phase during the run, is often more effective.[2] For example, you could start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Stationary Phase Considerations:

    • Acidic Nature of Silica: Standard silica gel is slightly acidic. The basic nitrogen on the pyridine ring of your 7-azaindole can interact with the acidic silanol groups, leading to peak tailing and poor separation.[2][3]

    • Adding a Basic Modifier: To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt3) or a few drops of ammonium hydroxide to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds.[1][4] For highly polar derivatives, reversed-phase (C18) chromatography is a powerful option.[2]

Issue 2: The Compound Appears to be Decomposing on the Column

Question: I'm experiencing significant loss of my product during chromatography, and I'm seeing new, unexpected spots on my TLC analysis of the fractions. What could be causing this?

Answer:

Compound degradation on the column is a serious problem, particularly with sensitive molecules like iodo-substituted heterocycles.

  • Stability on Silica Gel: As mentioned, the acidic nature of silica gel can be problematic. Some compounds are unstable under acidic conditions and can decompose during the purification process.[1]

    • Perform a Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate, and let it sit exposed to the air for an hour or two. Then, elute the plate and see if any new spots have appeared, which would indicate degradation.[1]

    • Use Deactivated Silica or an Alternative Stationary Phase: If you suspect degradation, using deactivated (neutral) silica gel or switching to neutral or basic alumina is highly recommended.[2][4]

  • Light and Air Sensitivity: Iodo-compounds can be sensitive to light and air, which can lead to the formation of colored impurities.

    • Protect from Light: If possible, wrap your column in aluminum foil to protect it from light during the purification.

    • Work Efficiently: Minimize the time the compound spends on the column. A faster flow rate (using flash chromatography) can be beneficial.

Issue 3: Low Yield or Complete Loss of Product

Question: I've run my column, but I have a very low yield of my purified product, or in the worst case, I can't find it at all. Where did my compound go?

Answer:

This frustrating situation can be due to several factors:

  • Compound is Too Polar: Your product may be too polar for the chosen mobile phase and is irreversibly adsorbed onto the silica gel.[1]

    • Drastic Polarity Increase: If you suspect this, try flushing the column with a much more polar solvent system, such as 10-20% methanol in DCM, to see if you can recover your compound.[1]

    • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often the better choice.[2] In this technique, you use a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol).

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and, consequently, lower yields of pure fractions.[1][5]

    • Rule of Thumb: A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.[1] For example, for 100g of silica gel, you should load between 1g and 5g of your crude product.

  • Improper Sample Loading:

    • Dry Loading: For compounds that are not very soluble in the initial mobile phase, "dry loading" is recommended.[2] This involves pre-adsorbing your crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][6]

Issue 4: Peak Tailing in Chromatographic Analysis

Question: My compound is coming off the column, but the peaks are broad and tailing. How can I get sharper peaks?

Answer:

Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase.[3]

  • Acid-Base Interactions: As discussed, the interaction between the basic nitrogen of the pyrrolo[2,3-b]pyridine and the acidic silica gel is a common cause of tailing.[2] Adding a basic modifier like triethylamine to your eluent is the most common solution.[1]

  • Column Packing: A poorly packed column can lead to channeling and broad peaks. Ensure your silica gel is packed uniformly and without any air bubbles or cracks.

  • Sample Overload: Injecting too much sample can also lead to peak tailing.[3] Try reducing the amount of material loaded onto the column.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine?

A1: For most applications, standard silica gel (230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[2] However, given the basic nature of the pyridine ring, you may encounter peak tailing. If this becomes an issue, consider using deactivated (neutral) silica gel or basic alumina.[2][4]

Q2: What are some recommended mobile phase systems for this compound?

A2: The choice of mobile phase is crucial for good separation.[2] Common systems for azaindole derivatives include:

  • Hexanes/Ethyl Acetate

  • Dichloromethane/Methanol

  • Petroleum Ether/Ethyl Acetate[7]

The optimal ratio will depend on the specific impurities in your crude mixture and should be determined by TLC analysis.[2]

Q3: How can I visualize the compound on a TLC plate?

A3: 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine contains an aromatic system and should be visible under a UV lamp (at 254 nm). Additionally, you can use staining agents like potassium permanganate or vanillin to visualize the spots.

Q4: Should I use isocratic or gradient elution?

A4: This depends on the complexity of your crude mixture.

  • Isocratic Elution: If your TLC analysis shows good separation between your product and all impurities with a single solvent mixture, isocratic elution can be used.[2]

  • Gradient Elution: If there are multiple impurities with a range of polarities, a gradient elution is generally more effective.[2] This allows for the efficient removal of both less polar and more polar impurities in a single run.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is adsorbed onto an inert support (like silica gel or Celite) before being loaded onto the column.[2][6] This is particularly useful for compounds that have low solubility in the initial, less polar mobile phase. It prevents the compound from precipitating at the top of the column and ensures a more uniform application, leading to better separation.

III. Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine. It should be adapted based on your specific experimental needs.

Materials:
  • Crude 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (or other suitable system determined by TLC)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:
  • TLC Analysis for Method Development:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes).

    • Identify the solvent system that gives your target compound an Rf of approximately 0.2-0.4 and provides good separation from impurities.[2]

  • Column Packing:

    • Select an appropriately sized column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[2]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand to the top of the packed silica gel to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase).[2] Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin elution, collecting fractions in separate tubes.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine.[2]

IV. Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Good balance of resolution and flow rate for flash chromatography.[2]
Mobile Phase Hexanes/EtOAc or DCM/MeOHCommon and effective solvent systems for azaindole derivatives.[2]
Target Rf (TLC) 0.2 - 0.4Optimal for achieving good separation on a column.[2]
Silica to Sample Ratio 20:1 to 100:1 (by weight)Ensures adequate separation capacity without excessive solvent usage.[2]
Basic Modifier (optional) 0.1 - 1% TriethylamineNeutralizes acidic silica sites to prevent peak tailing of basic compounds.[1]

V. Workflow and Troubleshooting Diagram

Chromatography Troubleshooting Troubleshooting Workflow for Purification Start Start Purification TLC Perform TLC Analysis Start->TLC Rf_Check Is Rf 0.2-0.4 and Separation Good? TLC->Rf_Check Adjust_Solvent Adjust Solvent Polarity Rf_Check->Adjust_Solvent No Column Run Column Chromatography Rf_Check->Column Yes Adjust_Solvent->TLC Analyze_Fractions Analyze Fractions Column->Analyze_Fractions Outcome Assess Purity and Yield Analyze_Fractions->Outcome Success Pure Product Obtained Outcome->Success Good Poor_Sep Poor Separation Outcome->Poor_Sep Poor Separation Low_Yield Low Yield / Loss Outcome->Low_Yield Low Yield Degradation Degradation Observed Outcome->Degradation Degradation Sol_Poor_Sep Use Gradient Elution or Add Basic Modifier Poor_Sep->Sol_Poor_Sep Sol_Low_Yield Check Polarity / Consider Dry Loading / Use Reversed-Phase Low_Yield->Sol_Low_Yield Sol_Degradation Use Neutral Alumina or Deactivated Silica Degradation->Sol_Degradation Sol_Poor_Sep->Column Sol_Low_Yield->Column Sol_Degradation->Column

Caption: Troubleshooting workflow for column chromatography.

VI. References

  • Molecules. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ACS Publications. (2024, November 11). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Efficient Access to Azaindoles and Indoles. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Protodeiodination in 6-Iodo-4-methyl-7-azaindole Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide for researchers, scientists, and drug development professionals who are encountering protodeiodina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth technical guide for researchers, scientists, and drug development professionals who are encountering protodeiodination (hydrodehalogenation) during the cross-coupling of 6-iodo-4-methyl-7-azaindole.

The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its unique electronic properties often lead to frustrating side reactions during late-stage functionalization. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yielding carbon-carbon bond formation.

Mechanistic Insights: The Causality of Protodeiodination

To solve protodeiodination, we must first understand its origin within the catalytic cycle[1]. In palladium-catalyzed cross-couplings (e.g., the Suzuki-Miyaura reaction), the cycle initiates with the oxidative addition of the Pd(0) catalyst into the C–I bond. Because the 6-position of the 7-azaindole ring is electron-deficient (due to the adjacent pyridine nitrogen), this oxidative addition is exceptionally fast.

However, a kinetic bottleneck often occurs at the transmetalation step. If transmetalation is slow—due to steric hindrance of the boronic acid, poor solubility, or unoptimized base selection—the highly reactive Pd(II)-aryl intermediate becomes long-lived[2]. During this delay, the Pd(II) complex can react with adventitious protons or hydride sources (such as protic solvents or alkoxide bases) to form a Pd(II)-hydride species[2],[3]. Subsequent reductive elimination yields the undesired protodeiodinated byproduct, 4-methyl-7-azaindole, permanently consuming your starting material.

Mechanism SM 6-Iodo-4-methyl-7-azaindole + Pd(0) Catalyst OxAdd Pd(II)-Aryl-I Intermediate (Fast Oxidative Addition) SM->OxAdd Oxidative Addition TransMet Transmetalation (Accelerated by XPhos/SPhos) OxAdd->TransMet Boronic Acid/Ester (Productive Pathway) Hydride Pd(II)-Aryl-H Complex (via Protic Source/Alkoxide Base) OxAdd->Hydride Competing Pathway (Slow Transmetalation) Prod Desired Cross-Coupled Product TransMet->Prod Reductive Elimination Deiod Protodeiodinated Byproduct (4-Methyl-7-azaindole) Hydride->Deiod Reductive Elimination

Catalytic cycle of Suzuki coupling highlighting the competing protodeiodination pathway.

Troubleshooting FAQs

Q1: Why is protodeiodination so prominent specifically with 6-iodo-4-methyl-7-azaindole? A1: The 7-azaindole core is a fused pyrrolo-pyridine system. The nitrogen at the 7-position withdraws electron density from the pyridine ring, making the C6-iodine bond highly activated toward oxidative addition. While this facilitates the first step of the catalytic cycle, it creates a highly reactive Pd(II) intermediate. If the coupling partner is not immediately available for transmetalation, this intermediate is highly susceptible to reduction by any available proton or hydride source in the reaction milieu[2],[4].

Q2: How does my choice of base dictate the reaction outcome? A2: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. Strong alkoxide bases (like NaOEt or KOtBu) can undergo


-hydride elimination, acting as direct hydride donors to the Pd(II) center and exacerbating protodeiodination[2]. To minimize this, switch to weaker, non-nucleophilic inorganic bases such as 

or

[2],[3]. These bases effectively promote transmetalation without serving as a hydride source.

Q3: What role does the N1-H play, and should I protect it? A3: The unprotected N1-H of 7-azaindole is relatively acidic and can act as an internal proton source, directly promoting protodeiodination. Furthermore, the unprotected nitrogen can coordinate to the palladium catalyst, altering its reactivity or leading to catalyst poisoning[4]. It is highly recommended to protect the N1 position with a robust protecting group (e.g., Boc, THP, or SEM) prior to the cross-coupling step to ensure a self-validating and clean reaction system[4],[5].

Q4: Which catalyst and ligand system is optimal to outcompete the side reaction? A4: To outcompete protodeiodination, you must accelerate the transmetalation and reductive elimination steps. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly effective[4],[5]. Precatalysts like XPhos Pd G2 or G3 ensure rapid generation of the active monoligated Pd(0) species, driving the productive pathway forward before side reactions can occur[2],[3],[6].

Quantitative Data Summary

To illustrate the impact of reaction parameters, the following table summarizes the expected outcomes when optimizing a standard Suzuki coupling of N-protected 6-iodo-4-methyl-7-azaindole with a generic aryl boronic acid[2],[3],[4].

Solvent SystemBaseCatalyst / LigandYield (Desired Product)Protodeiodination Byproduct
Ethanol /

NaOEt

< 30%> 60%
1,4-Dioxane /



55%35%
Anhydrous Toluene


/ SPhos
85%< 5%
Anhydrous 1,4-Dioxane

XPhos Pd G2> 90%< 2%

Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This methodology provides a self-validating system designed to suppress protodeiodination by strictly controlling moisture, base selection, and catalyst activation[2],[4].

Workflow Step1 1. Reagent Prep Anhydrous Solvents & Weak Base Step2 2. Inert Atmosphere Evacuate/Backfill (x3) with Argon Step1->Step2 Step3 3. Catalyst Addition Add Pd Precatalyst (e.g., XPhos Pd G2) Step2->Step3 Step4 4. Controlled Heating Stir at 80°C Monitor via LC-MS Step3->Step4 Step5 5. Quench & Workup Aqueous Extraction & Purification Step4->Step5

Validated step-by-step experimental workflow for minimizing protodeiodination.

Step-by-Step Methodology:
  • Preparation: Oven-dry all glassware. To a Schlenk flask, add N-protected 6-iodo-4-methyl-7-azaindole (1.0 equiv), the aryl boronic acid (1.2–1.5 equiv), and anhydrous

    
     (2.0 equiv)[4].
    
  • Atmosphere Control: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with inert Argon. Repeat this cycle three times to ensure complete removal of oxygen and adventitious moisture[2].

  • Solvent Addition: Add anhydrous 1,4-dioxane (sparged with Argon for 15 minutes prior to use) via syringe to achieve a concentration of 0.1 M.

  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add the XPhos Pd G2 precatalyst (2–5 mol%)[2],[3]. Alternatively, add it as a solution in anhydrous solvent to prevent introducing air.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours. Monitor the reaction via LC-MS to confirm the consumption of the starting material and the absence of the protodeiodinated mass (M-I+H)[2].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Wikipedia Contributors. "Cross-coupling reaction." Wikipedia. URL:[Link]

  • "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC - NIH. URL:[Link]

  • "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity." PMC - NIH. URL: [Link]

  • "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity." ACS Omega. URL:[Link]

Sources

Troubleshooting

optimal protecting groups for N1-nitrogen in 6-iodo-4-methyl-7-azaindole

Ticket ID: AZ-7-PROT-001 Subject: Optimization of N1-Protecting Groups for Halogenated 7-Azaindole Scaffolds Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are working with 6-iodo-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-7-PROT-001 Subject: Optimization of N1-Protecting Groups for Halogenated 7-Azaindole Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 6-iodo-4-methyl-7-azaindole . This substrate presents a unique "chemical conflict":

  • The 7-Azaindole Core: Electron-deficient (pyridine-like) and prone to N1/N7 regioselectivity issues.

  • The 6-Iodide: A high-value handle for future cross-coupling (Suzuki, Sonogashira) that is chemically fragile. It is susceptible to hydrogenolysis (de-iodination) and metal-halogen exchange.

The Challenge: You need a protecting group (PG) that stabilizes the electron-deficient ring for intermediate steps but can be removed without destroying the sensitive C6-Iodine bond.

This guide details the two optimal strategies: SEM (2-(Trimethylsilyl)ethoxymethyl) for maximum orthogonality and Tosyl (Ts) for crystallinity and electronic activation.

Part 1: Decision Matrix (Visual Guide)

Before starting synthesis, determine your downstream chemistry. Use this logic tree to select the correct PG.

PG_Selection Start START: 6-Iodo-4-methyl-7-azaindole Q1 Requirement: Ortho-Lithiation (C2)? Start->Q1 Q2 Requirement: Strong Base Stability? Q1->Q2 No Tosyl RECOMMENDATION: Tosyl Group (Activates C2, Crystalline) Q1->Tosyl Yes (Acidifies C2-H) Q3 Requirement: Crystalline Intermediate? Q2->Q3 No SEM RECOMMENDATION: SEM Group (Stable, Orthogonal removal) Q2->SEM Yes (e.g., prolonged basic coupling) Q3->Tosyl Yes Boc RECOMMENDATION: Boc Group (Short-term, Acid Labile) Q3->Boc No (Quick synthesis)

Figure 1: Decision tree for selecting N1-protecting groups based on downstream chemical requirements.

Part 2: The "Gold Standard" Protocols

Option A: SEM Protection (Maximum Stability)

Best For: Multi-step synthesis, lithiation chemistry, and preserving the 6-Iodide during deprotection. Mechanism: SEM relies on the "silicon effect" for stability but is removed via a specific fluoride fragmentation mechanism that leaves the C-I bond untouched.

Protocol:

  • Setup: Dissolve 6-iodo-4-methyl-7-azaindole (1.0 equiv) in anhydrous DMF (0.5 M). Cool to 0 °C under Argon.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Note: Evolution of H2 gas will occur. Stir at 0 °C for 30 mins until gas evolution ceases. The solution usually turns yellow/orange.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Wash organic layer with LiCl (5% aq) to remove DMF.

  • Yield Expectation: 85–95%.

Deprotection (The Critical Step):

  • Reagent: TBAF (1 M in THF) or TFA/DCM.

  • Why it works: Fluoride attacks the silicon, triggering a fragmentation that releases the hemiaminal, which decomposes to the free amine. Crucially, TBAF does not reduce Aryl-Iodides.

Option B: Tosyl Protection (Electronic Activation)

Best For: Suzuki couplings (activates the ring), crystallization, and directing C2-lithiation. Mechanism: The sulfonyl group is electron-withdrawing.[2] It pulls density from the pyrrole ring, making the N1-H more acidic (easier to protect) but also making the C2-H more acidic (risk of lithiation at C2 if not careful).

Protocol:

  • Setup: Dissolve substrate (1.0 equiv) in THF (or DMF).

  • Base: Add NaH (1.2 equiv) at 0 °C.

    • Alternative: For a milder reaction, use powdered KOH (3 equiv) in Acetone (Phase Transfer conditions).

  • Sulfonylation: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv).

  • Reaction: Stir at RT for 3–6 hours.

  • Workup: Pour into water. The N-Tosyl product often precipitates as a solid. Filter and wash with water.

Deprotection:

  • Standard: NaOH or KOH in MeOH/THF (Hydrolysis).

  • Risk: High heat with hydroxide can sometimes displace the 6-Iodo (SnAr) or cause hydrolysis of the iodine if conditions are too harsh.

  • Optimization: Use Cs2CO3 in MeOH/THF at RT for a milder deprotection that preserves the halide.

Part 3: Troubleshooting & FAQs

Ticket #101: "I'm seeing a byproduct with the same mass but different NMR."

Diagnosis: Regioselectivity Error (N7 vs. N1 Alkylation). Cause: 7-azaindoles have two nucleophilic nitrogens. While N1 is the standard site for deprotonation, N7 is more nucleophilic in the neutral state. If your base is too weak or the electrophile coordinates to the pyridine nitrogen, you may get N7 alkylation. Solution:

  • Switch to NaH (Sodium Hydride) in DMF . This ensures complete deprotonation of N1, making it the dominant nucleophile (N-anion is more nucleophilic than neutral N7).

  • Avoid "soft" bases like K2CO3 unless using phase transfer catalysts.

Ticket #102: "My 6-Iodine disappeared during deprotection."

Diagnosis: Reductive Dehalogenation. Context: You likely used Hydrogenolysis (H2/Pd) to remove a Benzyl group, or aggressive metal reduction. Fix:

  • Never use Benzyl (Bn) protection for iodo-azaindoles. Removal requires conditions that cleave C-I bonds.

  • If using Tosyl: Do not use Mg/MeOH (Magnesium in Methanol) for deprotection. While effective for indoles, Mg can insert into the C-I bond (Grignard formation) or reduce it. Stick to Cs2CO3/MeOH .

Ticket #103: "Suzuki coupling failed with the unprotected azaindole."

Diagnosis: Catalyst Poisoning. Cause: The free N1-H and N7 lone pair can form a "pincer" chelate with Palladium (Pd), deactivating your catalyst. Solution: You must protect N1. The SEM group is superior here because it adds steric bulk that prevents the N7 nitrogen from coordinating effectively to the Pd center.

Part 4: Comparative Data

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl)Tosyl (p-Toluenesulfonyl)Boc (tert-Butyloxycarbonyl)
Stability (Base) High (Stable to K2CO3, Cs2CO3)Moderate (Hydrolyzes at high pH)Low (Unstable >80°C basic)
Stability (Acid) Moderate (Cleaved by TFA)High (Stable to HCl/TFA)Very Low (Cleaved by TFA/HCl)
C-Iodo Compatibility Excellent (Fluoride removal is orthogonal)Good (Base removal is safe)Good (Acid removal is safe)
Crystallinity Low (Often oils)High (Good for purification)Moderate
Atom Economy Poor (Large group)ModerateGood

References

  • Functionalization of 7-Azaindoles: L’Heureux, A., et al. "Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2010.

  • SEM Protection Utility: Handa, S., et al. "Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group." Synlett, 2019.

  • Regioselectivity (N1 vs N7): Park, K., et al. "Selective N7 Alkylation of 7-Azaindazoles vs 7-Azaindoles." Journal of Organic Chemistry, 2020.

  • Tosyl Deprotection: BenchChem Technical Guide. "The Tosyl Group in Indole Chemistry: Stability and Reactivity."

  • Lithiation of Azaindoles: Song, J.J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.

Sources

Optimization

troubleshooting low conversion rates in 6-iodo-4-methyl-7-azaindole cross-couplings

Mechanistic Overview & Diagnostic Dashboard The 6-position of the 7-azaindole ring is highly activated for oxidative addition due to the electron-deficient nature of the fused pyridine ring. However, achieving high conve...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Diagnostic Dashboard

The 6-position of the 7-azaindole ring is highly activated for oxidative addition due to the electron-deficient nature of the fused pyridine ring. However, achieving high conversion rates in cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) with 6-iodo-4-methyl-7-azaindole is notoriously difficult.

The primary mechanistic bottleneck is not steric hindrance from the 4-methyl group, which is positioned meta to the reaction site and exerts only a mild inductive effect. Instead, the failure point is almost always electronic and coordinative: the N7 nitrogen acts as a powerful Lewis base that coordinates to the palladium center, effectively poisoning the catalyst[1]. Furthermore, the acidic N1 proton can interfere with the basic conditions required for transmetalation. The diagnostic workflow below isolates these variables to help you rescue stalled reactions.

Workflow Start Low Conversion: 6-iodo-4-methyl-7-azaindole CheckPd Pd Black Precipitate Observed? Start->CheckPd Poisoning Catalyst Poisoning via N7 Coordination CheckPd->Poisoning Yes Dehalogenation Protodehalogenation Dominates? CheckPd->Dehalogenation No Ligand Switch to Bulky Ligands (XPhos, SPhos) Poisoning->Ligand Protect Protect N1 Position (Ts, SEM, Boc) Poisoning->Protect Water Excess Water / Fast β-Hydride Elimination Dehalogenation->Water Yes Transmet Sluggish Transmetalation Dehalogenation->Transmet No Base Switch to Anhydrous K3PO4 Water->Base Boronic Optimize Boronic Acid Eq. & Slow Addition Transmet->Boronic

Diagnostic workflow for troubleshooting 6-iodo-4-methyl-7-azaindole cross-coupling reactions.

Troubleshooting FAQs

Q1: Why does my reaction stall at 15-20% conversion with visible palladium black? Causality: The formation of palladium black (insoluble Pd(0)) indicates premature catalyst death. In 7-azaindoles, the N7 nitrogen competes with your phosphine ligands for the palladium center. Once coordinated, it forms stable, off-cycle species that eventually aggregate and precipitate[1]. Solution: You must physically block the N7 nitrogen. This is achieved either by using bulky, electron-rich Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) whose steric bulk prevents N7 approach, or by installing a bulky protecting group at the N1 position[1].

Q2: How does N1 protection solve N7 catalyst poisoning? Causality: Protecting the N1 position with a bulky group (e.g., Tosyl, SEM, or Boc) serves a dual purpose. First, it removes the acidic N1 proton, preventing unwanted acid-base side reactions. Second, and more importantly, bulky groups at N1 sterically shield the adjacent N7 lone pair, severely restricting its ability to coordinate to the palladium catalyst[1].

Q3: I am observing protodehalogenation instead of the cross-coupled product. How do I fix this? Causality: Protodehalogenation occurs when the oxidative addition step (which is very fast for 6-iodo substrates) outpaces transmetalation. The resulting Pd(II)-aryl intermediate sits idle and eventually undergoes reduction, often facilitated by excess water or alcoholic solvents. Solution: Accelerate transmetalation and eliminate proton sources. Switch to a stronger, anhydrous base system. K₃PO₄ is superior to carbonates for 7-azaindoles because it effectively polarizes the boronate species without requiring a highly aqueous environment[2].

Q4: What is the optimal catalyst system for unprotected 6-iodo-4-methyl-7-azaindole? Causality: If you must run the reaction without N1 protection, standard catalysts like Pd(PPh₃)₄ will fail (yielding <30%). A highly active precatalyst like Pd₂(dba)₃ combined with SPhos or XPhos is mandatory. The high electron density of SPhos accelerates oxidative addition, while its dialkylbiaryl structure provides the necessary steric umbrella to repel N7[3].

Quantitative Benchmarks

The following table summarizes expected conversion rates based on the interplay between substrate state, ligand sterics, and base selection.

Substrate StateCatalyst SystemBase / SolventTypical ConversionMechanistic Rationale
Unprotected N1 Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane:H₂O< 20%Severe N7 catalyst poisoning; the PPh₃ ligand is too small to block coordination.
Unprotected N1 Pd₂(dba)₃ / SPhosK₃PO₄ / Toluene:EtOH60 - 80%Bulky ligand prevents N7 binding; transmetalation is efficient.
N1-Tosyl Protected Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / DMF> 90%Ts group sterically shields N7; standard ligands become viable.
N1-Boc Protected Pd(OAc)₂ / XPhosK₃PO₄ / 1,4-Dioxane> 95%Optimal self-validating system; Boc is stable under anhydrous K₃PO₄.

Validated Experimental Protocol

Self-Validating Protocol: Suzuki-Miyaura Coupling of N-Boc-6-iodo-4-methyl-7-azaindole

Design Rationale: This protocol uses N-Boc protection to shield N7 and remove the acidic N1-H. XPhos is selected to ensure the Pd center remains sterically inaccessible to any trace unprotected species. Anhydrous K₃PO₄ drives rapid transmetalation to outcompete protodehalogenation.

Step 1: Reagent Preparation (The "Dry" Phase)

  • Charge an oven-dried Schlenk flask with N-Boc-6-iodo-4-methyl-7-azaindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%, equating to 5 mol% Pd), XPhos (10 mol%), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Causality: Milling K₃PO₄ increases the surface area for the solid-liquid transmetalation interface, which is critical when operating in low-water conditions.

Step 2: Atmospheric Exclusion

  • Seal the flask with a rubber septum. Apply high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their inactive phosphine oxides, terminating the catalytic cycle before it begins.

Step 3: Solvent Addition & Degassing

  • Add anhydrous 1,4-Dioxane (0.1 M relative to substrate) via syringe.

  • Sparge the mixture with Argon for 15 minutes.

  • Self-Validation Checkpoint: The mixture should appear as a dark purple/red heterogeneous suspension (characteristic of unactivated Pd₂(dba)₃).

Step 4: Catalytic Initiation & Heating

  • Transfer the flask to a pre-heated oil bath at 90°C.

  • Self-Validation Checkpoint: Within 10-15 minutes, the solution must transition to a pale yellow or orange color. This visual cue confirms the successful generation of the active L₂Pd(0) species. If the solution turns opaque black, the catalyst has died (likely due to oxygen ingress or impure reagents), and the reaction should be aborted.

Step 5: Monitoring & Workup

  • Stir at 90°C for 2–4 hours. Monitor via LCMS.

  • Upon completion (disappearance of the 6-iodo starting material mass), cool to room temperature.

  • Filter through a short pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc.

  • Concentrate and purify via flash column chromatography.

References

1.[1] Title: 3-Bromo-5,6-dimethyl-7-azaindole | Source: Benchchem | URL: 1 2.[2] Title: Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole | Source: Benchchem | URL: 2 3.[3] Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | Source: ACS Omega | URL: 3

Sources

Troubleshooting

resolving regioisomer mixtures during 6-iodo-4-methyl-7-azaindole synthesis

This guide provides in-depth troubleshooting for researchers and drug development professionals encountering challenges with regioisomer formation during the synthesis of 6-iodo-4-methyl-7-azaindole. This valuable buildi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers and drug development professionals encountering challenges with regioisomer formation during the synthesis of 6-iodo-4-methyl-7-azaindole. This valuable building block is crucial in medicinal chemistry, and achieving high regiochemical purity is paramount for downstream applications. This document offers diagnostic procedures, frequently asked questions (FAQs), and detailed separation protocols to address this common synthetic hurdle.

Diagnostic Guide: Identifying a Regioisomer Problem

The primary challenge in the synthesis of 6-iodo-4-methyl-7-azaindole via electrophilic iodination of 4-methyl-7-azaindole is the potential formation of the undesired 5-iodo-4-methyl-7-azaindole regioisomer. Understanding the electronic properties of the 7-azaindole scaffold is key to anticipating this issue.

The Chemistry of Regioisomer Formation

The 7-azaindole ring system is susceptible to electrophilic aromatic substitution. The outcome is directed by the combined electronic effects of the pyrrole ring, the pyridine ring, and any existing substituents. The pyrrole moiety is electron-rich and generally directs electrophiles to the C3 position.[1][2] However, when C3 is blocked or reaction conditions are altered, substitution can occur on the benzo-fused portion of the molecule.

In the case of 4-methyl-7-azaindole, the methyl group is an activating, ortho-, para-director.[3][4] This electronic push, combined with the influence of the pyridine nitrogen, can lead to iodination at both the desired C6 position and the undesired C5 position, resulting in a mixture of products that can be difficult to separate.

Mechanism of Regioisomer Formation

The diagram below illustrates the electrophilic iodination of 4-methyl-7-azaindole, leading to both the desired 6-iodo product and the undesired 5-iodo byproduct.

Regioisomer Formation cluster_pathways Reaction Pathways SM 4-methyl-7-azaindole SM_6 SM_6 SM_5 SM_5 Iodine Iodinating Agent (e.g., NIS, ICl) Iodine->SM_6 Electrophilic Attack Iodine->SM_5 Electrophilic Attack Intermediate_6 σ-complex (C6) SM_6->Intermediate_6 Attack at C6 (Desired) Product_6 6-iodo-4-methyl-7-azaindole Intermediate_6->Product_6 Deprotonation Intermediate_5 σ-complex (C5) SM_5->Intermediate_5 Attack at C5 (Undesired) Product_5 5-iodo-4-methyl-7-azaindole Intermediate_5->Product_5 Deprotonation

Caption: Electrophilic attack on 4-methyl-7-azaindole can occur at two positions.

Analytical Characterization

A mixture of regioisomers can often be identified and quantified using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): The two regioisomers may have very similar Rf values, but careful selection of the eluent system (e.g., trying different polarity solvent mixtures like ethyl acetate/hexanes, or dichloromethane/methanol) may show spot elongation or slight separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for both detecting and quantifying the isomer ratio. A reverse-phase C18 or a Phenyl column can often resolve the two isomers.[5][6] The difference in dipole moment between the isomers can lead to differential retention.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method for identifying the presence of both isomers. The aromatic protons and the methyl protons will appear as two distinct sets of signals. The integration of these signals can be used to determine the isomeric ratio.

Characteristic ¹H NMR Signals (Illustrative) 6-iodo-4-methyl-7-azaindole (Desired) 5-iodo-4-methyl-7-azaindole (Undesired)
H-5 Proton Singlet (or very narrow doublet)N/A (Position is substituted)
H-6 Proton N/A (Position is substituted)Singlet (or very narrow doublet)
Methyl Protons (C4-CH₃) Singlet at a specific chemical shiftSinglet at a slightly different chemical shift
Pyrrole Protons (H-2, H-3) Distinct set of doubletsDistinct, slightly shifted set of doublets

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of 6-iodo-4-methyl-7-azaindole.

Q1: My NMR spectrum shows two methyl singlets and two sets of aromatic signals. Do I have a regioisomeric mixture?

A: Yes, this is the classic sign of a regioisomeric mixture. The presence of two distinct sets of signals for the same functional groups indicates you have synthesized both the 6-iodo and a second isomer, most likely the 5-iodo variant. You should use the integration of the non-overlapping signals (like the methyl singlets) to calculate the ratio of the two products.

Q2: I'm trying to separate the isomers by silica gel column chromatography, but they are co-eluting. What can I do?

A: This is a very common and frustrating problem due to the similar polarity of the isomers. Here are several strategies to improve separation:[7]

  • Optimize the Mobile Phase:

    • Reduce Polarity: Switch to a less polar solvent system (e.g., increase the hexane percentage in an ethyl acetate/hexane system). Run the column very slowly to maximize theoretical plates.

    • Try Different Solvent Systems: Explore alternative solvent systems like dichloromethane/ethyl acetate or toluene/acetone. Sometimes a change in solvent-solute interaction can provide the necessary selectivity.

  • Modify the Stationary Phase:

    • Use a Different Grade of Silica: Switching from standard 60 Å silica to a finer mesh (e.g., 230-400 mesh) can increase surface area and improve resolution.[7]

    • Consider Alumina: Alumina (neutral, acidic, or basic) offers different selectivity compared to silica and may resolve the isomers.[7]

  • Change the Chromatography Technique:

    • Preparative HPLC: This is often the most effective, albeit more resource-intensive, method for separating stubborn isomers. A Phenyl or C18 column is a good starting point.[5]

    • Supercritical Fluid Chromatography (SFC): If available, SFC provides an orthogonal separation mechanism and is excellent for resolving isomers.

Q3: Can I prevent or minimize the formation of the 5-iodo isomer in the first place?

A: While completely eliminating the side product is difficult, you can often improve the regioselectivity of the reaction:

  • Choice of Iodinating Agent: The steric bulk and reactivity of the iodinating agent can influence the outcome. Compare results from N-Iodosuccinimide (NIS), Iodine monochloride (ICl),[8] or molecular iodine with an oxidant (e.g., HIO₃).

  • Reaction Temperature: Lowering the reaction temperature may increase selectivity by favoring the thermodynamically more stable product. Try running the reaction at 0 °C or even -20 °C.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the iodinating species. Screen solvents like acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Protecting Groups: While adding steps, temporarily protecting the N1 position of the pyrrole ring can alter the electronic distribution of the azaindole system and may influence the site of iodination. A BOC or SEM group could be considered.

Q4: I have a pure sample of one isomer. How can I definitively confirm if it is the 6-iodo or 5-iodo product?

A: Advanced NMR techniques are the gold standard for unambiguous structure elucidation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This 2D NMR experiment can confirm spatial proximity between protons. For the desired 6-iodo isomer, you would expect to see an NOE correlation between the C4-methyl protons and the H-5 proton. For the 5-iodo isomer, an NOE would be observed between the C4-methyl protons and the H-6 proton.

  • ¹³C NMR: While ¹H NMR is often sufficient, the ¹³C chemical shifts, particularly of the iodinated carbons, will be distinct for each isomer.[9]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Ratio Determination

This protocol provides a starting point for analyzing the crude reaction mixture.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes. Hold at 90% B for 2 minutes. Return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Analysis: The two isomers should elute as distinct peaks. Integrate the peak areas to determine the relative ratio.

Protocol 2: Preparative Column Chromatography Workflow

This workflow outlines a systematic approach to separating the regioisomers.

Workflow for Isomer Separation

Separation Workflow Start Crude Mixture (6-iodo & 5-iodo) TLC Step 1: TLC Screening (e.g., 20% EtOAc/Hex) Start->TLC Column_Setup Step 2: Column Setup (Fine Silica, Long Column) TLC->Column_Setup Loading Step 3: Dry Load Sample (Adsorb on silica) Column_Setup->Loading Elution Step 4: Gradient Elution (Start with low polarity) Loading->Elution Fractions Step 5: Collect Small Fractions Elution->Fractions TLC_Check Step 6: TLC Analysis of Fractions Fractions->TLC_Check Pooling Step 7: Pool Pure Fractions TLC_Check->Pooling Fractions are pure Mixed_Fractions Mixed Fractions TLC_Check->Mixed_Fractions Fractions are mixed Product_1 Pure Isomer 1 Pooling->Product_1 Product_2 Pure Isomer 2 Pooling->Product_2 Rechromatograph Re-chromatograph Mixed Fractions Mixed_Fractions->Rechromatograph Rechromatograph->Elution Recycle

Caption: A systematic workflow for the chromatographic separation of regioisomers.

References

  • Pugmire, R. J., et al. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Guironnet, D., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters. Available at: [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • Knochel, P., et al. (2019). Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. Available at: [Link]

  • Guéret, A., et al. (2017). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • de Mattos, M. C., et al. (2007). A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives. Synthesis. Available at: [Link]

  • Comins, D. L., et al. (2009). Iodination of 7-azaindole and pyrrole. Tetrahedron Letters. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Interpretation of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

Executive Summary & Strategic Importance In the development of type I and type II kinase inhibitors (e.g., B-Raf, JAK, and c-Met pathways), the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a critical bioisostere for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of type I and type II kinase inhibitors (e.g., B-Raf, JAK, and c-Met pathways), the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a critical bioisostere for the purine ring of ATP.

6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine represents a high-value intermediate. The C6-iodine serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C4-methyl group provides essential steric bulk to fill hydrophobic pockets within the kinase ATP-binding site.

This guide provides a definitive interpretation of the 1H NMR spectrum for this molecule, distinguishing it from its non-iodinated precursor and other halogenated analogs.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyrrolo[2,3-b]pyridine fused system.

G Figure 1: Numbering Scheme for 6-iodo-4-methyl-7-azaindole N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fused C5 C5 C4->C5 Me Me C4->Me Pos 4 C6 C6 C5->C6 N7 N7 C6->N7 Iodo I C6->Iodo Pos 6 N7->C7a C7a->N1

Sample Preparation Protocol

The choice of solvent is critical for 7-azaindoles. Chloroform-d (CDCl₃) often causes the N1-H signal to broaden significantly or disappear due to quadrupole broadening or exchange.

Recommended Protocol:

  • Solvent: DMSO-d₆ (99.9% D).

  • Concentration: 5–10 mg of sample in 0.6 mL solvent. Note: Higher concentrations (>20 mg/mL) may cause π-stacking, shifting aromatic peaks upfield by 0.05–0.1 ppm.

  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm .

  • Water Suppression: Not usually required, but be aware of the H₂O peak at ~3.33 ppm which can obscure the methyl signal if the sample is wet.

Spectral Interpretation

Master Assignment Table (DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Interpretation Logic
N1-H Pyrrole NH11.80 – 12.10 br s1H-Highly deshielded; exchangeable. Broadness indicates H-bonding.
C2-H Pyrrole7.45 – 7.55 dd or d1HJ ≈ 3.5Characteristic pyrrole α-proton. Downfield of C3-H.
C5-H Pyridine7.50 – 7.60 s 1H-Diagnostic Peak. Appears as a singlet due to substitution at C4 and C6.
C3-H Pyrrole6.40 – 6.50 dd or d1HJ ≈ 3.5Characteristic pyrrole β-proton. Upfield due to electron density from N1.
C4-Me Methyl2.55 – 2.65 s3H-Deshielded compared to alkyl methyls due to aromatic ring current.
Detailed Mechanistic Analysis
  • The "Missing" H6 (The Iodine Effect): In the parent 4-methyl-7-azaindole, the H6 proton typically appears as a doublet around 8.1–8.2 ppm (

    
     Hz). The absence  of this downfield signal is the primary confirmation of successful iodination at the C6 position.
    
  • The C5-H Singlet (The Multiplicity Check): In the precursor, H5 is a doublet (coupled to H6). Upon substitution of H6 with Iodine, the H5 proton loses its vicinal coupling partner. Consequently, the H5 signal collapses into a sharp singlet .

    • Note: Weak long-range coupling (W-coupling) to the methyl group may sometimes broaden this singlet, but it rarely resolves into a clear multiplet on standard 300/400 MHz instruments.

  • The Methyl Group (Steric Marker): The methyl group at C4 sits in the deshielding cone of the aromatic system. It typically resonates at 2.60 ppm , distinct from the solvent residual peak (DMSO at 2.50 ppm). Caution: Ensure integration separates the methyl peak from the solvent peak.

Comparative Analysis: Product vs. Alternatives

To validate the product identity, one must compare it against its most likely impurities: the starting material (Precursor) and the wrong regioisomer or halogen analog.

Comparison Table
FeatureProduct (6-Iodo-4-Me)Precursor (4-Me-7-azaindole)Alternative (6-Bromo-4-Me)
H6 Signal Absent Doublet (~8.1 ppm)Absent
H5 Signal Singlet (~7.55 ppm)Doublet (~6.9 ppm)Singlet (~7.65 ppm)
H5 Shift Deshielded (Heavy atom effect)Shielded (e- rich)Deshielded
C-X Bond Weak (C-I)Strong (C-H)Stronger (C-Br)
Diagnostic Workflow (Decision Tree)

Use this logic flow to confirm your product identity from the raw NMR data.

DecisionTree Figure 2: NMR Decision Tree for Product Validation Start Analyze Aromatic Region (6.0 - 9.0 ppm) CheckH6 Is there a doublet > 8.0 ppm? Start->CheckH6 CheckH5 Check H5 Multiplicity (~7.5 ppm) CheckH6->CheckH5 No (H6 absent) Precursor IDENTIFIED: Precursor (4-methyl-7-azaindole) CheckH6->Precursor Yes (H6 present) Product CONFIRMED: Product (6-iodo-4-methyl-7-azaindole) CheckH5->Product Singlet Unknown CHECK: Regioisomer or Over-iodination (3,6-diiodo) CheckH5->Unknown Doublet or Missing

Troubleshooting & Artifacts

Water Contamination

Since 7-azaindoles are H-bond donors/acceptors, they are hygroscopic.

  • Symptom: A broad peak moves between 3.3 ppm and 4.5 ppm.[1]

  • Fix: Add a single drop of D₂O. The NH peak (12.0 ppm) will disappear (exchange), and the water peak will stabilize at 4.8 ppm, confirming the assignment.

Residual Solvents from Synthesis

Common solvents used in the iodination of this scaffold include DMF and Acetonitrile.

  • DMF: Look for doublets at 2.73/2.89 ppm and a singlet at 7.95 ppm. The 7.95 ppm peak can be mistaken for an aromatic proton if not careful.

  • Acetonitrile: Singlet at 2.07 ppm.

References

  • Synthesis & Characterization of Azaindoles: Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."[2] Chemical Reviews, 2014.

  • NMR Solvent Data: Gottlieb, H. E., et al.[1][3][4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.[3]

  • Kinase Inhibitor Scaffolds (Vemurafenib Analogues): Bollag, G., et al. "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 2010. (Context for 7-azaindole utility).

  • Substituent Effects in NMR: Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer. (Standard tables for pyridine substituent increments).

Sources

Comparative

Advanced HPLC Method Development for Purity Analysis of 6-Iodo-4-methyl-7-azaindole: A Comparative Guide

Executive Summary The purity analysis of halogenated azaindoles is a notorious bottleneck in early-stage drug development. 6-Iodo-4-methyl-7-azaindole is a critical building block frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of halogenated azaindoles is a notorious bottleneck in early-stage drug development. 6-Iodo-4-methyl-7-azaindole is a critical building block frequently utilized in the synthesis of kinase inhibitors, acting as a bioisostere for purines and indoles (1[1]). However, its basic nitrogen severely complicates reversed-phase high-performance liquid chromatography (RP-HPLC). This guide objectively compares traditional Fully Porous Particle (FPP) columns against modern Superficially Porous Particle (SPP) technologies, providing a self-validating methodology grounded in mechanistic chemistry.

The Physicochemical Challenge: Why 7-Azaindoles Defy Standard Methods

Method development fails when analysts treat azaindoles like standard neutral aromatics. The molecule features a basic pyridine-like nitrogen (N7) with a pKa of approximately 4.6. Peak tailing and fronting are primary modes of method failure in basic compound analysis (2[2]).

At a typical acidic mobile phase pH (e.g., pH 2.7), the basic nitrogen is fully protonated. Simultaneously, a fraction of the surface silanols on traditional silica columns remain ionized (Si-O⁻). The resulting electrostatic attraction disrupts the standard hydrophobic partitioning mechanism, causing the analyte to desorb slowly, which manifests as severe peak tailing and loss of resolution (3[3]).

Comparative Column Technologies: FPP vs. SPP and Surface Chemistry

To overcome silanol-induced tailing, chromatographers must manipulate either the mobile phase pH or the stationary phase architecture:

  • Traditional FPP C18 (Acidic pH): Relies entirely on hydrophobic interactions. It is highly prone to severe tailing for azaindoles due to accessible, unbonded silanols.

  • Hybrid FPP C18 (Basic pH): Utilizes ethylene-bridged silica to withstand pH 9–10. By deprotonating the azaindole into a neutral state, it eliminates electrostatic interactions, yielding excellent peak symmetry (4[4]). However, high-pH buffers degrade mass spectrometry (MS) sensitivity and reduce column lifespan.

  • SPP Charged Surface C18 (Acidic pH): Features a solid silica core with a porous outer shell, reducing the longitudinal diffusion path and drastically improving mass transfer kinetics (5[5]). Crucially, the surface is modified with a slight positive charge. At low pH, this charge electrostatically repels the protonated 7-azaindole, completely mitigating silanol interactions without requiring high pH or ion-pairing reagents ().

Mechanistic Workflow of Method Optimization

G cluster_0 Traditional Approach cluster_1 High pH Strategy cluster_2 Modern SPP / CSH Strategy Analyte 6-Iodo-4-methyl-7-azaindole (Basic Pyridine N, pKa ~4.6) FPP Standard FPP C18 (pH 3.0 - 7.0) Analyte->FPP HighPH Hybrid Silica C18 (pH 9.0 - 10.0) Analyte->HighPH SPP SPP Charged Surface C18 (pH 2.0 - 3.0) Analyte->SPP Silanol Ionized Silanols (Si-O⁻) Attract Protonated Base FPP->Silanol Tailing Severe Peak Tailing Low Resolution Silanol->Tailing Neutral Analyte Deprotonated (Neutral State) HighPH->Neutral GoodShape Good Peak Shape High Retention Neutral->GoodShape Repulsion Surface Positive Charge Repels Protonated Base SPP->Repulsion BestShape Excellent Symmetry Max Efficiency Repulsion->BestShape

Fig 1: Mechanistic workflow comparing stationary phase and pH strategies for azaindole analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It utilizes a Charged Surface SPP column, embedding System Suitability Testing (SST) as a strict gatekeeper.

Phase 1: Reagent & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Causality: Maintains pH ~2.7, ensuring the azaindole is fully protonated for consistent retention times while remaining volatile for downstream LC-MS compatibility.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Diluent: 95:5 Water:Acetonitrile (v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents "solvent mismatch" which causes peak fronting and band broadening upon injection.

  • Standard Preparation: Dissolve 6-iodo-4-methyl-7-azaindole and its synthetic precursor (4-methyl-7-azaindole) to 0.5 mg/mL.

Phase 2: Chromatographic Execution
  • Column: SPP Charged Surface C18 (2.7 µm, 2.1 x 100 mm).

  • Flow Rate: 0.45 mL/min.

    • Causality: SPP columns exhibit a flatter van Deemter curve, allowing higher flow rates without sacrificing theoretical plates.

  • Column Temperature: 45 °C.

    • Causality: Elevated temperature decreases mobile phase viscosity, lowering backpressure and accelerating mass transfer kinetics for sharper peaks.

  • Gradient Program: 5% B to 60% B over 8 minutes, followed by a 2-minute washout at 95% B.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 254 nm.

Phase 3: System Suitability Testing (SST) & Auto-Correction

Before analyzing unknown batches, the system must validate itself against the following criteria:

  • Resolution (Rs): Must be ≥ 2.5 between 4-methyl-7-azaindole and 6-iodo-4-methyl-7-azaindole. (If Rs < 2.0, auto-correct by verifying column temperature and lowering injection volume to check for mass overload).

  • USP Tailing Factor (Tf): Must be ≤ 1.2 for the main peak. (If Tf > 1.5, auto-correct by verifying the pH of Mobile Phase A; degraded formic acid leads to loss of electrostatic repulsion).

  • Precision: %RSD of peak area (n=5) must be ≤ 1.0%.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when analyzing 6-iodo-4-methyl-7-azaindole across the three distinct method development strategies.

Column TechnologyMobile Phase ConditionUSP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*System Backpressure
Traditional FPP C18 (5 µm)Acidic (0.1% FA, pH ~2.7)1.85 (Fail)8,5001.4110 bar
Hybrid FPP C18 (3.5 µm)Basic (10mM NH₄HCO₃, pH 9.0)1.15 (Pass)14,2002.8175 bar
SPP Charged C18 (2.7 µm)Acidic (0.1% FA, pH ~2.7)1.05 (Pass) 28,500 4.5 230 bar

*Resolution calculated against the closely eluting des-iodo impurity (4-methyl-7-azaindole).

Strategic Recommendations

For the purity analysis of 6-iodo-4-methyl-7-azaindole, SPP Charged Surface C18 columns operating under acidic conditions represent the optimal analytical strategy. While high-pH methods on Hybrid FPP columns successfully neutralize the basic nitrogen to fix peak shape, they limit MS compatibility and degrade column lifetimes. The SPP Charged Surface approach addresses the root physicochemical problem—electrostatic silanol interactions—by deploying a repulsive surface charge, yielding over double the theoretical plates and superior resolution while maintaining a simple, volatile mobile phase.

References

  • Waters Corporation. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
  • LCGC International. "The Increasing Role of Superficially Porous Particles in HPLC.
  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II).
  • ResearchGate. "Why Do Peaks Tail?
  • Aurigene Pharmaceutical Services. "A highly effective synthesis of 2-alkynyl-7-azaindoles.

Sources

Validation

LC-MS fragmentation patterns of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-

[1] Executive Summary Molecule: 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- (CAS: 885270-86-0) Application: Critical intermediate in the synthesis of JAK/STAT kinase inhibitors.[1] Analytical Challenge: Differentiating r...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Molecule: 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- (CAS: 885270-86-0) Application: Critical intermediate in the synthesis of JAK/STAT kinase inhibitors.[1] Analytical Challenge: Differentiating regioisomers (e.g., 5-iodo vs. 6-iodo) and quantifying de-iodinated impurities.

This guide provides a technical breakdown of the LC-MS/MS behavior of 6-iodo-4-methyl-7-azaindole. Unlike standard spectral libraries, we focus here on the mechanistic fragmentation pathways driven by the weak C-I bond and the electron-deficient 7-azaindole core. This approach allows for the identification of this specific isomer even in the absence of a reference standard by leveraging predictive mass spectrometry principles.

Structural Analysis & Theoretical Fragmentation

The fragmentation of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is dominated by two structural features:

  • The Iodine Substituent (C-6): Iodine possesses a low bond dissociation energy (C-I ~57 kcal/mol) compared to C-H or C-C bonds.[1] Under Collision Induced Dissociation (CID), the cleavage of the C-I bond is the primary thermodynamic sink.

  • The 7-Azaindole Core: Once the iodine is ejected, the remaining scaffold follows a characteristic heterocyclic fragmentation pattern involving the loss of HCN (27 Da) and C₂H₂ (26 Da).

Isotopic Signature

Before fragmentation, the precursor ion is identifiable by the mass defect of iodine.

  • Monoisotopic Mass: 257.9654 Da

  • [M+H]⁺: 258.9727 m/z

  • Mass Defect: Iodine introduces a negative mass defect, making the ion appear at a slightly lower m/z than purely organic equivalents.

Experimental Protocol: LC-MS/MS Characterization

Trustworthiness Note: This protocol is designed as a self-validating system. The inclusion of a "blank" and "isobaric check" ensures that the signal observed is unique to the analyte.

A. Sample Preparation[1][2][3]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1000 ppm).

  • Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why: High organic content ensures solubility of the iodinated core; formic acid promotes protonation [M+H]⁺ for ESI.[1]

B. LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Retention Logic: The iodo- and methyl- groups significantly increase lipophilicity compared to the unsubstituted azaindole, pushing retention to late-eluting times (~3.5 - 4.0 min).

C. MS Parameters (ESI+)[1][4][5][6]
  • Source: Electrospray Ionization (Positive Mode).[1][2][3][4][5]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source loss of Iodine).

  • Collision Energy (CE): Stepped 15-35 eV.

    • Why: Low CE (15 eV) preserves the [M+H]⁺; High CE (35 eV) is required to shatter the azaindole core after Iodine loss.

Comparative Fragmentation Analysis

This section compares the target molecule against its most common impurities/alternatives: the de-iodinated precursor and a regioisomer.

Table 1: Diagnostic Ion Table
Fragment TypeTarget: 6-iodo-4-methyl-Alt 1: 4-methyl-7-azaindole (De-iodinated)Alt 2: 5-iodo-4-methyl- (Regioisomer)
Precursor [M+H]⁺ 258.97 133.07 258.97
Primary Loss 133.07 (Loss of I[1]•/HI)118.05 (Loss of CH₃•)133.07 (Loss of I•/HI)
Secondary Loss 106.06 (Loss of HCN)105.05 (Loss of HCN)106.06 (Loss of HCN)
Diagnostic Ratio High [M+H-I]⁺ intensity due to labile C6-I bond.[1]N/ALower [M+H-I]⁺ intensity; C5-I bond is electronically stronger.
Mechanistic Insight: The "Iodine Pop"

In the 6-iodo isomer, the iodine is para to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen destabilizes the C-I bond, making the neutral loss of HI (128 Da) or Iodine radical (127 Da) extremely facile.

  • Observation: At CE 20eV, the spectrum of the 6-iodo isomer is dominated by the fragment at m/z 133 (the de-iodinated core).

  • Differentiation: The 5-iodo isomer has the iodine meta to the nitrogen. This bond is slightly stronger. While it also loses iodine, the ratio of Parent : Fragment is typically higher for the 5-iodo isomer than the 6-iodo isomer at the same collision energy.

Visualization of Fragmentation Pathway

The following diagram maps the logical decay of the molecule under CID.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Tree of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine. Parent Precursor [M+H]+ m/z 258.97 (C8H8IN2)+ Core De-iodinated Core m/z 133.07 (C8H9N2)+ Parent->Core Loss of I• (127 Da) Homolytic Cleavage Parent->Core Loss of HI (128 Da) Heterolytic Frag1 Pyrrole Ring Opening Loss of HCN (-27 Da) m/z 106.06 Core->Frag1 CID > 25eV -HCN Frag2 Methyl Loss Loss of CH3• (-15 Da) m/z 118.05 Core->Frag2 Minor Pathway -CH3 Frag3 Phenyl Cation m/z 77.04 Frag1->Frag3 -HCN / -C2H2

Troubleshooting & Validation

When analyzing this molecule, three common artifacts may appear. Use this guide to validate your data.

  • In-Source Fragmentation:

    • Symptom:[6][7] You observe a peak at m/z 133.07 in the MS1 scan (before fragmentation).

    • Cause: Cone voltage is too high (>40V), causing the weak C-I bond to break before the quadrupole.

    • Fix: Lower cone voltage to 20-30V to preserve the parent ion [1].

  • Dimer Formation:

    • Symptom:[1][6][7] Peak at m/z 516.9 [2M+H]⁺.

    • Cause: High concentration (>10 ppm) in ESI source.[1]

    • Fix: Dilute sample 1:10.

  • Isomer Co-elution:

    • Symptom:[1][6][7] The fragmentation ratio (258/133) shifts across the width of the chromatographic peak.

    • Diagnosis: This indicates the 4-iodo or 5-iodo regioisomer is co-eluting.

    • Action: Switch to a Phenyl-Hexyl column to maximize selectivity based on pi-pi interactions, which differ between regioisomers [2].

References

  • Hamilton, B. et al. "The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry." SciSpace, 2003. Link (Cited for general ESI fragmentation principles of nitrogen heterocycles).

  • Han, D. "Assembly-enhanced differentiation of isomers by ion mobility mass spectrometry."[1][8] Hong Kong Polytechnic University Dissertations, 2022.[8] Link (Cited for isomer differentiation strategies).

  • Aguiar, et al. "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry."[1][9] SciELO, 2025. Link (Cited for indole/azaindole core fragmentation mechanisms).[1]

  • ChemGuide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." ChemGuide, 2023. Link (Cited for fundamental radical cleavage rules).

Sources

Comparative

Comparative Reactivity Profile: 6-Iodo-4-methyl-7-azaindole vs. 6-Bromo Analogs

Part 1: Executive Summary & Strategic Context Audience: Medicinal Chemists, Process Chemists, and CMC Leads. In the optimization of kinase inhibitors—particularly for targets like BRAF, JAK, and CSF1R—the 4-methyl-7-azai...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

In the optimization of kinase inhibitors—particularly for targets like BRAF, JAK, and CSF1R—the 4-methyl-7-azaindole scaffold is a privileged pharmacophore. The C4-methyl group often serves a dual purpose: it fills the hydrophobic pocket (gatekeeper residue interaction) and restricts the rotation of substituents at C3, locking the bioactive conformation.

However, the functionalization of the C6 position is the critical "vector" for tuning solubility and solvent-front interactions. This guide objectively compares the two primary gateways to C6 diversity: 6-iodo-4-methyl-7-azaindole and 6-bromo-4-methyl-7-azaindole .

The Verdict: While the 6-bromo analog is the industry standard for early-phase scale-up due to cost and stability, the 6-iodo analog is the superior reagent for complex, late-stage functionalization, offering faster oxidative addition rates and cleaner metal-halogen exchange profiles at cryogenic temperatures.

Part 2: Mechanistic Deep Dive (The "Why")

Bond Dissociation Energy (BDE) & Oxidative Addition

The fundamental differentiator is the carbon-halogen bond strength.

  • C(sp2)–I BDE: ~65 kcal/mol

  • C(sp2)–Br BDE: ~81 kcal/mol

In Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira), the rate-limiting step for electron-rich substrates is often oxidative addition .

  • 6-Iodo: The weak C–I bond allows oxidative addition to occur rapidly, often at room temperature or mild heating (40–60 °C). This preserves sensitive functional groups on the coupling partner.

  • 6-Bromo: Requires higher activation energy (typically >80 °C) or electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate bond insertion.

The "4-Methyl" Electronic Effect

The methyl group at C4 is electron-donating (+I effect).

  • Impact: It slightly increases the electron density of the pyridine ring compared to the unsubstituted parent.

  • Consequence: This makes the ring less electrophilic. Consequently, Nucleophilic Aromatic Substitution (SNAr) at C6 is disfavored for both analogs compared to the non-methylated parent. However, for Pd-catalysis, the electron-rich nature of the ring can slightly retard oxidative addition (which prefers electron-deficient rings).

  • Correction: The 6-iodo substituent compensates for this electronic deactivation much better than the 6-bromo, maintaining high reactivity despite the 4-methyl donation.

Part 3: Comparative Performance Analysis

Decision Matrix: When to Use Which?
Feature6-Iodo-4-methyl-7-azaindole6-Bromo-4-methyl-7-azaindole
Suzuki Coupling Excellent. Works with weak boronates and low Pd loading (1-3 mol%).Good. Requires robust boronates and higher Pd loading (5 mol%).
Sonogashira Superior. Often proceeds Copper-free or at RT.Standard. Requires CuI co-catalyst and heat (80 °C+).
Li-Hal Exchange High Fidelity. Clean exchange with i-PrMgCl or n-BuLi at -78 °C.Risky. Slower exchange; competitive deprotonation at C5 or methyl group can occur.
Buchwald-Hartwig High. Facile C-N bond formation.Moderate. May require specialized ligands (e.g., BrettPhos).
Stability Moderate. Light sensitive; can degrade over months.High. Stable indefinitely under standard storage.
Cost (COGS) High. Iodine atom economy is poor.Low. Preferred for multi-kilogram GMP batches.

Part 4: Experimental Protocols

Protocol A: Selective C6-Arylation (Suzuki-Miyaura)

Objective: Coupling a sterically hindered boronic acid to the C6 position.

For 6-Iodo Analog:

  • Charge: 1.0 eq 6-iodo-4-methyl-7-azaindole, 1.2 eq Boronic Acid, 3.0 eq K3PO4.

  • Catalyst: 2 mol% Pd(dppf)Cl2·DCM.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Stir at 60 °C for 4 hours.

  • Result: Full conversion is typically observed due to the labile C-I bond.

For 6-Bromo Analog:

  • Charge: 1.0 eq 6-bromo-4-methyl-7-azaindole, 1.5 eq Boronic Acid, 3.0 eq K2CO3.

  • Catalyst: 5 mol% Pd(PPh3)4 or Pd2(dba)3/XPhos.

  • Solvent: DMF/Water or Toluene/EtOH/Water.

  • Conditions: Heat to 100 °C for 12–16 hours.

  • Result: Slower kinetics; potential for protodehalogenation side-products if reaction stalls.

Protocol B: Metal-Halogen Exchange (Knochel-type)

Objective: Generating the C6-nucleophile for reaction with an aldehyde.

For 6-Iodo Analog (Recommended):

  • Dissolve substrate in anhydrous THF at -40 °C.

  • Add 1.1 eq i-PrMgCl·LiCl (Turbo Grignard).

  • Stir for 30 mins. Iodine-Magnesium exchange is complete.

  • Add electrophile (aldehyde). Warm to RT.

  • Mechanism: The weak C-I bond allows exchange before the Grignard reagent attacks the sensitive pyridine nitrogen or deprotonates the C4-methyl group.

For 6-Bromo Analog:

  • Requires cooling to -78 °C .

  • Requires n-BuLi (2.0 eq) or t-BuLi (Lithium-Halogen exchange is slower than I).

  • Risk: The harsh conditions and strong basicity of n-BuLi often lead to competitive deprotonation at the C4-methyl group (benzylic-like position), leading to mixtures.

Part 5: Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of the two analogs.

ReactivityPathways Start 4-Methyl-7-Azaindole Scaffold Iodo 6-IODO Analog (High Reactivity) Start->Iodo NIS or ICl Bromo 6-BROMO Analog (High Stability) Start->Bromo NBS Suzuki Suzuki Coupling (Mild: 60°C) Iodo->Suzuki Fast Ox. Add. Exchange_Mg Mg/Li Exchange (-40°C, Clean) Iodo->Exchange_Mg i-PrMgCl Suzuki_Harsh Suzuki Coupling (Harsh: 100°C+) Bromo->Suzuki_Harsh Slow Ox. Add. Exchange_Li Li Exchange (-78°C, Side Rxns) Bromo->Exchange_Li n-BuLi (Risk of Me-deprotonation)

Figure 1: Divergent reactivity profiles. The Blue path (Iodo) offers milder conditions and higher chemoselectivity, while the Red path (Bromo) requires forcing conditions.

Part 6: References

  • General Reactivity of 7-Azaindoles:

    • Title: Palladium-Catalyzed Functionalisation at 4- and 6-Position of the 7-Azaindole System.[1][2][3]

    • Source: ResearchGate / Tetrahedron.

    • URL:[Link]

  • Comparative Halogen Reactivity in Cross-Coupling:

    • Title: Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.[2]

    • Source: Atlanchim Pharma Review.[2]

    • URL:[Link]

  • Synthesis of Methyl-Azaindoles:

    • Title: Scalable synthesis and properties of 7-methyl-4-azaindole (Analogous chemistry for 4-methyl-7-azaindole).

    • Source: Enamine / Heterocyclic Communications.

  • Metal-Halogen Exchange Methodologies:

    • Title: Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.

    • Source: Angewandte Chemie International Edition.[4][5]

    • URL:[Link]

Sources

Validation

crystal structure data for 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of core molecular scaffolds. For drug development professionals, transitioning from traditional indole or p...

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of core molecular scaffolds. For drug development professionals, transitioning from traditional indole or purine cores to functionally decorated azaindoles can drastically alter a compound's binding thermodynamic profile.

This guide provides an objective structural and crystallographic comparison of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 90321-93-0)—a highly functionalized 7-azaindole derivative—against alternative kinase hinge-binding scaffolds. By analyzing X-ray crystal structure data and binding mechanics, we demonstrate how this specific building block optimizes ligand efficiency and accelerates structure-based drug design (SBDD).

Mechanistic Grounding: The 7-Azaindole Advantage

The primary objective of an ATP-competitive scaffold is to mimic the adenine ring of ATP, anchoring the molecule to the kinase hinge region (the segment connecting the N-lobe and C-lobe).

Traditional indole scaffolds possess only a single hydrogen-bond donor (the pyrrole NH). In contrast, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold because it provides a bidentate hydrogen bond donor/acceptor pair . As demonstrated in comprehensive structural profiling , the pyrrole NH acts as an H-bond donor to the backbone carbonyl of the GK+1 residue (one position downstream of the gatekeeper), while the pyridine N7 acts as an H-bond acceptor from the backbone amide of the GK+3 residue. This dual interaction significantly increases residence time and binding affinity compared to mono-dentate indoles.

Vector Analysis: The Roles of 6-Iodo and 4-Methyl Substituents

The true performance advantage of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine lies in its precise functionalization, which provides both crystallographic and pharmacological utility:

  • The C4-Methyl Group (Conformational Locking): Located on the pyridine ring, the 4-methyl group introduces a calculated steric shield. Causality: This bulk restricts the rotational degrees of freedom of adjacent substituents, lowering the entropic penalty upon binding. Crystallographic data shows that this vector optimally fills the hydrophobic sub-pocket adjacent to the gatekeeper residue, enhancing isoform selectivity .

  • The C6-Iodo Group (Solvent Vector & Phasing Handle): The C6 position points directly toward the solvent-exposed channel of the kinase ATP pocket. Causality: Synthetically, the heavy iodine atom is a highly reactive leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid late-stage functionalization to improve solubility. Crystallographically, iodine provides a strong anomalous scattering signal (f'' ≈ 7 e- at Cu Kα), which allows crystallographers to solve the phase problem directly via Single-wavelength Anomalous Dispersion (SAD) without needing selenomethionine-derivatized proteins.

Mandatory Visualization: Binding Interaction Network

The following diagram illustrates the logical binding workflow and spatial orientation of the scaffold within a standard kinase ATP pocket.

G cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (GK+1 & GK+3) Gatekeeper Gatekeeper Hydrophobic Pocket Solvent Solvent-Exposed Channel Scaffold 7-Azaindole Core (Hinge Binder) Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Methyl C4-Methyl Group (Steric Shield) Scaffold->Methyl C4 Position Iodo C6-Iodo Group (Heavy Atom Vector) Scaffold->Iodo C6 Position Methyl->Gatekeeper Conformational Locking Iodo->Solvent Cross-Coupling Extension

Fig 1: Structural mapping of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine in a kinase ATP pocket.

Comparative Performance Data

The table below summarizes the quantitative structural and performance metrics of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine against alternative baseline scaffolds, derived from aggregated kinase profiling data .

Scaffold CoreH-Bonding Profile (Hinge)Baseline Affinity (Model Kinase IC₅₀)Crystallographic Utility (Phasing)Synthetic Versatility
Indole Monodentate (Donor only)> 10 μMLow (Requires Molecular Replacement)Moderate (C3/C5 functionalization)
Purine Bidentate (Donor/Acceptor)1 - 5 μMLow (Requires Molecular Replacement)Low (Complex regioselectivity)
7-Azaindole (Unsubstituted) Bidentate (Donor/Acceptor)0.5 - 2 μMLow (Requires Molecular Replacement)High (Multiple CH activations needed)
6-Iodo-4-methyl-7-azaindole Bidentate (Donor/Acceptor)< 0.1 μM (Conformationally locked)High (Iodine allows SAD phasing)Very High (Direct C6 cross-coupling)

Experimental Protocol: Self-Validating Co-Crystallization

To leverage the anomalous dispersion properties of the 6-iodo vector, researchers must follow a rigorous co-crystallization protocol. This methodology is designed as a self-validating system to ensure the resulting electron density maps yield high-resolution (< 2.0 Å) structural data.

Step 1: Protein Preparation and Quality Control

  • Express the kinase domain (e.g., BRAF or c-MET) in Sf9 insect cells and purify via Immobilized Metal Affinity Chromatography (IMAC).

  • Cleave the affinity tag using TEV protease and polish via Size Exclusion Chromatography (SEC) using a Superdex 200 column in 20 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol, and 1 mM TCEP.

  • Validation Checkpoint: Confirm protein homogeneity (>95%) via SDS-PAGE and assess proper folding using Differential Scanning Fluorimetry (DSF).

Step 2: Ligand Complexation

  • Dissolve the 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine derivative in 100% molecular-grade DMSO to a stock concentration of 50 mM.

  • Incubate the purified kinase (concentrated to 10 mg/mL) with a 5-fold molar excess of the ligand on ice for 2 hours.

  • Causality: The 5-fold excess drives the equilibrium toward the fully bound state, ensuring 100% occupancy of the ATP pocket, which is critical for resolving the iodine heavy-atom signal.

  • Validation Checkpoint: Perform Intact Mass Spectrometry on the complex. A mass shift corresponding to the ligand confirms successful binding before committing to crystallization.

Step 3: Vapor Diffusion Crystallization

  • Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically 15-25% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium sulfate).

  • Causality: Hanging drop allows for a slower, more controlled vapor equilibration compared to sitting drop, which is vital for forming the large, well-ordered crystals required to capture the iodine anomalous signal.

Step 4: X-Ray Diffraction and Phase Solving

  • Harvest crystals after 7-14 days, cryoprotect in reservoir solution supplemented with 20% ethylene glycol, and flash-freeze in liquid nitrogen.

  • Collect diffraction data at a synchrotron source. Crucial Step: Tune the X-ray wavelength to the iodine L-III absorption edge (approx. 1.54 Å or 8.0 keV) to maximize the anomalous scattering differences (ΔF).

  • Process data using XDS and solve the phase problem using SAD phasing pipelines (e.g., AutoSol in PHENIX) utilizing the heavy iodine atom coordinates to generate the initial electron density map.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: Molecules (MDPI) URL: [Link]

  • Title: Structural Basis for Targeting the Folded P-Loop Conformation of c-MET Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

validating structure of 6-iodo-4-methyl-7-azaindole using NOESY experiments

Definitive Regiochemical Validation of 6-Iodo-4-Methyl-7-Azaindole: A Comparative Guide to NOESY and Orthogonal Techniques Executive Summary & The Regiochemical Challenge 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Regiochemical Validation of 6-Iodo-4-Methyl-7-Azaindole: A Comparative Guide to NOESY and Orthogonal Techniques

Executive Summary & The Regiochemical Challenge

7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are privileged scaffolds in drug discovery, frequently serving as bioisosteres for the adenine fragment of ATP in the development of kinase inhibitors[1]. During the synthesis of substituted derivatives like 6-iodo-4-methyl-7-azaindole, controlling and validating regiochemistry is a critical bottleneck. Cross-coupling cascades and electrophilic aromatic substitutions often yield complex mixtures of regioisomers[2].

The primary analytical challenge is distinguishing the target 6-iodo-4-methyl-7-azaindole from its regioisomer, 4-iodo-6-methyl-7-azaindole . While X-ray crystallography provides absolute 3D coordinates[3], it is severely bottlenecked by the empirical nature of crystal growth. In the solution state, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides the most direct, self-validating evidence of regiochemistry, outperforming Heteronuclear Multiple Bond Correlation (HMBC) in definitive spatial assignment[4].

Mechanistic Causality: Why NOESY is the Definitive Diagnostic Tool

As an application scientist, I prioritize analytical techniques that offer binary, non-circular evidence. The causality behind using NOESY lies in the strict distance dependence (


) of the Nuclear Overhauser Effect, which only manifests between protons closer than ~5 Å.

In the 7-azaindole core, the spatial geometry dictates the following:

  • Target Isomer (6-Iodo-4-Methyl): The C4-methyl group (~2.5 ppm) is spatially sandwiched between the C5-proton (~7.2 ppm) on the pyridine ring and the C3-proton (~6.5 ppm) on the pyrrole ring. Irradiating the C4-methyl will yield strong NOE cross-peaks to both C5-H and C3-H.

  • Alternative Isomer (4-Iodo-6-Methyl): The methyl group is located at C6. While it will show an NOE to the adjacent C5-H, it is physically too distant (> 6 Å) to show any correlation to the C3-H.

This binary presence or absence of the Methyl ↔ C3-H cross-peak makes NOESY a definitive diagnostic tool, breaking the assignment circularity often encountered in 1D NMR or HMBC[5].

NOECausality C4Me C4-Methyl (~2.5 ppm) C5H C5-Proton (~7.2 ppm) C4Me->C5H Strong NOE (< 3Å) C3H C3-Proton (~6.5 ppm) C4Me->C3H Strong NOE (< 4Å) C2H C2-Proton (~7.4 ppm) C2H->C3H Strong NOE (< 3Å) N1H N1-Proton (~11.5 ppm) C2H->N1H Strong NOE (< 3Å)

Fig 1. Key diagnostic NOESY spatial correlations for 6-iodo-4-methyl-7-azaindole.

Comparative Performance Analysis

While HMBC is excellent for mapping the carbon skeleton via


 and 

couplings, quaternary carbons in azaindoles (C3a, C4, C6, C7a) often exhibit overlapping chemical shifts. This can make through-bond assignments ambiguous without a spatial anchor. The table below objectively compares the standard validation alternatives.

Table 1: Comparative Analysis of Structural Validation Techniques

Feature2D NOESY (Through-Space)2D HMBC (Through-Bond)X-Ray Crystallography
Primary Data Yield Spatial proximity (< 5 Å)Through-bond connectivity (2–3 bonds)Absolute 3D atomic coordinates
Regiochemical Confidence High (Definitive Methyl ↔ C3-H correlation)Moderate (Requires unambiguous quaternary carbon assignment)Absolute
Sample Requirements ~5–10 mg, liquid state~10–15 mg, liquid stateSingle, high-quality crystal
Time to Result 2 – 12 hours4 – 16 hoursDays to Weeks (crystallization bottleneck)
Mechanistic Pitfalls Spin diffusion at long mixing times; MW dependenceSensitivity to variable long-range coupling constants (

)
Crystal growth is highly empirical

Table 2: Expected Diagnostic NMR Correlations for 7-Azaindole Regioisomers

RegioisomerDiagnostic NOESY Cross-PeaksDiagnostic HMBC Cross-Peaks
6-Iodo-4-Methyl C4-Me ↔ C3-H ; C4-Me ↔ C5-HC4-Me

C4, C3a, C5
4-Iodo-6-Methyl C6-Me ↔ C5-H (No C3-H correlation)C6-Me

C6, C5, C7a

Self-Validating Experimental Protocol: 2D NOESY Acquisition

To ensure scientific integrity, every NMR protocol must be a self-validating system. Follow this step-by-step methodology to acquire and interpret the NOESY data for 6-iodo-4-methyl-7-azaindole.

Step 1: Sample Preparation & Internal Controls

  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO is preferred over CDCl

    
     because it heavily retards the chemical exchange of the pyrrole N1-H proton. Observing the N1-H (~11.5–12.0 ppm) is critical as it serves as an internal spatial reference for the C2-H.
    

Step 2: Mixing Time (


) Optimization 
  • Action: Set the NOESY mixing time (

    
    ) to 400–500 ms .
    
  • Causality: 6-iodo-4-methyl-7-azaindole is a small molecule (MW = 258 g/mol ). It tumbles rapidly in solution, placing it in the extreme narrowing regime (

    
    ). Consequently, NOE cross-peaks will be positive (same sign as the diagonal). A mixing time of 400–500 ms allows sufficient NOE buildup while preventing artifactual spin-diffusion (where magnetization transfers A 
    
    
    
    B
    
    
    C, creating false distance correlations).

Step 3: Acquisition & The "Positive Control Check"

  • Action: Acquire a phase-sensitive 2D NOESY spectrum. Before analyzing the methyl group, extract the 1D slice at the N1-H frequency (~11.5 ppm).

  • Validation: You must observe a strong NOE cross-peak to the C2-H (~7.4 ppm). If this peak is absent, the NOESY experiment failed (likely due to N1-H exchange or incorrect

    
     calibration), and the data cannot be trusted for regiochemical assignment.
    

Step 4: Definitive Regiochemical Assignment

  • Action: Extract the 1D slice at the Methyl frequency (~2.5 ppm).

  • Validation: Confirm the presence of two distinct cross-peaks corresponding to C5-H (~7.2 ppm) and C3-H (~6.5 ppm). The presence of the C3-H cross-peak unambiguously confirms the 6-iodo-4-methyl-7-azaindole structure.

ValidationWorkflow A Synthesized 7-Azaindole (Regioisomer Unknown) B 1H & 13C NMR Chemical Shift Assignment A->B C 2D NOESY (Through-Space < 5Å) B->C Primary Spatial Validation D 2D HMBC (Through-Bond 2-3 J) B->D Orthogonal Validation E NOE: C4-Me ↔ C3-H Confirmed 6-Iodo-4-Methyl C->E Positive Cross-Peak F No NOE: C6-Me ↔ C3-H Rejected 4-Iodo-6-Methyl C->F Missing Cross-Peak D->E J-coupling matches

Fig 2. Orthogonal NMR workflow for validating 7-azaindole regiochemistry.

References

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock. 4[4]

  • Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Bioorganic & Medicinal Chemistry Letters (NIH).3[3]

  • Azaindoles in Medicinal Chemistry. PharmaBlock. 1[1]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. 2[2]

  • Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products. ACS Central Science. 5[5]

Sources

Validation

Bioactivity &amp; Application Comparison Guide: 6-Iodo vs. 6-Chloro-4-methyl-7-azaindole Derivatives in Drug Discovery

Executive Summary The 7-azaindole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It frequently functions as a kinase hinge-binding motif, forming critical bidentate hydrogen bonds with the k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It frequently functions as a kinase hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone (e.g., in FDA-approved therapeutics like Vemurafenib) [1]. The addition of a methyl group at the C4 position provides steric restriction that enhances kinase selectivity. However, it is the functionalization at the C6 position that dictates the molecule's ultimate trajectory in a drug discovery campaign.

This guide provides an objective, mechanistic comparison between 6-iodo-4-methyl-7-azaindole and 6-chloro-4-methyl-7-azaindole . By analyzing their physicochemical properties, target engagement profiles, and metabolic stabilities, this document equips drug development professionals with the data necessary to select the optimal derivative for specific phases of preclinical development.

Physicochemical & Structural Comparison

The decision to utilize an iodo- versus a chloro-derivative hinges on the fundamental atomic differences between the halogens. These differences dictate how the 7-azaindole core interacts with both protein targets and metabolic enzymes.

Property6-Chloro-4-methyl-7-azaindole6-Iodo-4-methyl-7-azaindolePharmacological & Synthetic Impact
van der Waals Radius (Å) ~1.75~1.98Defines the steric fit and pocket-filling capacity within hydrophobic binding sites.
Electronegativity (Pauling) 3.162.66Influences the electron density and pKa of the azaindole pyrrole N-H (H-bond donor).
Halogen Bond Capacity (

-hole)
Negligible / Very WeakStrong & Highly DirectionalDrives highly specific, rigid interactions with protein backbone carbonyls [2].
Lipophilicity Contribution (

)
+0.71+1.12The iodo group significantly increases LogP, which can reduce aqueous solubility.
Bond Dissociation Energy (kcal/mol) ~96~65Chloro resists CYP450 cleavage; Iodo is a metabolic liability but an excellent synthetic handle.
Primary Drug Discovery Role Lead Optimization / Clinical CandidateHit-to-Lead / Cross-Coupling IntermediateIodo allows facile Pd-catalyzed functionalization (e.g., Suzuki, Buchwald-Hartwig).

Bioactivity & Target Engagement: Mechanistic Insights

The biological activity of these two derivatives is governed by the distinct ways they interact with the microenvironment of a target protein's binding pocket.

The 6-Iodo Derivative: The Affinity Probe

In early-stage hit-to-lead campaigns, the 6-iodo derivative is unparalleled for maximizing raw target affinity. The iodine atom features a highly polarizable electron cloud, which creates a pronounced positive region at its distal end known as a


-hole  [3]. This allows the 6-iodo-7-azaindole to act as a potent Lewis acid, establishing strong, highly directional halogen bonds with Lewis bases (such as backbone carbonyl oxygens) in the kinase pocket. Furthermore, its large van der Waals radius effectively displaces high-energy water molecules from deep hydrophobic sub-pockets, driving favorable binding entropy.
The 6-Chloro Derivative: The PK Optimizer

While the 6-chloro derivative may exhibit slightly lower raw binding affinity in vitro due to the lack of a strong


-hole, it is the superior choice for late-stage lead optimization. The chlorine atom is highly electronegative and tightly holds its electrons, resulting in a negligible 

-hole. However, it provides excellent hydrophobic shielding. More importantly, the high C-Cl bond dissociation energy completely resists oxidative dehalogenation by Cytochrome P450 (CYP) enzymes—a phenomenon widely recognized in medicinal chemistry as the "Magic Chloro" effect [2]. This drastically improves the compound's pharmacokinetic (PK) half-life and oral bioavailability.

TargetEngagement Core 4-Methyl-7-Azaindole (Kinase Hinge Binder) Halogenation C6-Halogenation Strategy Core->Halogenation Functionalization Iodo 6-Iodo Derivative (Hit-to-Lead Phase) Halogenation->Iodo Iodine Substitution Chloro 6-Chloro Derivative (Lead Optimization) Halogenation->Chloro Chlorine Substitution Affinity Maximized Target Affinity (Strong Halogen Bond) Iodo->Affinity σ-hole interaction Stability High Metabolic Stability (Magic Chloro Effect) Chloro->Stability C-Cl bond strength

Fig 1: Logical pathway of C6-halogenation impacting target engagement and drug design phases.

Experimental Protocols for Bioactivity Evaluation

To objectively evaluate the bioactivity and stability of these derivatives, the following standardized, self-validating workflows must be employed.

Protocol 1: TR-FRET Kinase Inhibition Assay

Objective: Quantify the


 of the 6-chloro and 6-iodo derivatives against a target kinase.
Causality:  Heterocyclic compounds like azaindoles often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This completely eliminates background compound fluorescence, ensuring the 

data is purely driven by target engagement and not optical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase, ATP (at

    
     concentration), and biotinylated peptide substrate.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 6-chloro and 6-iodo derivatives in 100% DMSO.

  • Internal Control Validation: Run Staurosporine (a potent pan-kinase inhibitor) in parallel. Validation Check: If the Staurosporine

    
     deviates from historical baselines by >3-fold, the assay plate is deemed compromised and must be rejected.
    
  • Incubation: Mix 5 µL of the compound, 10 µL of the kinase/substrate mix, and 5 µL of ATP in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of TR-FRET detection buffer (containing a Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure emission at 615 nm and 665 nm using a microplate reader. Calculate the FRET ratio (665/615) to determine inhibition.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) to evaluate metabolic liabilities (specifically oxidative dehalogenation of the C-I bond). Causality: The weaker C-I bond is highly susceptible to CYP-mediated oxidation. This assay isolates Phase I metabolism to directly compare the "Magic Chloro" stability against the iodo-derivative's lability.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the 6-chloro and 6-iodo derivatives to a final concentration of 1 µM. Crucial: Keep final DMSO concentration < 0.1% to prevent solvent-induced CYP inhibition.

  • Internal Control Validation: Run Verapamil (a known high-clearance compound) in parallel. Validation Check: If Verapamil is not >80% depleted by 30 minutes, the microsomes have lost enzymatic viability and the assay is invalid.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.

  • Time-Course Quenching: At

    
     = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate

    
    .
    

ExperimentalWorkflow Step1 1. Compound Preparation (6-Iodo & 6-Chloro variants) Step2 2. TR-FRET Kinase Assay (Control: Staurosporine) Step1->Step2 Evaluate in vitro potency Step3 3. Liver Microsome Assay (Control: Verapamil) Step2->Step3 Filter for metabolic liabilities Step4 4. Data Synthesis (IC50 vs. t1/2 comparison) Step3->Step4 Select optimal clinical candidate

Fig 2: Self-validating experimental workflow for evaluating 7-azaindole derivative bioactivity.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Chemical and Pharmaceutical Bulletin[Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Journal of Medicinal Chemistry[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-

Part 1: Executive Summary & Core Directive Immediate Classification: Hazardous Halogenated Organic Waste. Disposal Method: High-Temperature Incineration (via licensed waste contractor).

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Immediate Classification: Hazardous Halogenated Organic Waste. Disposal Method: High-Temperature Incineration (via licensed waste contractor). Prohibited Actions: Do NOT dispose of down drains, in municipal trash, or by evaporation. Do NOT mix with strong oxidizers or acids.[1]

1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is a functionalized 7-azaindole derivative containing a heavy halogen (iodine). Its disposal protocols are dictated by two factors: toxicity (harmful/irritant) and halogen content (requiring specific incineration parameters to prevent environmental contamination).

This guide provides a self-validating workflow to ensure compliance with RCRA (USA) and general EHS standards for pharmaceutical research environments.

Part 2: Chemical Profile & Hazard Assessment[2]

To manage waste effectively, we must understand why specific protocols are necessary. This section establishes the causality behind the disposal steps.

PropertyDataOperational Implication
CAS Number 90321-93-0Unique identifier for waste manifests.
Molecular Formula C₈H₇IN₂Iodine content mandates "Halogenated" waste stream.
Physical State Solid (Powder)Dust control is critical during transfer/cleanup.
GHS Hazards H302, H315, H318, H335H318 (Eye Damage) requires strict PPE (goggles/shield).
Reactivity Light Sensitive; Acid SensitiveStore in amber containers. Avoid contact with strong acids which may liberate toxic Iodine gas (

).
The "Why" Behind the Protocol (Expertise)
  • Halogen Segregation: We segregate this compound from non-halogenated solvents because halogenated waste requires incineration at higher temperatures (>1100°C) and often involves acid gas scrubbing (to capture HI/HCl). Mixing it with non-halogenated waste unnecessarily increases the cost and complexity of disposal for the entire volume.

  • Iodine Stability: Unlike chloro- or fluoro- compounds, the C-I bond is weaker. Exposure to strong oxidizers or low pH in a waste container can cause the release of elemental iodine vapor (purple, corrosive, toxic). Therefore, this waste stream must remain at neutral or slightly alkaline pH and free of oxidizers.

Part 3: Pre-Disposal Treatment & Segregation

This phase prevents accidents before the waste leaves your bench. This is a self-validating system: if you cannot check off these boxes, the waste is not ready for pickup.

Waste Stream Decision Tree
  • Solid Waste: Pure compound, contaminated weigh boats, gloves, paper towels.

    • Destination: Solid Hazardous Waste Drum (labeled "Halogenated Solids").

  • Liquid Waste: Mother liquors from recrystallization, reaction mixtures.

    • Destination: Liquid Halogenated Organic Waste Carboy.

Compatibility Check (The "Stop" Sign)

Before adding to a central waste container, verify the container does NOT contain:

  • Strong Acids (Sulfuric, Hydrochloric, Nitric).

  • Strong Oxidizers (Peroxides, Permanganates).

  • Validation: Check the container log. If uncertain, start a satellite accumulation container (a dedicated small bottle).

Part 4: Step-by-Step Disposal Protocol

Workflow Visualization

The following diagram outlines the logical flow from generation to final storage.

DisposalWorkflow Start Waste Generation (1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) StateCheck->LiquidWaste Solution Bagging Double Bag in Clear Polyethylene Bags SolidWaste->Bagging SolidContainer Container: Wide-Mouth Drum Label: 'Hazardous Waste - Solid Toxic' Bagging->SolidContainer Manifest Complete Waste Tag (List CAS: 90321-93-0) SolidContainer->Manifest Segregation Segregation Check: Is solvent Halogenated or Non-Halogenated? LiquidWaste->Segregation HaloStream Stream: Halogenated Organics (Due to Iodine content) Segregation->HaloStream Always defaults to Halogenated LiquidContainer Container: HDPE/Glass Carboy Label: 'Hazardous Waste - Halogenated' HaloStream->LiquidContainer LiquidContainer->Manifest Storage Store in SAA (Satellite Accumulation Area) Manifest->Storage

Figure 1: Decision logic for segregating and packaging iodinated heterocycle waste.

Protocol A: Solid Waste (Pure Compound & Debris)
  • Collect: Gather all contaminated disposables (gloves, weigh boats, pipette tips) and any expired pure solid.

  • Package: Place items into a clear polyethylene bag (minimum 2 mil thickness).

  • Seal: Twist and tape the bag shut. Do not staple (staples can puncture outer containers).

  • Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum/pail.

  • Labeling: Ensure the drum label lists "Halogenated Organic Solids" or specifically names the compound if required by local EHS.

Protocol B: Liquid Waste (Solutions)
  • Identify Solvent: Determine the primary solvent (e.g., DMSO, Methanol, DCM).

  • Select Container: Use a "Halogenated Waste" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved iodo-compound classifies the entire mixture as halogenated waste for incineration purposes.

  • Transfer: Pour waste into the carboy using a funnel to prevent spills.

  • Log: Immediately write the full chemical name and approximate percentage on the waste tag.

    • Example: "Methanol (95%), 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- (5%)".

Part 5: Emergency Spill Procedures

Scenario: You have dropped a vial containing 5g of solid powder.

  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or half-mask respirator.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or an inert absorbent (vermiculite/sand).

  • Cleanup:

    • Scoop the material and absorbent into a disposable scoop/dustpan.

    • Place all material into a heavy-duty plastic bag.

    • Wipe the surface with soap and water.[1][2]

    • Test surface pH to ensure no acidic residues remain (which could liberate iodine later).

  • Disposal: Treat the cleanup debris as Hazardous Solid Waste (Protocol A).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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